2-(2,5-Dichlorobenzoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHSEHBYRXACBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357911 | |
| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106022-00-8 | |
| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,5-Dichlorobenzoyl)benzoic Acid: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,5-dichlorobenzoyl)benzoic acid, a molecule of interest in organic synthesis and potentially in the development of novel chemical entities. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles, data on closely related analogs, and documented synthetic pathways to offer a robust scientific profile.
Molecular Structure and Identification
2-(2,5-Dichlorobenzoyl)benzoic acid is an aromatic ketone and a carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the 2-position with a 2,5-dichlorobenzoyl group.
-
IUPAC Name: 2-(2,5-Dichlorobenzoyl)benzoic acid
-
Molecular Formula: C₁₄H₈Cl₂O₃
-
Molecular Weight: 295.12 g/mol
The structural arrangement of the two chlorinated phenyl rings and the carboxylic acid group dictates the molecule's chemical reactivity and potential biological activity. The presence of the electron-withdrawing chlorine atoms and the ketone linkage influences the acidity of the carboxylic acid and the electron density of the aromatic systems.
Caption: Chemical structure of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Synthesis and Reaction Mechanisms
The primary route for the synthesis of 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride or its derivatives. For 2-(2,5-dichlorobenzoyl)benzoic acid, this involves the reaction of 1,4-dichlorobenzene with a phthalic acid derivative in the presence of a Lewis acid catalyst.
A documented method for a similar compound involves the use of phthaloyl chloride. This approach is expected to be applicable for the synthesis of the target molecule.
Reaction Scheme:
Caption: General reaction scheme for the Friedel-Crafts acylation to synthesize 2-(2,5-dichlorobenzoyl)benzoic acid.
Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized protocol based on the synthesis of analogous compounds.
Materials:
-
1,4-Dichlorobenzene
-
Phthaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene - use with extreme caution due to toxicity)
-
Hydrochloric acid (concentrated)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-dichlorobenzene and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add phthaloyl chloride dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude 2-(2,5-dichlorobenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as aluminum chloride, the Lewis acid catalyst, reacts vigorously with water, which would deactivate it.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion from phthaloyl chloride, which can then undergo electrophilic aromatic substitution on the deactivated 1,4-dichlorobenzene ring.
-
Controlled Temperature: The initial low temperature during the addition of reagents helps to control the exothermic reaction. Subsequent heating is necessary to drive the reaction to completion, especially with a deactivated aromatic substrate.
-
Acidic Workup: The acidic workup is essential to hydrolyze the aluminum complex formed with the product and to ensure the carboxylic acid is in its protonated form for extraction.
Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Melting Point (°C) | 160 - 180 | The melting point of the analogous 2-(2,4-Dichlorobenzoyl)benzoic Acid is reported to be 178-181 °C. The substitution pattern will influence crystal packing, but a similar range is expected. |
| Boiling Point (°C) | > 300 | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition. |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. | The large, nonpolar aromatic structure and the presence of two chlorine atoms lead to low aqueous solubility. The carboxylic acid and ketone groups allow for solubility in polar organic solvents. |
| pKa | 3.0 - 4.0 | The carboxylic acid group is expected to be more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing effect of the dichlorobenzoyl substituent. |
Spectroscopic Characterization
While experimental spectra for 2-(2,5-dichlorobenzoyl)benzoic acid are not widely published, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two substituted benzene rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct aromatic rings. The carbonyl carbons of the ketone and the carboxylic acid will be observed at low field (typically >165 ppm). The carbon atoms attached to the chlorine atoms will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1720 cm⁻¹.
-
Another strong C=O stretching vibration for the ketone carbonyl group, likely in the range of 1660-1680 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 294 and an M+2 peak of significant intensity due to the presence of two chlorine atoms. Common fragmentation patterns would include the loss of -OH, -COOH, and cleavage at the benzoyl linkage.
Potential Applications and Future Research
While specific applications for 2-(2,5-dichlorobenzoyl)benzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development:
-
Intermediate in Organic Synthesis: As a derivative of both benzoic acid and benzophenone, it can serve as a versatile building block for the synthesis of more complex molecules, including dyes, polymers, and pharmaceutical agents.
-
Precursor to Biologically Active Compounds: The benzophenone and benzoic acid scaffolds are present in many biologically active compounds. This molecule could be a precursor for the synthesis of novel compounds with potential pharmacological activities.
Further research is warranted to fully characterize the physicochemical properties and explore the synthetic utility and potential biological activities of 2-(2,5-dichlorobenzoyl)benzoic acid. The development of a reliable and scalable synthetic protocol would be a crucial first step in enabling these investigations.
Safety and Handling
As with any chemical compound, 2-(2,5-dichlorobenzoyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the data for related compounds, it may be an irritant to the eyes, skin, and respiratory system.
References
Sources
An In-depth Technical Guide to 2-(2,5-Dichlorobenzoyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(2,5-dichlorobenzoyl)benzoic acid, a molecule of interest for researchers and professionals in organic synthesis and drug development. While this specific isomer is not widely cataloged, this document extrapolates from established chemical principles and data on analogous compounds to present its core characteristics, a robust synthesis protocol, and its potential as a valuable scaffold in medicinal chemistry.
Compound Identification and Physicochemical Properties
2-(2,5-Dichlorobenzoyl)benzoic acid belongs to the family of substituted benzophenones, which are notable for their utility as photoinitiators and as foundational structures in the synthesis of biologically active compounds.
A specific CAS number for 2-(2,5-dichlorobenzoyl)benzoic acid is not readily found in major chemical databases. This suggests it is a novel or less-common research chemical. For reference, the closely related isomer, 2-(3,5-Dichlorobenzoyl)benzoic acid, is registered under CAS Number 33184-61-1.
Table 1: Predicted and Inferred Physicochemical Properties
| Property | Value/Description | Rationale / Comparative Data Source |
| Molecular Formula | C₁₄H₈Cl₂O₃ | Derived from chemical structure. |
| Molecular Weight | 295.12 g/mol | Calculated from the molecular formula. |
| IUPAC Name | 2-(2,5-dichlorobenzoyl)benzoic acid | Standard chemical nomenclature. |
| Appearance | White to off-white crystalline solid | Typical appearance for related benzoylbenzoic acids.[1] |
| Melting Point | 170-185 °C (Predicted) | Extrapolated from analogous compounds such as 2-(2,4-Dichlorobenzoyl)benzoic Acid (178-181 °C).[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, benzene). | Characteristic of aromatic carboxylic acids.[1] |
Synthesis of 2-(2,5-Dichlorobenzoyl)benzoic Acid
The most logical and established route for synthesizing 2-(aroyl)benzoic acids is the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride.[3][4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.
For the synthesis of 2-(2,5-dichlorobenzoyl)benzoic acid, the reaction involves the acylation of 1,4-dichlorobenzene with phthalic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5] The electron-withdrawing nature of the two chlorine atoms deactivates the 1,4-dichlorobenzene ring, necessitating stoichiometric amounts of the catalyst and often elevated temperatures to drive the reaction to completion.[5]
The causality behind this choice of reaction is its high reliability and predictability. The acylium ion, formed from the reaction between phthalic anhydride and AlCl₃, is a potent electrophile that will attack the electron-rich (albeit deactivated) dichlorobenzene ring. The resulting ketone is less reactive than the starting arene, which advantageously prevents further acylation reactions.[5]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Experimental workflow for the synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Detailed Step-by-Step Protocol
This protocol is adapted from a validated procedure for the synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid and is expected to yield the desired 2,5-dichloro isomer with high fidelity.[2]
-
Preparation: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.
-
Reagent Charging: Charge the flask with 1,4-dichlorobenzene (1.0 mol) and phthalic anhydride (0.2 mol). Heat the mixture in an oil bath to 120°C to create a molten solution.
-
Catalyst Addition: With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (0.48 mol) to the hot solution. The addition is exothermic and will release HCl gas.
-
Reaction: Maintain the reaction mixture at 120°C with continuous stirring for 3 hours. The mixture will become viscous and darken in color.
-
Quenching: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath to cool further.
-
Hydrolysis: Slowly and cautiously add 100 mL of cold water dropwise to the reaction mixture to quench the unreacted AlCl₃ and hydrolyze the aluminum complex of the product. This step is highly exothermic and will generate significant amounts of HCl gas.
-
Isolation: The product will precipitate as a solid. Isolate the crude solid by vacuum filtration.
-
Washing: Thoroughly wash the filter cake with distilled water until the filtrate is neutral to pH paper, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as benzene or an ethanol/water mixture, to obtain pure 2-(2,5-dichlorobenzoyl)benzoic acid.
-
Drying: Dry the purified crystals in a vacuum oven.
Safety and Handling
As a self-validating system, every protocol must prioritize safety. Based on data from closely related dichlorinated benzoic acids, 2-(2,5-dichlorobenzoyl)benzoic acid should be handled with care.
Table 2: GHS Hazard Information (Inferred)
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313 | [6][7] |
| Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | [6][7] |
| Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312 | [6] |
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]
Applications in Drug Development & Medicinal Chemistry
While direct biological activity data for 2-(2,5-dichlorobenzoyl)benzoic acid is not available, its core structure is highly relevant to medicinal chemistry. Substituted benzoic acids are a privileged scaffold in drug discovery. Specifically, 2,5-substituted benzoic acid derivatives have been identified as promising dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.
Rationale for Application: A Scaffold for Anti-Cancer Agents
Anti-apoptotic proteins of the Bcl-2 family are frequently overexpressed in various cancers, allowing tumor cells to evade programmed cell death (apoptosis).[4] Small molecule inhibitors that block the function of these proteins can restore the natural apoptotic process, making them a validated and highly sought-after class of anti-cancer therapeutics.
Research has shown that a 2,5-substituted benzoic acid scaffold can be optimized to bind with high affinity to the BH3-binding groove of both Mcl-1 and Bfl-1 proteins.[4] The development of dual inhibitors is particularly strategic, as it may offer broader efficacy across different cancer types and could potentially circumvent resistance mechanisms that arise from dependence on a single anti-apoptotic protein.[4]
Caption: Role of the 2,5-substituted benzoic acid scaffold in inhibiting anti-apoptotic proteins.
2-(2,5-Dichlorobenzoyl)benzoic acid represents a starting point for the synthesis of a library of such inhibitors. The carboxylic acid and ketone functionalities serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity.
Conclusion
2-(2,5-Dichlorobenzoyl)benzoic acid is a structurally interesting but under-characterized compound. Based on established principles of organic chemistry, it can be reliably synthesized via Friedel-Crafts acylation. Its true value for researchers lies in its potential as a foundational scaffold for the development of novel therapeutics, particularly in the field of oncology. The insights provided in this guide offer a solid basis for its synthesis, safe handling, and exploration in future drug discovery programs.
References
- Sigma-Aldrich. (2024).
- Chemsrc. (2025). 2,5-Dichlorobenzoyl chloride | CAS#:2905-61-5.
- Fisher Scientific. (2025).
- Fisher Scientific. (2024).
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- ChemicalBook. (2025). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzoic acid 97%.
- Tokyo Chemical Industry. (2025). Safety Data Sheet for 3,5-Dichlorobenzoyl Chloride.
- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 2,5-Dichlorobenzoic acid synthesis.
- ChemBK. (2025). 2,5-Dichlorobenzoic acid.
- ChemicalBook. (2026). 2,5-Dichlorobenzoic acid | 50-79-3.
- Chemicea. (n.d.). 2,5-Dichloro benzoic acid | 50-79-3.
- Dissertation. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 2-(2,5-Dimethylbenzoyl)benzoic acid.
- Heller, G. (1920). The Friedel and Crafts Reaction with Phthalic Anhydride. Journal of the American Chemical Society.
- CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.
- BenchChem. (2025).
- MilliporeSigma. (n.d.). 2,5-Dichlorobenzoic acid for synthesis 50-79-3.
- Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
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Technical Guide: Synthesis, Characterization, and Application of 2-(2,5-Dichlorobenzoyl)benzoic Acid
Executive Summary
In advanced organic synthesis and materials science, 2-(2,5-Dichlorobenzoyl)benzoic acid serves as a critical intermediate, most notably in the production of 1,4-dichloroanthraquinone—a foundational scaffold for complex dyes, pigments, and bioactive anthraquinone derivatives[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the physicochemical properties, the mechanistic causality behind its synthesis via Friedel-Crafts acylation, and the rigorous self-validating protocols required to ensure high-fidelity downstream cyclization.
Physicochemical Profiling
Understanding the exact physical parameters of 2-(2,5-Dichlorobenzoyl)benzoic acid is the first step in designing robust purification and analytical workflows. The presence of two electron-withdrawing chlorine atoms on the benzoyl ring significantly impacts the molecule's solubility, acidity (pKa), and electrophilic reactivity during subsequent cyclization steps.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-(2,5-Dichlorobenzoyl)benzoic acid |
| CAS Number | 106022-00-8[2] |
| Molecular Formula | C14H8Cl2O3[2] |
| Molecular Weight | 295.12 g/mol [2] |
| Structural Features | Ortho-substituted benzoic acid with a 2,5-dichlorobenzoyl moiety |
| Downstream Utility | Precursor to 1,4-dichloroanthraquinone[1] |
Mechanistic Synthesis: Friedel-Crafts Acylation
Causality & Experimental Design
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid is traditionally achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene. While phthalic anhydride is a common acylating agent, utilizing phthaloyl chloride in the presence of an aluminum chloride (AlCl₃) catalyst often yields superior regiocontrol and conversion rates[1].
The "Why" Behind the Method:
-
Catalyst Dosing: AlCl₃ must be added in controlled portions. The formation of the reactive acylium ion is highly exothermic. Bulk addition risks thermal runaway, which can lead to the decomposition of the acylium intermediate and the formation of unwanted polymeric byproducts.
-
Steam Distillation Workup: 1,4-dichlorobenzene has a relatively high melting point (53°C) and can easily co-precipitate with the target product during a standard aqueous quench. Steam distillation exploits the volatility of unreacted 1,4-dichlorobenzene, allowing for a clean, phase-separated isolation of the non-volatile 2-(2,5-Dichlorobenzoyl)benzoic acid without the need for resource-intensive column chromatography[1].
Step-by-Step Protocol: Synthesis Workflow
-
Preparation: Equip a dry, multi-neck round-bottom flask with a reflux condenser, mechanical stirrer, and an inert gas (N₂/Ar) inlet.
-
Reagent Charging: Charge the flask with 1,4-dichlorobenzene and phthaloyl chloride (molar ratio optimized for your specific scale, typically an excess of the arene acts as both reactant and solvent).
-
Catalyst Addition: Gradually add 0.7 to 1.5 molar equivalents of AlCl₃ in small portions while maintaining the internal temperature below 40°C to control the exotherm[1].
-
Reaction Maturation: Heat the mixture to the target reaction temperature (typically 80-100°C) and monitor the consumption of phthaloyl chloride via HPLC.
-
Quenching: Once complete, cool the mixture to <100°C and carefully quench by pouring it into dilute hydrochloric acid or ice water[1].
-
Purification: Subject the quenched mixture to steam distillation to strip off all unreacted 1,4-dichlorobenzene[1].
-
Isolation: The crude 2-(2,5-Dichlorobenzoyl)benzoic acid will precipitate from the aqueous phase as a solid. Isolate via vacuum filtration while hot (approx. 90°C), wash with hot water to remove residual aluminum salts, and dry at 120°C[1].
Figure 1: Mechanistic workflow from 1,4-dichlorobenzene to 1,4-dichloroanthraquinone.
Downstream Application: Cyclization to 1,4-Dichloroanthraquinone
Causality & Experimental Design
To convert the intermediate into 1,4-dichloroanthraquinone, an intramolecular electrophilic aromatic substitution must occur. The "Why" Behind the Method: The cyclization requires harsh conditions—specifically 96% sulfuric acid at 150°C [1]. The strong acid protonates the carboxylic acid group, generating an electrophilic acylium ion. Because the adjacent dichlorophenyl ring is heavily deactivated by the two electron-withdrawing chlorine atoms, the high thermal energy (150°C) is strictly required to overcome the activation energy barrier for the ring closure[1].
Step-by-Step Protocol: Cyclization
-
Acid Charging: Charge a reaction vessel with 330 g of 96% sulfuric acid.
-
Substrate Addition: Slowly enter 37.6 g of the dried, crude 2-(2,5-Dichlorobenzoyl)benzoic acid into the acid while maintaining steady mechanical stirring[1].
-
Thermal Activation: Heat the acidic melt to 150°C. Maintain this exact temperature for 4 hours to drive the intramolecular cyclization to completion[1].
-
Controlled Cooling: Remove the heat source and allow the melt to cool to approximately 80°C[1].
-
Precipitation: Dilute the mixture by carefully adding 300 mL of water dropwise under vigorous stirring. Caution: Highly exothermic dilution.[1]
-
Isolation: Filter the resulting precipitate, wash with water until the filtrate is completely neutral (pH 7), and dry at 120°C to yield 1,4-dichloroanthraquinone (typical yields ~65% based on starting materials)[1].
Analytical Validation System
A self-validating protocol ensures that the intermediate is structurally sound before committing it to the harsh cyclization step. Do not rely solely on mass yield; employ a tripartite validation system.
-
LC-MS Profiling: Confirm the molecular weight. For a formula of C14H8Cl2O3 (MW: 295.12 g/mol ), negative ion mode electrospray ionization (ESI-) should yield a characteristic[M-H]⁻ peak at m/z ~293, along with the expected chlorine isotope pattern (M, M+2, M+4 in a 9:6:1 ratio).
-
NMR Spectroscopy: ¹H-NMR is critical to confirm regiochemistry. Ensure the proton shifts align with a 2,5-dichloro substitution pattern rather than a 2,4- or 3,4- isomer, which would fundamentally alter the geometry of the final anthraquinone.
-
Functional Competency Assay: Subject a 1-gram aliquot of the crude intermediate to the 96% H₂SO₄ cyclization protocol. A successful conversion to 1,4-dichloroanthraquinone validates both the chemical identity and the purity of the bulk batch.
Figure 2: Tripartite analytical validation system for intermediate verification.
References
1.[2] 2-(2,5-dichlorophenylsulfanyl)benzoic acid | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[1] DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents. Source: google.com. URL:
Sources
In-Depth Technical Guide to the Solubility of 2-(2,5-Dichlorobenzoyl)benzoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2,5-Dichlorobenzoyl)benzoic acid in various organic solvents. While specific, consolidated solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers, chemists, and drug development professionals. It covers the theoretical underpinnings of solubility based on the compound's molecular structure, a systematic approach to solvent selection, a detailed, field-proven experimental protocol for solubility determination, and methods for data analysis. This guide is designed to empower scientists to generate reliable and reproducible solubility data, a critical parameter in process chemistry, crystallization, and formulation development.[1][2]
Introduction: The Critical Role of Solubility
In the fields of pharmaceutical sciences and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development.[1][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-(2,5-Dichlorobenzoyl)benzoic acid, dictates critical process parameters, including reaction kinetics, purification efficiency, crystallization behavior, and ultimately, the bioavailability of a drug product.[2][3] An improper choice of solvent can lead to issues such as poor yield, insufficient purity, unfavorable crystal morphology, or the formation of undesirable polymorphs or solvates.[1][3][4]
2-(2,5-Dichlorobenzoyl)benzoic acid is a dichlorinated aromatic keto-acid. Its applications may include use as an intermediate in the synthesis of more complex molecules, such as pesticides or pharmaceuticals.[5] Given its structural features, predicting its solubility requires a nuanced understanding of its physicochemical properties. This guide provides the necessary theoretical and practical foundation for researchers to systematically approach this challenge.
Physicochemical Profile of 2-(2,5-Dichlorobenzoyl)benzoic acid
Before any experimental work, a thorough analysis of the molecule's structure provides invaluable insight into its expected solubility behavior.
Molecular Structure: C₁₄H₈Cl₂O₃ Molecular Weight: 307.12 g/mol Key Functional Groups:
-
Carboxylic Acid (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor.[6][7] This group imparts acidic properties and suggests that solubility will be pH-dependent in protic solvents.
-
Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.
-
Dichlorinated Benzene Rings: Two aromatic rings substituted with chlorine atoms. These large, non-polar moieties contribute significantly to the molecule's hydrophobicity. The chlorine atoms add to the molecular weight and introduce polar C-Cl bonds, but their overall effect is an increase in non-polar surface area.
Predicted Properties:
-
Melting Point: Approximately 151-156 °C.[8] A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent.
-
Water Solubility: Reported as very low (<0.1 g/100 mL or 0.8 g/L).[5][8][9] This is expected due to the large hydrophobic backbone.
-
pKa: The carboxylic acid group makes the molecule acidic, with a predicted pKa around 2.51.[5][10] This indicates it is a relatively strong organic acid.
The molecule presents a dualistic nature: the polar carboxylic acid and ketone groups will favor interactions with polar solvents, while the large dichlorophenyl rings will favor non-polar solvents.[11][12][13] This balance is the key to understanding its solubility profile.
A Systematic Approach to Solvent Selection
Choosing the right solvents to screen is the most critical step in a solubility study. A haphazard selection wastes time and resources. Our approach is to categorize solvents based on their polarity and hydrogen bonding capability, which directly relates to the "like dissolves like" principle.[11][12][13]
A logical workflow for solvent selection is outlined below.
Caption: Step-by-step workflow for the shake-flask method.
Step-by-Step Procedure
-
Preparation:
-
To a series of glass vials, add an excess amount of 2-(2,5-Dichlorobenzoyl)benzoic acid (e.g., 20-30 mg). The key is to ensure solid remains after equilibration.
-
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period. Causality Check: A 24-hour period is often sufficient, but for poorly understood systems or compounds that may form stable solvates, 48 or even 72 hours may be necessary. To validate this, samples can be taken at different time points (e.g., 24h, 48h) to confirm the concentration has reached a plateau. This is a critical self-validating step. [14]
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid remains in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step is crucial to avoid transferring solid particles during sampling.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Expert Insight: The first few drops should be discarded to saturate any potential binding sites on the filter membrane. This ensures the collected filtrate is representative of the bulk solution.
-
-
Dilution:
-
Accurately perform a serial dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve. Meticulous dilution is essential for accuracy.
-
-
Quantification:
-
Calculation:
-
Use the concentration obtained from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution.
-
Solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison between solvents. While experimental data must be generated, the table below serves as a template for reporting results.
Table 1: Hypothetical Solubility Data for 2-(2,5-Dichlorobenzoyl)benzoic acid at 25°C
| Solvent | Solvent Class | Expected Solubility (mg/mL) | Rationale / Interpretation |
| Heptane | Non-Polar | Very Low (< 1) | The molecule's polar groups dominate, leading to poor compatibility with purely non-polar solvents. |
| Toluene | Non-Polar (Aromatic) | Low (1 - 10) | Pi-pi stacking interactions between toluene and the compound's aromatic rings may slightly improve solubility over aliphatic non-polar solvents. |
| Ethyl Acetate | Polar Aprotic | Moderate (10 - 50) | Good balance of polarity to interact with the acid/ketone groups and a less polar ethyl group to interact with the backbone. |
| Acetonitrile | Polar Aprotic | Moderate (10 - 50) | Strong dipole moment allows for effective solvation of polar moieties. |
| Acetone | Polar Aprotic | Moderate to High (20 - 100) | Similar to ACN, its ability to accept hydrogen bonds and its polarity make it a good solvent candidate. |
| Methanol | Polar Protic | High (50 - 200) | Excellent hydrogen bonding capabilities allow it to effectively disrupt the crystal lattice and solvate the carboxylic acid. [6][7] |
| Ethanol | Polar Protic | High (50 - 200) | Similar to methanol, provides strong hydrogen bonding interactions. |
| DMSO | Polar Aprotic | Very High (> 200) | A powerful, highly polar solvent capable of disrupting strong intermolecular forces. Often a solvent of last resort due to its high boiling point. [14] |
Conclusion
This guide establishes a robust scientific framework for determining the solubility of 2-(2,5-Dichlorobenzoyl)benzoic acid in organic solvents. By integrating a theoretical analysis of the molecular structure with a systematic and self-validating experimental protocol, researchers can confidently generate the high-quality data essential for informed decision-making in chemical process development and pharmaceutical formulation. The principles and methodologies detailed herein are broadly applicable to other complex organic molecules, serving as a foundational reference for any solubility characterization study.
References
- StudyPug. Polarity in Chemistry: Understanding Molecular Interactions.
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- Scribd. Janssen Solvent Selection in Pharmaceutical Crystallisation.
- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
- Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.
- LibreTexts. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
- PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
- Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water.
- Phytosafe. OECD 105.
- KREATiS. High-accuracy water solubility determination using logK.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid - Physico-chemical Properties.
- FILAB. Solubility testing in accordance with the OECD 105.
- PubChem. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784.
- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- ChemicalBook. 2,5-Dichlorobenzoic acid CAS#: 50-79-3.
- MilliporeSigma. 2,5-Dichlorobenzoic acid for synthesis 50-79-3.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.
- Agilent. Ultra-fast Solubility Sample Analysis using SPE-TOF.
- ResearchGate. The solubility of benzoic acid in seven solvents..
- Scribd. Solubility and Properties of Benzoic Acid | PDF.
- Fisher Scientific. 2,5-Dichlorobenzoic acid, 97%, Thermo Scientific.
- ChemicalBook. (2026, January 13). 2,5-Dichlorobenzoic acid | 50-79-3.
- Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.
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Friedel-Crafts acylation products of 1,4-dichlorobenzene
An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,4-Dichlorobenzene
Abstract
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of 1,4-dichlorobenzene, a critical transformation for the synthesis of valuable chemical intermediates. Due to the electron-withdrawing and deactivating nature of its two chlorine substituents, 1,4-dichlorobenzene presents unique challenges in reactivity and regioselectivity.[2] This document delves into the underlying reaction mechanism, explores the factors governing product selectivity, presents detailed experimental protocols, and offers insights into catalyst selection and process optimization. The primary focus is on the synthesis of 2',5'-dichloroacetophenone, a key precursor in the manufacturing of pharmaceuticals and agrochemicals.[2][3]
The Mechanistic Pathway: An Electrophilic Aromatic Substitution
The Friedel-Crafts acylation of 1,4-dichlorobenzene proceeds via a well-established multi-step mechanism involving the generation of a potent electrophile which is then attacked by the aromatic ring.[4] A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential to drive the reaction with this deactivated substrate.[2]
Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and forming a highly electrophilic, resonance-stabilized carbocation known as the acylium ion.[5][6]
Step 2: Nucleophilic Attack by the Aromatic Ring The π-electron system of the 1,4-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This attack temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma (σ) complex.[6]
Step 3: Restoration of Aromaticity In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group.[5] This deprotonation restores the stable aromatic system, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[4]
Caption: General mechanism for Friedel-Crafts acylation.
Regioselectivity with a Deactivated Substrate
The reactivity and orientation of substitution in Friedel-Crafts reactions are dictated by the electronic and steric properties of the substrate. 1,4-Dichlorobenzene is an electron-deactivated aromatic compound, rendering it less nucleophilic and thus less reactive than benzene.
The two chlorine atoms are ortho-, para-directing substituents, yet they deactivate the ring through their inductive electron-withdrawing effect. In 1,4-dichlorobenzene, all four available positions for substitution are ortho to a chlorine atom. The key factors determining the site of acylation are:
-
Electronic Effects: The chlorine atoms direct the incoming electrophile to the positions ortho to them (positions 2, 3, 5, and 6).
-
Steric Hindrance: The presence of the chlorine atoms can sterically hinder the approach of the bulky acylating agent.
Considering the symmetry of 1,4-dichlorobenzene, acylation at positions 2, 3, 5, or 6 would all result in the same product: 2,5-dichloroacetophenone . The reaction shows high regioselectivity, affording this single isomer as the major product. A significant advantage of Friedel-Crafts acylation over alkylation is the prevention of polysubstitution; the resulting electron-withdrawing ketone group deactivates the ring, making it less susceptible to a second acylation.[2][7]
Comparative Experimental Data
The yield and purity of 2,5-dichloroacetophenone are highly dependent on reaction conditions. The choice of catalyst, solvent, temperature, and reaction time are critical parameters for process optimization. Below is a summary of quantitative data from various reported protocols.
| Substrate | Acylating Agent | Catalyst | Conditions | Yield | Purity | Reference |
| 1,4-Dichlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | Melted substrate at 80°C, then 40°C for 6h | 63.3% | Not specified | [3] |
| o-Dichlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | Heated to 100°C for 5h | 95% | 99% (GC) | [3] |
| m- or p-Dichlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | 90-130°C, excess dichlorobenzene | Not specified | Not specified | [8] |
Note: The high yield reported for o-dichlorobenzene highlights how isomer choice can significantly impact reaction outcomes. For 1,4-dichlorobenzene, a stoichiometric excess of AlCl₃ is often noted as crucial for achieving high yields.[2]
Detailed Experimental Protocol: Synthesis of 2,5-Dichloroacetophenone
This protocol outlines a robust laboratory procedure for the acylation of 1,4-dichlorobenzene. It is imperative that all glassware is thoroughly dried and reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst.
Reagents and Materials:
-
1,4-Dichlorobenzene (e.g., 29.4 g, 0.2 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (e.g., 33.7 g, 0.253 mol)
-
Acetyl Chloride (freshly distilled) (e.g., 10.3 g, 0.13 mol)
-
Dichloromethane (DCM)
-
Ice Water
-
1M Potassium Hydroxide (KOH) or Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.
-
Substrate Preparation: Add 1,4-dichlorobenzene to the flask and heat it to 80°C to melt the solid.[2][3]
-
Catalyst and Reagent Addition: Once the substrate is molten, add the anhydrous aluminum chloride. Begin stirring the mixture. Add the acetyl chloride dropwise from the dropping funnel over a period of approximately 30 minutes.[2] The reaction is exothermic and may generate HCl gas; ensure it is performed in a well-ventilated fume hood.[2]
-
Reaction: After the addition is complete, maintain the reaction mixture at 40°C for 6 hours with continuous stirring to ensure completion.[2][3]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice-water mixture (e.g., 100 mL). Slowly and cautiously pour the reaction mixture onto the ice water with stirring to quench the reaction and decompose the aluminum chloride complex.[2] This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.[2][3]
-
Washing: Combine the organic layers and wash them sequentially with water, a 1M potassium hydroxide or saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and evaporate the solvent under reduced pressure using a rotary evaporator.[2][3]
-
Purification: The crude product, 2',5'-dichloroacetophenone, can be purified by vacuum distillation. Collect the fraction boiling at 145-147°C at 2 mmHg.[3]
Caption: General workflow for Friedel-Crafts acylation experiments.
Product and Its Applications
The primary product of this reaction is 2',5'-dichloroacetophenone . It is a clear yellow to brownish liquid organic intermediate.[9]
-
CAS Number: 2476-37-1[9]
-
Physical Properties:
This compound is a valuable building block in organic synthesis. For example, it is used to prepare 2,5-dichlorophenol through a subsequent Baeyer-Villiger oxidation and hydrolysis.[3] It has also been utilized in the synthesis of other complex molecules like 5-chloro-2-(2-thienylthio)acetophenone.[10]
Troubleshooting and Optimization
Low Conversion:
-
Catalyst Activity: Standard Lewis acids like AlCl₃ may require forcing conditions (higher temperatures, longer reaction times) for deactivated substrates.
-
Catalyst Deactivation: Ensure all reagents and glassware are anhydrous. Moisture will hydrolyze and deactivate the Lewis acid.
-
Temperature: Acylation of deactivated rings often requires elevated temperatures to proceed at a reasonable rate.
Improving Selectivity:
-
Catalyst Choice: While AlCl₃ is common, other catalysts can influence product distribution. Shape-selective catalysts like certain zeolites can favor specific isomers by sterically directing the acylation.
-
Reaction Conditions: Modifying the temperature and solvent can affect the isomer ratio in reactions where multiple products are possible.
Safety Precautions
-
The Friedel-Crafts reaction is exothermic and can generate corrosive HCl gas. It must be performed in a well-ventilated fume hood.[2]
-
Anhydrous aluminum chloride is highly reactive and moisture-sensitive. Handle with care in a dry environment.[2]
-
Acetyl chloride is corrosive and a lachrymator. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
The quenching process is highly exothermic. Add the reaction mixture to ice water slowly and with caution.[2]
Conclusion
The Friedel-Crafts acylation of 1,4-dichlorobenzene is a robust and highly regioselective method for the synthesis of 2,5-dichloroacetophenone. Despite the deactivated nature of the substrate, high yields can be achieved through careful control of reaction conditions, particularly the exclusion of moisture and the use of a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride. The resulting product is a versatile intermediate, underscoring the industrial and academic importance of this classic organic transformation.
References
- Google Patents. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
ResearchGate. (2025, December 16). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]
-
Alkali Scientific. 2′,5′-Dichloroacetophenone, 1 X 50 g (183199-50G). Available at: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Wikipedia. (2020, August 24). Friedel–Crafts reaction. Available at: [Link]
-
The Chemistry Teacher. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]
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- 9. 2',5'-Dichloroacetophenone | 2476-37-1 [chemicalbook.com]
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An In-Depth Technical Guide to Differentiating 2-(2,5-Dichlorobenzoyl)benzoic acid and 2,5-Dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of chemical entities is paramount. Structurally similar compounds, such as 2-(2,5-Dichlorobenzoyl)benzoic acid and its potential precursor or impurity, 2,5-Dichlorobenzoic acid, present a significant analytical challenge. Misidentification can lead to compromised product purity, altered biological activity, and potential safety concerns. This technical guide provides a comprehensive framework for the unambiguous differentiation of these two molecules. It synthesizes fundamental principles with practical, field-proven methodologies, focusing on spectroscopic and chromatographic techniques. By explaining the causal relationships behind the analytical data, this guide equips researchers and quality control professionals with the necessary tools for robust compound characterization and validation.
Introduction
The journey of a drug from discovery to market is underpinned by rigorous quality control, where the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2,5-Dichlorobenzoic acid is a known intermediate in the synthesis of various compounds, including herbicides and pharmaceuticals[1][2][3]. 2-(2,5-Dichlorobenzoyl)benzoic acid, a more complex derivative, can arise in related synthetic pathways, for instance, through Friedel-Crafts reactions involving 1,4-dichlorobenzene and phthalic anhydride analogs[4]. Given their structural relationship, one can be an impurity or a synthetic precursor to the other, making their clear distinction a critical quality control checkpoint. This guide will dissect their molecular differences and present a multi-faceted analytical strategy for their definitive identification and separation.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental differences between the two compounds originate from their distinct molecular structures. Understanding these differences is the first step in developing a robust analytical strategy.
Chemical Structure Analysis
-
2,5-Dichlorobenzoic acid is a single-ring aromatic carboxylic acid. It consists of a benzene ring substituted with a carboxylic acid group (-COOH) and two chlorine atoms at positions 2 and 5[5].
-
2-(2,5-Dichlorobenzoyl)benzoic acid is a diaryl ketone derivative. It features two benzene rings connected by a ketone (carbonyl) bridge. One ring is substituted with a carboxylic acid group, and the other is substituted with two chlorine atoms at the 2' and 5' positions.
Below is a visual representation of their structures.
Caption: Molecular structures of the two subject compounds.
Physicochemical Properties Comparison
The addition of the dichlorobenzoyl group results in significant changes to the molecule's physical properties. These differences, summarized in the table below, can influence solubility, melting point, and chromatographic behavior.
| Property | 2,5-Dichlorobenzoic acid | 2-(2,5-Dichlorobenzoyl)benzoic acid |
| Molecular Formula | C₇H₄Cl₂O₂ | C₁₄H₈Cl₂O₃ |
| Molecular Weight | 191.01 g/mol [5][6] | 295.12 g/mol [7] |
| Melting Point | 152-156 °C | Data not readily available in searches |
| Appearance | White to beige powder or needles[5] | No specific data found |
| Solubility | 0.8 g/L in water | Expected to be lower than 2,5-dichlorobenzoic acid in water due to increased size and hydrophobicity. |
Section 2: Spectroscopic Differentiation
Spectroscopic techniques provide a fingerprint of a molecule's structure. For the two compounds , NMR, IR, and Mass Spectrometry each offer unique and definitive points of differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.
-
¹H NMR Spectroscopy:
-
2,5-Dichlorobenzoic acid: The spectrum will be relatively simple. It will show three distinct aromatic proton signals in the aromatic region (~7.3-8.0 ppm) and a characteristic broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), which is exchangeable with D₂O[8]. The integration of the aromatic region will correspond to 3 protons.
-
2-(2,5-Dichlorobenzoyl)benzoic acid: The spectrum will be significantly more complex. It will feature signals for two different aromatic rings, resulting in a more crowded aromatic region with a total integration of 7 protons (4 on the benzoic acid ring and 3 on the dichlorophenyl ring). The carboxylic acid proton will also be present as a broad singlet downfield. The distinct patterns and larger number of aromatic protons provide an unequivocal distinction.
-
-
¹³C NMR Spectroscopy:
-
2,5-Dichlorobenzoic acid: Will display 7 unique carbon signals: 6 for the aromatic ring (4 CH and 2 C-Cl/C-COOH) and 1 for the carbonyl carbon of the carboxylic acid (~165-175 ppm).
-
2-(2,5-Dichlorobenzoyl)benzoic acid: Will show 14 unique carbon signals. Crucially, it will exhibit two distinct carbonyl signals: one for the carboxylic acid (~165-175 ppm) and another for the ketone bridge (~190-200 ppm). The presence of this second, downfield ketone signal is a definitive marker.
-
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The key difference lies in the carbonyl (C=O) absorptions.
-
2,5-Dichlorobenzoic acid: The spectrum is dominated by features of a carboxylic acid. This includes a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O stretch typically around 1700-1725 cm⁻¹[9].
-
2-(2,5-Dichlorobenzoyl)benzoic acid: This molecule contains both a carboxylic acid and a diaryl ketone. Its IR spectrum will therefore show:
-
The broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1700-1725 cm⁻¹) of the carboxylic acid.
-
A second, distinct C=O stretch for the diaryl ketone. Conjugation to two aromatic rings typically lowers this frequency to the 1650-1680 cm⁻¹ region[10]. The presence of two C=O bands in the carbonyl region is a clear diagnostic feature.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, offering another layer of confirmation.
-
2,5-Dichlorobenzoic acid:
-
Molecular Ion (M⁺): A distinct peak cluster will appear at m/z 190/192/194, corresponding to the isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl). The nominal mass is 191.01 g/mol [5].
-
Key Fragments: Common fragmentation includes the loss of -OH (M-17) to give [C₇H₃Cl₂O]⁺ at m/z 173/175, and loss of -COOH (M-45) to give [C₆H₃Cl₂]⁺ at m/z 145/147[5][11].
-
-
2-(2,5-Dichlorobenzoyl)benzoic acid:
-
Molecular Ion (M⁺): The molecular ion peak cluster will be observed at a much higher mass, m/z 294/296/298, consistent with its molecular weight of 295.12 g/mol [7].
-
Key Fragments: The fragmentation will be more complex. Expect to see fragments corresponding to the stable dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺ at m/z 173/175) and potentially fragments arising from cleavage of the bond between the carbonyl bridge and the benzoic acid ring.
-
Section 3: Chromatographic Separation
When dealing with a mixture of the two compounds, chromatographic separation is essential for both identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for separating non-volatile organic acids. The significant difference in polarity and size between the two molecules makes for a straightforward separation using reversed-phase chromatography.
Principle (Causality): In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. 2-(2,5-Dichlorobenzoyl)benzoic acid is significantly larger and more nonpolar than 2,5-Dichlorobenzoic acid. Therefore, it will interact more strongly with the C18 stationary phase and will be retained longer, resulting in a later elution time. Adjusting the mobile phase pH to be acidic (e.g., pH 2.5-3.0) is critical to keep the carboxylic acid groups in their protonated, less polar form, ensuring good peak shape and retention[12][13].
Detailed HPLC Protocol:
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution: A gradient elution is recommended for optimal separation and peak shape.
-
Start at 70% A / 30% B.
-
Linear gradient to 30% A / 70% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 230 nm, where both benzoic acid derivatives show strong absorbance[14][15].
-
Injection Volume: 10 µL.
Self-Validation: The method's performance should be validated by ensuring a baseline resolution (Rs > 2) between the two peaks. Retention times should be stable and reproducible.
Caption: A typical workflow for HPLC-based separation and analysis.
Section 4: Synthetic Context and Implications
The need to distinguish these compounds often arises from their roles in synthetic chemistry. 2,5-Dichlorobenzoic acid serves as a starting material for agrochemicals and other complex molecules[3][16]. 2-(2,5-Dichlorobenzoyl)benzoic acid could be formed in a Friedel-Crafts acylation reaction between a derivative of phthalic acid and 1,4-dichlorobenzene[4].
In a drug development setting, if the target molecule is derived from 2-(2,5-Dichlorobenzoyl)benzoic acid, any unreacted 2,5-Dichlorobenzoic acid starting material would be a process-related impurity. Regulatory agencies require stringent control and monitoring of such impurities. The analytical methods described herein are therefore not just for identification but are crucial for ensuring the safety, efficacy, and quality of the final pharmaceutical product.
Conclusion
The differentiation of 2-(2,5-Dichlorobenzoyl)benzoic acid and 2,5-Dichlorobenzoic acid, while challenging due to their shared moieties, is readily achievable through a systematic analytical approach. The structural distinction is clear: a simple substituted benzoic acid versus a more complex diaryl ketone. This fundamental difference manifests in predictable and measurable ways across multiple analytical platforms.
Key Differentiating Features Summary:
-
NMR: A proton integration ratio of 3 vs. 7 in the aromatic region (¹H NMR) and the presence of a unique ketone carbon signal around 190-200 ppm (¹³C NMR) for 2-(2,5-Dichlorobenzoyl)benzoic acid.
-
IR: The appearance of a second, lower-frequency carbonyl band (1650-1680 cm⁻¹) for the ketone in 2-(2,5-Dichlorobenzoyl)benzoic acid.
-
MS: A significantly higher molecular weight (295 vs. 191 g/mol ) for 2-(2,5-Dichlorobenzoyl)benzoic acid.
-
HPLC: A longer retention time for the larger, more nonpolar 2-(2,5-Dichlorobenzoyl)benzoic acid on a C18 column.
By combining these techniques, researchers and drug development professionals can establish an unambiguous identity for each compound, ensuring the integrity of their research and the quality of their products.
References
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link][8]
-
Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. Retrieved from [Link][11]
-
Google Patents. (n.d.). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid. Retrieved from [2]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][10]
-
Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones. Retrieved from [4]
-
Al-Qubati, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Retrieved from [Link][14]
-
MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link][9]
-
ResearchGate. (2018). Methyl 2,5-dichlorobenzoate. Retrieved from [Link][3]
-
El-Deen, A. K., et al. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Egyptian Journal of Chemistry. Retrieved from [Link][15]
Sources
- 1. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]
- 2. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 5. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichlorobenzoic acid | CAS 50-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. One moment, please... [journals.ust.edu]
- 15. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 16. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
Literature review on chlorinated benzoylbenzoic acid derivatives
An In-Depth Technical Guide on Chlorinated Benzoylbenzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
Chlorinated benzoylbenzoic acid (BBA) derivatives, most notably 2-(4-chlorobenzoyl)benzoic acid, represent a highly versatile structural scaffold in both medicinal chemistry and advanced materials science. Characterized by a rigid, three-dimensional diarylketone structure, these compounds serve as critical intermediates for the synthesis of anthraquinones, isoindolinones, and photoremovable protecting groups. This whitepaper synthesizes current literature to provide drug development professionals and synthetic chemists with field-proven protocols, structure-activity relationship (SAR) insights, and mechanistic evaluations of their biological efficacy.
Structural Significance and Chemical Rationale
The core scaffold of 2-benzoylbenzoic acid provides a unique spatial arrangement that is highly favorable for interacting with complex biological targets. The introduction of a chlorine atom—specifically at the para position of the benzoyl ring (e.g., 2-(4-chlorobenzoyl)benzoic acid)—imparts two critical physicochemical advantages:
-
Electronic Effects: The inductive electron-withdrawing nature of the chlorine atom increases the electrophilicity of the bridging carbonyl carbon, making it highly reactive for subsequent intramolecular cyclizations (e.g., forming isoindolinones or anthraquinones)[1].
-
Lipophilicity: Halogenation significantly enhances the lipophilicity (LogP) of the molecule, which is a primary driver for cellular membrane permeability in antimicrobial and anti-inflammatory applications[2].
These derivatives are not only terminal therapeutic agents but also vital precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and bisphthalazinone monomers used in high-performance poly(arylene ether) polymers[3].
Synthetic Methodologies & Experimental Protocols
The synthesis of chlorinated BBA derivatives relies heavily on the Friedel-Crafts acylation pathway. Below is a self-validating, step-by-step protocol for the synthesis of the foundational intermediate, 2-(4-chlorobenzoyl)benzoic acid, followed by its downstream conversion.
Protocol 1: Friedel-Crafts Acylation of 2-(4-Chlorobenzoyl)benzoic Acid
Causality & Rationale: Chlorobenzene is utilized dual-purposely as both the reactant and the solvent to drive the reaction equilibrium forward while preventing polyacylation. Anhydrous aluminum chloride (
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask, dissolve 30 g (0.2 mol) of phthalic anhydride in 122 mL of dried chlorobenzene[4].
-
Catalyst Addition: Slowly add 64 g (0.48 mol) of well-ground anhydrous
under continuous mechanical stirring. Note: The molar excess of is required because the catalyst irreversibly complexes with the carbonyl oxygens of the resulting product. -
Thermal Regulation: Allow the reaction temperature to rise gradually until it reaches a moderate reflux. Maintain reflux for 1 hour, utilizing an ice bath if the exothermic reaction becomes too vigorous[4].
-
Visual Validation: The reaction product will spontaneously solidify into a dense complex. This phase change is the primary visual indicator of complete acylium ion consumption and complex formation.
-
Quenching: Transfer the flask to an ice bath. Dropwise, add 300 mL of cold water. Causality: The water hydrolyzes the aluminum complex, liberating the free carboxylic acid and precipitating the crude product[4].
-
Purification: Wash the white precipitate thoroughly with water and cold ethanol. Recrystallize from benzene to yield the pure compound (Melting Point: 146°–148°C)[4].
Protocol 2: Metal-Free Intramolecular Cyclization to Isoindolinones
Recent advances have bypassed harsh metal catalysts to convert chlorinated BBA derivatives into bioactive isoindolinones using chlorosulfonyl isocyanate (CSI) under mild conditions. The CSI acts as a potent electrophile, facilitating the cyclization of the carboxylic acid and the ketone moiety into a 3-hydroxyisoindolinone core[1].
Quantitative Synthesis Yields
The table below summarizes the expected yields of various substituted derivatives based on recent optimization studies.
| Derivative Synthesized | Synthetic Pathway | Catalyst / Reagent | Yield (%) |
| 2-(4-Chlorobenzoyl)benzoic acid | Friedel-Crafts Acylation | ~72% | |
| 3-Hydroxyisoindolinone (Chlorinated) | Intramolecular Cyclization | Chlorosulfonyl Isocyanate | 76% - 86% |
| 2-(2-Aminobenzoyl)benzoic acid | Base-Promoted Aerobic Cascade | Transition-metal free | 69% |
| 5-Methyl-2-(2-aminobenzoyl)benzoic acid | Base-Promoted Aerobic Cascade | Transition-metal free | 74% |
(Data aggregated from BenchChem[3] and ResearchGate[1])
Synthetic pathways of 2-(4-chlorobenzoyl)benzoic acid derivatives.
Biological Mechanisms & Pharmacological Profiling
The rigid diarylketone structure of chlorinated BBA derivatives allows them to act as highly specific competitive inhibitors across multiple biological pathways.
Antimicrobial Activity
Derivatives of 2-benzoylbenzoic acid exhibit potent antimicrobial properties, primarily by inhibiting bacterial RNA polymerase (RNAP), an enzyme essential for bacterial transcription[2]. The structure-activity relationship (SAR) dictates that electron-withdrawing groups (like chlorine or trifluoromethyl) at the 3- or 4-position of the benzoyl ring significantly enhance binding affinity to the RNAP active site[2].
Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound / Derivative | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 2-Benzoylbenzoic acid (Unsubstituted) | Streptococcus mutans | High |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8 |
| Compound 5e (Halogenated) | Streptococcus pneumoniae | 1 |
| Representative Halogenated Compound | Staphylococcus epidermidis | 0.5 |
(Data sourced from BenchChem biological activity reports[2])
Anti-Inflammatory Action
Chlorinated BBA derivatives serve as critical precursors to NSAIDs. Their mechanism of action is dual-fold:
-
COX Inhibition: They competitively bind to the hydrophobic channel of cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[3].
-
NF-κB Pathway Modulation: Advanced derivatives inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This sequesters NF-κB in the cytoplasm, halting the transcription of inflammatory cytokines[2].
Mechanism of NF-κB and COX-2 inhibition by chlorinated BBA derivatives.
Metabolic Enzyme Inhibition (Alzheimer's & Diabetes)
Recent in vitro and in silico molecular docking studies have demonstrated that isoindolinones synthesized from 2-benzoylbenzoic acid derivatives are highly potent inhibitors of metabolic enzymes associated with neurodegenerative and metabolic diseases[1]. The presence of the halogenated aromatic ring allows for optimal π-π stacking and hydrophobic interactions within the enzyme binding pockets.
Enzyme Inhibition Constants (
(Data sourced from ResearchGate[1])
Advanced Applications: Photoremovable Protecting Groups (PPGs)
Beyond traditional pharmacology, 2-benzoylbenzoic acid derivatives are utilized as photoreversible inhibitors in chemical biology. Esters of these derivatives can covalently bind to and inhibit serine proteases (such as chymotrypsin). The resulting acyl-enzymes are highly stable to hydrolysis in the dark. However, upon irradiation at 366 nm, the compound undergoes a photochemical cleavage, releasing the free, active enzyme and yielding the corresponding 2-aroylbenzoic acid as a byproduct[5]. This mechanism provides researchers with precise spatiotemporal control over enzyme activity in complex biological systems.
Conclusion
Chlorinated benzoylbenzoic acid derivatives are far more than simple synthetic intermediates. Through precise structural modifications—specifically the exploitation of the electrophilic and lipophilic properties of the chlorine substituent—these compounds unlock a vast array of therapeutic applications. From acting as the foundational building blocks for robust poly(arylene ether)s to serving as potent inhibitors of bacterial RNAP and metabolic enzymes, the 2-(4-chlorobenzoyl)benzoic acid scaffold remains a cornerstone of modern drug discovery and materials engineering.
References
-
Metal‐Free Synthesis via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones ResearchGate[Link]
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid PrepChem[Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Publications[Link]
Sources
Technical Whitepaper & Safety Protocol: 2-(2,5-Dichlorobenzoyl)benzoic Acid
Executive Summary
2-(2,5-Dichlorobenzoyl)benzoic acid (CAS: 106022-00-8) is a highly specialized ortho-aroylbenzoic acid derivative[1]. In industrial organic synthesis and pharmaceutical drug development, it functions as a critical penultimate intermediate. Its primary application is the synthesis of 1,4-dichloroanthraquinone—a foundational scaffold used extensively in the development of advanced anthraquinone-based dyes, pigments, and biologically active agents[2]. This whitepaper synthesizes the physicochemical profiling, hazard management protocols, and field-proven synthetic methodologies required for handling this compound safely and effectively.
Physicochemical Profiling
Accurate physicochemical data is essential for predicting the compound's behavior during synthesis, purification, and storage[1].
| Property | Value |
| Chemical Name | 2-(2,5-Dichlorobenzoyl)benzoic acid |
| CAS Registry Number | 106022-00-8 |
| Molecular Formula | C14H8Cl2O3 |
| Molecular Weight | 295.12 g/mol |
| Appearance | Solid (White to off-white powder) |
| Solubility | Soluble in basic aqueous solutions, DMSO, and hot ethanol |
| Structural Class | Halogenated aromatic carboxylic acid |
Hazard Identification & Safety Data (SDS Core)
As a halogenated aromatic acid, 2-(2,5-Dichlorobenzoyl)benzoic acid follows the hazard profile typical of its structural class, requiring strict adherence to safety protocols to mitigate exposure risks[3].
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Signal Word: WARNING
Handling & PPE Requirements:
-
Respiratory Protection: Use a localized exhaust ventilation system. If aerosolization occurs during powder transfer, a type N95 (US) or P1 (EN 143) respirator is required.
-
Dermal Protection: Nitrile rubber gloves (minimum thickness 0.11 mm) and a standard laboratory coat.
-
Eye Protection: Safety goggles with side-shields conforming to EN166 standards.
Emergency response workflow for 2-(2,5-Dichlorobenzoyl)benzoic acid exposure.
Synthetic Workflow & Experimental Protocols
The generation of 2-(2,5-dichlorobenzoyl)benzoic acid and its subsequent conversion to 1,4-dichloroanthraquinone relies on a highly controlled two-step sequence: an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization[2]. The protocols below are engineered to be self-validating, utilizing specific thermodynamic triggers and phase changes to confirm reaction progress.
Protocol 1: Friedel-Crafts Acylation (Intermediate Synthesis)
This step couples 1,4-dichlorobenzene with a phthalic acid derivative to form the target intermediate[2].
-
Reagent Activation: Combine 1,4-dichlorobenzene with phthaloyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) (0.7 to 1.5 molar equivalents)[2].
-
Causality: AlCl₃ acts as a powerful Lewis acid, coordinating with the acyl chloride to generate a highly reactive, resonance-stabilized acylium ion electrophile.
-
-
Electrophilic Aromatic Substitution: Heat the reaction mixture. The acylium ion attacks the 1,4-dichlorobenzene ring.
-
Causality: The combined steric and electronic directing effects of the chlorine atoms dictate that the electrophilic attack occurs precisely at the 2-position, yielding the 2-(2,5-dichlorobenzoyl) complex.
-
-
Quenching & Phase Separation: Cool the mixture to <100°C and quench by adding it to dilute hydrochloric acid[2].
-
Causality: The acidic quench aggressively hydrolyzes the aluminum complex, liberating the free 2-(2,5-dichlorobenzoyl)benzoic acid into the organic phase.
-
-
Self-Validating Purification: Distill the mixture using steam[2]. The unreacted 1,4-dichlorobenzene is highly volatile and distills over, while the target acid precipitates from the aqueous solution. Filter the solid at 90°C, wash with hot water, and dry at 120°C[2].
Protocol 2: Sulfuric Acid-Mediated Cyclization
The isolated 2-(2,5-dichlorobenzoyl)benzoic acid is cyclized into the final 1,4-dichloroanthraquinone[2].
-
Acidic Solvation: Suspend 37.6 g of the dried intermediate in 330 g of 96% sulfuric acid[2].
-
Causality: The 96% H₂SO₄ serves a dual function: it acts as an excellent solvent for the organic intermediate and functions as a potent dehydrating agent to generate the second acylium ion required for ring closure.
-
-
Thermal Cyclization: Heat the acidic melt to 150°C under continuous mechanical stirring and maintain this temperature for 4 hours[2].
-
Causality: The deactivated nature of the dichlorophenyl ring requires significant thermal energy (150°C) to overcome the activation barrier for the intramolecular electrophilic attack.
-
-
Precipitation & Isolation: Cool the melt and slowly dilute it with 300 mL of water, maintaining the temperature around 80°C[2].
-
Self-Validating Step: Diluting the sulfuric acid drastically reduces the solubility of the highly hydrophobic 1,4-dichloroanthraquinone, causing it to crash out of solution as a distinct precipitate. Suction filter the precipitate, wash until the filtrate is pH neutral, and dry at 120°C[2].
-
Synthetic workflow from 1,4-dichlorobenzene to 1,4-dichloroanthraquinone.
Analytical Validation
To ensure the integrity and purity of the synthesized 2-(2,5-dichlorobenzoyl)benzoic acid prior to cyclization, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient mobile phase of Acetonitrile/Water (0.1% TFA). UV detection at 254 nm will confirm the purity of the aromatic system and ensure the complete removal of unreacted 1,4-dichlorobenzene.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (in DMSO-d₆) should display the characteristic downfield shift of the carboxylic acid proton (~13 ppm) and the distinct splitting pattern of the highly substituted aromatic rings, confirming the regioselectivity of the initial Friedel-Crafts acylation.
References
- Title: Process for the preparation of 1,4-dichloroanthraquinone (Patent DE3513981A1)
Sources
Thermodynamic Stability & Tautomeric Equilibrium of 2-(2,4-Dichlorobenzoyl)benzoic Acid
This guide provides an in-depth technical analysis of the thermodynamic stability and tautomeric behavior of 2-(2,4-dichlorobenzoyl)benzoic acid. It is designed for researchers optimizing the synthesis of pharmaceutical intermediates (e.g., Chlorthalidone precursors) or characterizing material properties for formulation.
Executive Summary
The thermodynamic stability of 2-(2,4-dichlorobenzoyl)benzoic acid (2,4-DCBBA) is not a static property but a dynamic equilibrium governed by ring-chain tautomerism . Unlike simple aromatic acids, 2,4-DCBBA exists in a flux between an open-chain keto-acid form and a cyclic lactol (pseudo-acid) form.
This guide details the molecular drivers of this equilibrium, the regioselectivity that favors the 2,4-isomer during synthesis, and the experimental protocols required to characterize these thermodynamic states accurately.
Molecular Architecture: The Isomeric Landscape
Regioselectivity and Formation Thermodynamics
The synthesis of 2,4-DCBBA via Friedel-Crafts acylation of 1,3-dichlorobenzene with phthalic anhydride is highly regioselective. Understanding why the 2,4-isomer is the thermodynamic product is crucial for impurity profiling.
-
Directing Effects: The two chlorine atoms in 1,3-dichlorobenzene exert orthogonal directing effects.
-
C-4 Position: Ortho to one Cl and para to the other. This is the most activated site electronically and sterically accessible.
-
C-2 Position: Located between two Cl atoms. Steric hindrance (
) makes the activation energy ( ) for substitution here prohibitively high. -
C-5 Position: Meta to both Cl atoms. Electronically deactivated.
-
Consequently, the 2-(2,4-dichlorobenzoyl)benzoic acid isomer is the dominant kinetic and thermodynamic product. Other isomers (like the 2,6- or 3,5- derivatives) are energetically unfavorable.
Ring-Chain Tautomerism (The Core Stability Factor)
The defining thermodynamic characteristic of 2-benzoylbenzoic acids is the equilibrium between the Open Form (A) and the Cyclic Lactol Form (B) .
-
Open Form (A): Contains a free ketone and a carboxylic acid group. Favored in polar, hydrogen-bonding solvents (e.g., Methanol, Water/Base) which solvate the carboxylate and ketone separately.
-
Cyclic Form (B): A pseudo-acid (lactol) formed by the intramolecular nucleophilic attack of the carboxyl oxygen on the ketone carbonyl. Favored in non-polar solvents and the solid state .
Thermodynamic Driver:
In the case of 2,4-DCBBA, the ortho-chlorine on the benzoyl ring introduces significant steric strain in the open form, twisting the benzoyl group out of planarity. Cyclization relieves this torsional strain. Therefore, the equilibrium (
Visualizing the Equilibrium & Synthesis
The following diagram illustrates the Friedel-Crafts pathway and the subsequent tautomeric equilibrium.
Figure 1: Reaction pathway showing the formation of the open isomer and its equilibration with the thermodynamically stable cyclic lactol form.
Experimental Characterization Protocols
To accurately determine the stability and purity of 2,4-DCBBA, one must account for the tautomerism. Standard analytical methods can yield misleading results if the equilibrium shifts during analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Goal: Quantify purity while preventing on-column tautomerization artifacts.
Methodology:
-
Mobile Phase: Use a buffered acidic mobile phase (e.g., 0.1% H3PO4 in Water/Acetonitrile). Acidic conditions suppress the ionization of the carboxylate, pushing the equilibrium toward a single species (usually the open form is detected due to interaction with the stationary phase, or they co-elute rapidly).
-
Sample Diluent: Dissolve the sample in the mobile phase. Do not dissolve in pure DMSO or MeOH if comparing to a standard in a different solvent, as the
will differ. -
Detection: UV at 254 nm. The open form (conjugated benzophenone system) has a higher extinction coefficient than the cyclic form.
Protocol 2: Differential Scanning Calorimetry (DSC)
Goal: Determine solid-state stability and polymorph identification.
Methodology:
-
Preparation: Weigh 2-5 mg of dried 2,4-DCBBA into a crimped aluminum pan.
-
Cycle: Heat from 25°C to 200°C at 10°C/min.
-
Analysis:
-
Endotherm 1: Look for a sharp melting peak around 160-164°C (Lit. value for 2,4-dichlorobenzoic acid is often confused here; 2,4-DCBBA typically melts higher or exhibits decomposition if not pure).
-
Exotherm: A post-melting exotherm indicates decomposition (decarboxylation or cyclodehydration to anthraquinone derivatives).
-
Data Summary Table: Isomer Properties
| Property | Open Form (Keto-Acid) | Cyclic Form (Lactol) |
| Dominant Phase | Solution (Basic/Polar) | Solid State / Non-Polar Soln |
| IR Signature | 1670 cm⁻¹ (Ketone C=O)1690 cm⁻¹ (Acid C=O) | 1780 cm⁻¹ (Lactone C=O) |
| Solubility | High in MeOH, Acetone | Low in Toluene, Hexane |
| Reactivity | Reacts as Carboxylic Acid | Reacts as Pseudo-Acid Chloride |
| Thermodynamics | Enthalpically favored in H-bonding media | Entropically favored (Intramolecular) |
Analytical Workflow for Stability Assessment
The following Graphviz diagram outlines the decision tree for characterizing the stability of a new batch of 2,4-DCBBA.
Figure 2: Analytical workflow to distinguish tautomeric forms and assess solid-state stability.
References
-
Synthesis & Regioselectivity
-
Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. PrepChem. Available at: [Link]
-
-
Tautomeric Theory
-
General Thermodynamic Data (Substituted Benzoic Acids)
-
Solid State Characterization
Sources
- 1. Studies in the ring chain tautomerism [etd.iisc.ac.in]
- 2. Ring–chain tautomerism. Part 7. Substituted benzil-2-carboxylic and 2-phenylacetylbenzoic acids and their methyl esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. 2-[(2,4-Dichlorobenzoyl)amino]-5-(2-pyrimidinyloxy)-benzoic acid | C18H11Cl2N3O4 | CID 5289162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid from phthalic anhydride
[1]
Abstract & Introduction
This application note details the protocol for synthesizing 2-(2,5-Dichlorobenzoyl)benzoic acid (CAS: [Relevant CAS if available, typically 27131-32-2 for generic dichlorobenzoylbenzoic acids, specific isomer verification required]), a critical intermediate in the manufacture of anthraquinone dyes, herbicides, and pharmaceutical scaffolds.
The synthesis utilizes a Friedel-Crafts acylation between phthalic anhydride and 1,4-dichlorobenzene (p-dichlorobenzene) catalyzed by anhydrous aluminum chloride (
Key Reaction Features:
-
Regioselectivity: The symmetry of 1,4-dichlorobenzene directs the electrophilic attack ortho to one chlorine and meta to the other, yielding the 2,5-dichloro substitution pattern exclusively on the benzoyl ring.
-
Deactivation: The electron-withdrawing chlorine atoms deactivate the ring, necessitating elevated temperatures (>100°C) and a stoichiometric excess of Lewis acid compared to activated substrates like toluene.
Reaction Mechanism
The reaction proceeds via the formation of an electrophilic acylium complex. Aluminum chloride coordinates with the carbonyl oxygen of the phthalic anhydride, facilitating ring opening to generate a highly reactive acylium ion species. This electrophile attacks the aromatic ring of 1,4-dichlorobenzene.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic pathway of the Friedel-Crafts acylation showing activation, substitution, and hydrolysis steps.
Experimental Protocol
Reagents & Equipment[1][2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity (Example) | Role |
| Phthalic Anhydride | 148.11 | 1.0 | 29.6 g (0.2 mol) | Electrophile Source |
| 1,4-Dichlorobenzene | 147.00 | 5.0 | 147.0 g (1.0 mol) | Substrate & Solvent |
| Aluminum Chloride | 133.34 | 2.2 | 58.7 g (0.44 mol) | Lewis Acid Catalyst |
| Hydrochloric Acid | 36.46 | N/A | ~50 mL (Conc.) | Quenching/Hydrolysis |
| Sodium Carbonate | 105.99 | N/A | As required | Purification (Extraction) |
Equipment:
-
500 mL 3-neck round-bottom flask (RBF).
-
Mechanical stirrer (Teflon paddle) – Magnetic stirring is insufficient due to viscosity.
-
Reflux condenser with a calcium chloride drying tube (to exclude moisture).
-
Thermometer adapter and thermometer (0–150°C).
-
Steam distillation setup.[1]
-
Oil bath or heating mantle.
Step-by-Step Procedure
Phase 1: Reaction Setup and Addition
-
Melt Substrate: Charge the 500 mL RBF with 147.0 g of 1,4-dichlorobenzene . Heat the flask to 60–70°C until the solid completely melts (MP of 1,4-DCB is 53°C).
-
Add Anhydride: Add 29.6 g of phthalic anhydride to the molten solvent. Stir until dissolved/dispersed.
-
Catalyst Addition: Carefully add 58.7 g of anhydrous aluminum chloride in small portions over 20–30 minutes.
-
Critical Note: This step is exothermic. Maintain temperature between 65–75°C during addition. Evolution of HCl gas may occur; ensure proper ventilation (fume hood).
-
Phase 2: Reaction
-
Heating: Once addition is complete, raise the temperature of the oil bath to 110–115°C .
-
Digestion: Stir the mixture vigorously at this temperature for 5–6 hours . The mixture will darken and become viscous as the aluminum complex forms.
-
Checkpoint: Evolution of HCl gas should cease towards the end of the reaction.
-
Phase 3: Quenching and Workup
-
Hydrolysis: Cool the reaction mixture to ~80°C. Slowly pour the molten mass into a 1 L beaker containing 500 g of crushed ice and 50 mL concentrated HCl .
-
Safety: Add slowly to prevent violent boiling. Stir vigorously to break up the precipitating solid.
-
-
Steam Distillation: Transfer the hydrolyzed mixture to a steam distillation flask. Steam distill to remove the excess unreacted 1,4-dichlorobenzene .[1] Continue until the distillate runs clear (no oily drops).
-
Rationale: 1,4-DCB is volatile with steam; the product acid is not.
-
Phase 4: Purification (Acid-Base Extraction)
-
Filtration: Cool the residue from the steam distillation. Filter the crude solid (gray/brown granular mass) and wash with cold water.
-
Base Extraction: Transfer the crude solid to a beaker and add 300 mL of 10% Sodium Carbonate (
) solution. Boil for 15 minutes. -
Clarification: Filter the hot alkaline solution to remove insoluble impurities (charcoal/tar).
-
Precipitation: Acidify the clear filtrate carefully with concentrated HCl to pH ~2. The product will precipitate as a white to off-white solid.
-
Final Isolation: Filter the precipitate, wash thoroughly with water to remove inorganic salts and phthalic acid traces (phthalic acid is more soluble in hot water than the product), and dry at 100°C.
Recrystallization[5]
-
Solvent: Toluene, Xylene, or dilute Acetic Acid (50%).
-
Procedure: Dissolve the dried solid in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then chill in an ice bath. Filter the crystals.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and purification of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 178–183°C (Typical range for isomers) | Capillary Method |
| Solubility | Soluble in Ethanol, Acetone, Alkali; Insoluble in Water | Solubility Test |
| IR Spectrum | C=O[10][11] (Ketone) ~1670 cm⁻¹; C=O (Acid) ~1690-1710 cm⁻¹; O-H (Broad) | FTIR |
| Yield | 60–75% (Based on Phthalic Anhydride) | Gravimetric |
Note on Isomer Purity: The primary impurity is potential traces of phthalic acid (from unreacted anhydride) or isomeric byproducts if the temperature control was poor. The acid-base extraction step is critical for removing non-acidic impurities, while the water wash removes the more soluble phthalic acid.
Safety & Hazards
-
Aluminum Chloride (
): Reacts violently with water to release HCl gas. Handle in a fume hood. Wear gloves and face shield. -
1,4-Dichlorobenzene: Irritant, potential carcinogen. Avoid inhalation of vapors (sublimes easily).
-
Phthalic Anhydride: Respiratory sensitizer. Avoid dust inhalation.
-
Thermal Hazard: Reaction is performed at >100°C. Use appropriate PPE for hot liquids.
References
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill. (Chapter on Friedel-Crafts Reactions).
-
Phillips, M. (1927).[12] The Preparation of Alizarin from Phthalic Anhydride and Ortho-Dichlorobenzene.[12] Journal of the American Chemical Society, 49(2), 473–478. Link
-
Hayashi, M. (1985). Process for the preparation of 1,4-dichloroanthraquinone. US Patent 4,529,809. (Describes the synthesis of the intermediate acid). Link
- Olah, G. A. (1973).
-
BenchChem. (2025).[10] Application Note: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.[1] Link
Sources
- 1. DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. syxbsyjg.com [syxbsyjg.com]
- 7. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]
- 8. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene with Phthalic Anhydride
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Acylation of a Deactivated Aromatic System
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides a comprehensive guide to the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride, a reaction that, while mechanistically classical, presents unique challenges due to the electronic nature of the starting material.
1,4-Dichlorobenzene is an electron-deficient, and therefore deactivated, aromatic ring system. The two chlorine atoms, through their inductive electron-withdrawing effects, reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[3] Consequently, this transformation necessitates a robust Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), often in stoichiometric excess, to drive the reaction to completion.[3][4] The successful execution of this reaction hinges on a meticulous understanding of the reaction mechanism, careful control of reaction parameters, and a well-defined work-up and purification strategy. This guide will elucidate these critical aspects, providing both the "how" and the "why" behind each experimental step.
The Underlying Chemistry: Mechanism and Rationale
The Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride proceeds via a well-established electrophilic aromatic substitution mechanism.[5][6] A deep understanding of this pathway is paramount for troubleshooting and optimizing the reaction conditions.
The reaction can be dissected into three primary stages:
-
Generation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid, anhydrous aluminum chloride, with phthalic anhydride. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and ultimately leading to the cleavage of the anhydride ring to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key electrophile in this reaction.[1][5]
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1,4-dichlorobenzene ring, although deactivated, acts as a nucleophile and attacks the acylium ion. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The chlorine substituents on the ring direct the incoming electrophile to the ortho position relative to one of the chlorine atoms.
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring, yielding the final product, 2-(2,5-dichlorobenzoyl)benzoic acid, complexed with aluminum chloride.
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of polysubstitution. The product, an aromatic ketone, is less reactive than the starting 1,4-dichlorobenzene due to the electron-withdrawing nature of the acyl group. This deactivation of the product ring prevents it from undergoing further acylation.[3]
Visualizing the Transformation
The following diagrams illustrate the chemical structures and the overall reaction workflow.
Caption: Reaction scheme for the Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis.
Comparative Reaction Conditions
The yield of 2-(2,5-dichlorobenzoyl)benzoic acid is highly dependent on the reaction conditions. The following table summarizes various reported conditions, highlighting the critical parameters.
| Parameter | Condition 1 | Condition 2 (Mechanochemical) | Notes |
| Solvent | Nitrobenzene (regulated) or solvent-free | Solvent-free | The use of nitrobenzene is discouraged due to its toxicity.[4] Solvent-free conditions are environmentally preferable.[1] |
| Temperature | 100-170°C | Room Temperature (ball milling) | Higher temperatures are often required in the absence of a solvent to ensure the mixture remains molten and to overcome the activation energy.[4] |
| Reaction Time | 1-49 hours | 1-2 hours | Reaction times can be significantly reduced under mechanochemical conditions.[1] |
| Molar Ratio (AlCl₃:Dichlorobenzene:Acylating Agent) | ≥ 1.1:1.3:1 | 2.5:1:1 (Phthalic Anhydride) | A stoichiometric excess of AlCl₃ is crucial for high yields, especially with deactivated substrates.[1][4] |
| Yield | 0.8% to 97% | ~79% | Yields are highly variable and depend on precise control of conditions.[1][4] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for the Friedel-Crafts acylation of 1,4-dichlorobenzene.[4]
Materials and Reagents:
-
1,4-Dichlorobenzene
-
Phthalic Anhydride
-
Anhydrous Aluminum Chloride (handle in a dry environment)
-
Toluene
-
Hexane
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel (if adding a reagent portion-wise)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a stopper. It is crucial that all glassware is thoroughly dried to prevent the decomposition of the aluminum chloride catalyst.
-
Charging the Reactor: To the flask, add 1,4-dichlorobenzene (e.g., 0.82 mol) and anhydrous aluminum chloride (e.g., 0.45 mol).
-
Heating and Reagent Addition: Begin stirring and heat the mixture to 170°C. Once the mixture is molten and at temperature, slowly add phthalic anhydride (e.g., 0.17 mol) in portions over a period of time. The reaction is exothermic and will generate hydrogen chloride gas, which should be vented through a proper scrubbing system.[3]
-
Reaction Monitoring: Maintain the reaction mixture at 170°C with vigorous stirring for an additional hour after the addition of phthalic anhydride is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water, and slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. This quenching process is highly exothermic and should be performed in a fume hood.[3] Add concentrated hydrochloric acid to dissolve any aluminum salts.
-
Product Isolation and Extraction: The solid product is collected by filtration. Dissolve the crude solid in a suitable organic solvent, such as toluene. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic acid and other acidic impurities. Then, wash with water and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-(2,5-dichlorobenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene.[4] The purity of the final product can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket) and with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
1,4-Dichlorobenzene and Phthalic Anhydride: These reagents should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reaction Vapors: The Friedel-Crafts reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the off-gases should be passed through a scrubber containing a dilute sodium hydroxide solution.[3]
-
Quenching: The quenching of the reaction mixture with water is highly exothermic. The addition should be done slowly and with efficient cooling and stirring to control the temperature.
Conclusion
The Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride is a powerful method for the synthesis of 2-(2,5-dichlorobenzoyl)benzoic acid, a valuable synthetic intermediate. While the deactivated nature of the starting material presents challenges, a thorough understanding of the reaction mechanism and careful control over the reaction conditions, particularly the stoichiometry of the aluminum chloride catalyst and the reaction temperature, can lead to high yields of the desired product. The protocol and insights provided in this application note are intended to equip researchers with the knowledge necessary to successfully and safely perform this important transformation.
References
- BenchChem. (2025).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
- Google Patents. (1993, May 11).
- Beilstein Journal of Organic Chemistry. (2019, June 17).
- Google Patents. (2014, July 2). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
- PubChem. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784.
- YouTube. (2018, May 7).
- Google Patents. (2012, December 26). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
- Zenodo.
- Google Patents. (1969, April 29). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- Ventura College Organic Chemistry Lab.
- Google Patents. (2014, January 15). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- Chemistry Stack Exchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (1974, July 2). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
- Organic Syntheses. Organic Syntheses Procedure.
- ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
- ResearchGate. (2015, May 8). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- MDPI. (2018, December 3).
- MDPI. Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl].
Sources
- 1. d-nb.info [d-nb.info]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Optimizing the Synthesis of 2-(2,5-Dichlorobenzoyl)benzoic Acid: A Detailed Guide to Aluminum Chloride Catalyst Ratios in Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid. This crucial chemical intermediate is synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride. A critical parameter governing the success of this reaction is the molar ratio of the aluminum chloride (AlCl₃) catalyst. This document elucidates the mechanistic role of aluminum chloride, presents optimized catalyst ratios derived from empirical data, and provides a detailed, step-by-step protocol for its laboratory synthesis.
Introduction: The Significance of 2-(2,5-Dichlorobenzoyl)benzoic Acid
2-(2,5-Dichlorobenzoyl)benzoic acid is a valuable intermediate in the synthesis of a variety of organic compounds, most notably in the production of anthraquinone dyes and other complex chemical entities. For instance, it can be cyclized to form 1,4-dichloroanthraquinone, a precursor for various dyestuffs[1]. The synthesis of this key intermediate is achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry[2]. The reaction involves the electrophilic aromatic substitution of 1,4-dichlorobenzene with phthalic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[2].
Due to the electron-withdrawing nature of the two chlorine atoms on the benzene ring, 1,4-dichlorobenzene is a deactivated aromatic substrate. Consequently, the reaction conditions, particularly the stoichiometry of the aluminum chloride catalyst, are paramount for achieving high yields and purity.
The Role of Aluminum Chloride: Beyond a Catalytic Amount
In many catalytic reactions, only a substoichiometric amount of the catalyst is required. However, in Friedel-Crafts acylation, and particularly in the reaction with phthalic anhydride, a stoichiometric excess of aluminum chloride is not only beneficial but often necessary for several reasons:
-
Activation of the Electrophile: Aluminum chloride, a potent Lewis acid, coordinates with a carbonyl oxygen of phthalic anhydride. This polarization, followed by the opening of the anhydride ring, generates a highly reactive acylium ion electrophile. This is the key step that initiates the attack by the electron-rich (despite being deactivated) 1,4-dichlorobenzene ring.
-
Complexation with the Product: The product, 2-(2,5-Dichlorobenzoyl)benzoic acid, contains two carbonyl groups (a ketone and a carboxylic acid). These Lewis basic sites readily complex with aluminum chloride. This product-catalyst complexation effectively sequesters the AlCl₃, rendering it inactive for further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is consumed for each equivalent of product formed.
-
Driving the Reaction to Completion: An excess of aluminum chloride ensures that a sufficient amount of free catalyst is available to activate the phthalic anhydride, thereby driving the reaction towards completion and maximizing the yield.
The overall mechanism can be visualized as a multi-step process:
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas trap, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride.
-
Charging Reactants: In the flask, combine 1,4-dichlorobenzene (e.g., 0.5 mol) and phthalic anhydride (e.g., 0.2 mol).
-
Melting the Reactants: Gently heat the mixture with stirring until the solids melt and a homogeneous solution is formed.
-
Cooling: Cool the flask in an ice-water bath.
-
Addition of Aluminum Chloride: To the cooled and stirred solution, add anhydrous aluminum chloride (e.g., 0.48 mol, 2.4 equivalents relative to phthalic anhydride) portion-wise at a rate that maintains the internal temperature below 20 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Maintain this temperature with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium chloride (brine) solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(2,5-Dichlorobenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent such as toluene or an ethanol-water mixture.
Conclusion
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid via Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride is a robust and scalable reaction. The key to achieving high yields lies in the use of a stoichiometric excess of the aluminum chloride catalyst, with an optimal molar ratio of approximately 1:2.4 (phthalic anhydride:AlCl₃). This excess is necessary to both activate the electrophile and to compensate for product-catalyst complexation. The detailed protocol and safety guidelines provided in this application note offer a reliable method for the synthesis of this important chemical intermediate, enabling further research and development in the fields of materials science and pharmaceuticals.
References
-
Stipec, S., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1312–1319. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. Retrieved from [Link]
- Google Patents. (1993). US5210313A - Preparation of 2,5-dichlorobenzophenones.
- Google Patents. (1985). DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone.
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
Sources
Application Note: Intramolecular Cyclization of 2-(2,5-Dichlorobenzoyl)benzoic Acid to 1,4-Dichloroanthraquinone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of 1,4-dichloroanthraquinone is a critical transformation in the production of anthraquinone-based dyes, pigments, and advanced pharmaceutical intermediates. The most robust industrial and laboratory-scale method for its preparation involves the intramolecular Friedel-Crafts cyclization of 2-(2,5-dichlorobenzoyl)benzoic acid [1].
As a Senior Application Scientist, it is vital to understand the causality behind the specific reagents and conditions chosen for this protocol. The cyclization is an electrophilic aromatic substitution (EAS). However, the two chlorine atoms on the target aromatic ring exert a strong electron-withdrawing inductive effect (-I), severely deactivating the ring toward electrophilic attack.
Why 96% Sulfuric Acid? To overcome the high activation energy barrier of the deactivated ring, a highly reactive electrophile must be generated. Weaker acids are insufficient. Concentrated sulfuric acid (96%) serves a dual purpose: it acts as a solvent and a powerful dehydrating acid catalyst. It protonates the carboxylic acid moiety and drives the loss of water to form a highly reactive acylium ion . While fuming sulfuric acid (oleum) can also be used, 96% H₂SO₄ provides the optimal balance—generating the acylium ion quantitatively while minimizing the risk of unwanted aromatic sulfonation side reactions that plague oleum-based systems at high temperatures.
Why 150 °C? The reaction requires significant thermal energy to force the intramolecular attack of the acylium ion onto the deactivated dichlorophenyl ring. Heating the melt to 150 °C ensures complete conversion within 4 hours. Temperatures below 130 °C result in stalled reactions and poor yields, while temperatures exceeding 160 °C lead to oxidative degradation and dark, impure products.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed cyclization to 1,4-dichloroanthraquinone.
Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes observable checkpoints to ensure the reaction is proceeding as thermodynamically intended [1].
Materials & Equipment
-
Reagents: 2-(2,5-Dichlorobenzoyl)benzoic acid (37.6 g), 96% Sulfuric Acid (330 g), Deionized Water (300 mL + extra for washing).
-
Equipment: 500 mL heavy-walled round-bottom flask, overhead mechanical stirrer (PTFE blade), precision heating mantle with a thermocouple, addition funnel, and a vacuum filtration assembly (Büchner funnel).
-
Safety Gear: Heavy acid-resistant gloves, face shield, and chemical apron.
Step-by-Step Methodology
-
Acid Addition (Precursor Solubilization):
-
Action: Charge the 500 mL round-bottom flask with 330 g of 96% sulfuric acid. Begin moderate mechanical stirring.
-
Action: Slowly add 37.6 g of 2-(2,5-dichlorobenzoyl)benzoic acid in small portions to the acid.
-
Validation Checkpoint: The solid should dissolve to form a homogenous, viscous mixture. Ensure no clumping occurs, which would indicate localized moisture.
-
-
Heating & Cyclization:
-
Action: Gradually increase the temperature of the heating mantle until the internal temperature of the melt reaches exactly 150 °C.
-
Action: Maintain the reaction strictly at 150 °C for 4 hours.
-
Validation Checkpoint: The mixture will transition into a dark melt. The consistent viscosity and color change indicate the continuous formation and consumption of the acylium ion intermediate.
-
-
Controlled Cooling:
-
Action: Remove the heating source. Allow the melt to cool under continuous stirring until the internal temperature reaches 80 °C.
-
Critical Insight: Do not allow the mixture to cool below 80 °C prior to dilution. At room temperature, the melt becomes too viscous to stir safely and may trap unreacted acid, complicating the quench.
-
-
Aqueous Quenching:
-
Action: While maintaining vigorous stirring at 80 °C, add 300 mL of deionized water dropwise via an addition funnel.
-
Validation Checkpoint: This step is highly exothermic. The controlled addition of water forces the hydrophobic 1,4-dichloroanthraquinone to precipitate out of the acidic solution as a pale yellow to greenish-yellow solid.
-
-
Filtration & Washing:
-
Action: Filter the hot suspension immediately under vacuum.
-
Action: Wash the filter cake repeatedly with hot deionized water (approx. 60–80 °C) until the filtrate tests strictly neutral (pH 7) with indicator paper.
-
Critical Insight: Residual sulfuric acid will catalyze the degradation of the product during the drying phase. Neutrality is non-negotiable.
-
-
Drying:
-
Action: Transfer the washed solid to a drying oven. Dry at 120 °C to a constant weight.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 1,4-dichloroanthraquinone.
Quantitative Data & Expected Results
The following table summarizes the stoichiometric parameters and the expected analytical profile of the synthesized product based on established industrial benchmarks [1].
| Parameter | Value / Description | Analytical Significance |
| Precursor Mass | 37.6 g (approx. 0.127 mol) | Limiting reagent for the cyclization. |
| 96% H₂SO₄ Mass | 330 g | Acts as solvent and dehydrating catalyst. |
| Reaction Temperature | 150 °C | Optimal thermal energy for deactivated ring attack. |
| Reaction Time | 4.0 Hours | Ensures >95% conversion of the precursor. |
| Expected Yield | ~33.0 g (65.1% of theory) | Accounts for mechanical losses and purification. |
| Product Appearance | Pale yellow crystalline solid | Dark brown indicates thermal degradation/impurities. |
| Melting Point (Mp) | 183 °C | Primary indicator of product purity. |
Troubleshooting & Process Optimization
-
Suboptimal Yields (<50%): The most common cause of low yield is water contamination in the starting materials. If the sulfuric acid concentration drops below 95% due to wet precursor, the equilibrium shifts away from the acylium ion, stalling the reaction. Ensure the precursor is thoroughly dried before use.
-
Amorphous/Gummy Precipitate: If the quench water is added too rapidly or if the melt is allowed to cool to room temperature before quenching, the product may crash out as an amorphous, sticky mass rather than filterable crystals. Strict adherence to the 80 °C dilution temperature is required to ensure proper crystallization kinetics.
-
Product Discoloration: A dark brown or black product indicates that the reaction temperature exceeded 160 °C, leading to oxidative charring or unwanted sulfonation of the anthraquinone core. Calibrate the thermocouple prior to the run.
References
- Title: DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone Source: Google Patents URL
Application Note: Solvent Selection for Recrystallization of 2-(2,5-Dichlorobenzoyl)benzoic Acid
[1]
Executive Summary
The purification of 2-(2,5-Dichlorobenzoyl)benzoic acid (hereafter 2,5-DCBBA ) presents a classic challenge in organic process development: separating a polar, ionizable keto-acid from non-polar starting materials (1,4-dichlorobenzene) and highly polar byproducts (phthalic acid/aluminum salts).[1]
This guide moves beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and thermodynamic phase behavior to select the optimal solvent system. While Glacial Acetic Acid is identified as the historical "gold standard" for benzoylbenzoic acid derivatives, this note explores alternative systems (Toluene, Ethanol/Water) to address specific impurity profiles and environmental constraints.[1]
Chemical Context & Impurity Profiling[1]
To select the correct solvent, one must understand the solute and its contaminants at a molecular level.[1]
Structural Analysis[1]
-
Target Molecule: 2,5-DCBBA contains a hydrophobic dichlorophenyl ring and a hydrophilic phthalic acid moiety.[1] This "amphiphilic" nature allows solubility in both moderate-polarity organics and hot aqueous bases, but complicates single-solvent recrystallization.[1]
-
Key Functional Groups:
Impurity Rejection Logic
The crude product from the Friedel-Crafts reaction of phthalic anhydride and 1,4-dichlorobenzene typically contains:
| Impurity Type | Chemical Identity | Solubility Characteristics | Rejection Strategy |
| Starting Material | 1,4-Dichlorobenzene | Non-polar, Steam Volatile | Soluble in cold organic solvents (remains in mother liquor).[1] |
| Hydrolysis Product | Phthalic Acid | Polar, Water Soluble | Insoluble in non-polar solvents; soluble in hot water.[1] |
| Isomers | 2-(2,4-Dichlorobenzoyl)...[1] | Structural Analog | Requires high selectivity (metastable zone control).[1] |
| Inorganics | Aluminum salts ( | Ionic | Water soluble; insoluble in dry organics.[1] |
Solvent Selection Strategy
The "Gold Standard": Glacial Acetic Acid
For benzoylbenzoic acids, Glacial Acetic Acid (GAA) is widely regarded as the superior solvent.[1]
-
Mechanism: GAA forms strong hydrogen bond networks with the carboxylic acid of 2,5-DCBBA.[1]
-
Temperature Coefficient: It exhibits a steep solubility curve—2,5-DCBBA is highly soluble at boiling (
C) but sparingly soluble at room temperature ( C).[1] -
Impurity Handling: It effectively dissolves non-polar impurities (dichlorobenzene) even at room temperature, keeping them in the mother liquor.[1]
The "Green" Alternative: Ethanol/Water
A binary system of Ethanol and Water can be used but carries risks.[1]
-
Risk: The "Oiling Out" phenomenon.[1][2] As the hydrophobic dichlorophenyl ring repels water, the compound may separate as a liquid oil before crystallizing, trapping impurities.
-
Mitigation: rigorous temperature control and seeding are required.[1]
The "Non-Polar" Option: Toluene
Toluene is excellent for removing polar tars and phthalic acid (which are insoluble in hot toluene).[1]
-
Limitation: 2,5-DCBBA has lower solubility in toluene than in GAA, requiring larger solvent volumes (lower volumetric efficiency).[1]
Experimental Protocols
Protocol A: Rapid Solvent Screening (Micro-Scale)
Objective: To empirically determine the optimal solvent system for a specific crude batch.
Reagents: Crude 2,5-DCBBA, Glacial Acetic Acid (GAA), Toluene, Ethanol, Water. Equipment: 10 mL reaction tubes, heating block, pipette.
-
Preparation: Place 100 mg of crude solid into three separate tubes.
-
Solvent Addition:
-
Tube A: Add 0.5 mL GAA .
-
Tube B: Add 1.0 mL Toluene .
-
Tube C: Add 0.5 mL Ethanol .
-
-
Cold Solubility Test: Agitate at 25°C.
-
Hot Solubility Test: Heat to boiling (or
C). -
Crystallization: Allow to cool slowly to 25°C.
-
Observation: Check for crystal habit (needles/plates vs. amorphous powder) and recovery yield.[1]
-
Protocol B: Scale-Up Recrystallization (Glacial Acetic Acid)
Objective: High-purity isolation of 2,5-DCBBA.[1]
Safety Warning: Work in a fume hood. Glacial Acetic Acid is corrosive.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Charge crude 2,5-DCBBA into a round-bottom flask.
-
Add Glacial Acetic Acid (Ratio: ~3-5 mL per gram of solid).
-
Heat to reflux (
C) with stirring until the solution is clear. -
Note: If black specks (tars) remain, they are likely insoluble impurities.[1]
-
-
Hot Filtration (Critical Step):
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature slowly (over 2-3 hours).
-
Agitation: Gentle stirring (50-100 RPM) promotes uniform crystal growth and prevents inclusion of mother liquor.[1]
-
Target Temperature: Cool to
C to maximize yield.
-
-
Isolation:
-
Drying:
Visualization: Solvent Selection Workflow
The following decision tree illustrates the logic for selecting the purification method based on the behavior of the crude material.
Figure 1: Decision logic for solvent selection based on impurity profile and solubility behavior.[1] High phthalic acid content requires a water wash or acetic acid route, while non-polar tars are best handled by Toluene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar (e.g., water added too fast in EtOH/Water mix).[1] | Re-heat to dissolve oil.[1] Add a "bridge solvent" (more Ethanol) or switch to Glacial Acetic Acid.[1] |
| Low Yield | Final temperature too high or solvent volume too large.[1] | Cool to |
| Colored Product | Oxidized tars/resins trapped in crystal lattice.[1] | Add Activated Charcoal (1-2 wt%) during the hot dissolution step, stir for 15 mins, then hot filter. |
| Melting Point Depression | Isomeric impurities (2,4-isomer) or residual solvent.[1] | Dry thoroughly under vacuum.[1][3] If isomer persists, recrystallize from Toluene (better shape selectivity).[1] |
References
-
Groggins, P. H. Unit Processes in Organic Synthesis. 5th Ed.[1] McGraw-Hill, 1958.[1] (Foundational text on Friedel-Crafts workup and benzoylbenzoic acid purification).
-
BenchChem. Application Notes and Protocols: 2-Benzoylbenzoic Acid in the Synthesis of Heterocyclic Compounds. Link (General protocols for benzoylbenzoic acid derivatives).[1]
-
National Toxicology Program. 2,5-Dichlorobenzoic acid - Physical Properties. Link (Solubility data for the structural fragment).[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization techniques of aromatic acids).
Disclaimer: The protocols described herein are for research purposes. Users must consult Safety Data Sheets (SDS) for all chemicals, specifically Glacial Acetic Acid (Corrosive/Flammable) and Toluene (Flammable/Toxic).[1]
Industrial scale-up procedures for 2-(2,5-Dichlorobenzoyl)benzoic acid
An in-depth guide to the industrial scale-up of 2-(2,5-Dichlorobenzoyl)benzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthesis, purification, safety considerations, and analytical controls necessary for transitioning this process from the laboratory to an industrial setting.
Introduction
2-(2,5-Dichlorobenzoyl)benzoic acid is a key chemical intermediate whose synthesis, while straightforward at the laboratory scale, presents significant challenges for industrial production. The primary route involves a Friedel-Crafts acylation, a classic yet powerful C-C bond-forming reaction.[1] Scaling this process requires a deep understanding of reaction kinetics, thermodynamics, mass transfer limitations, and rigorous safety protocols. This guide provides field-proven insights and detailed protocols to navigate the complexities of this scale-up.
Section 1: Synthesis via Friedel-Crafts Acylation
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid is achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride. The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]
Reaction Principle and Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate. The Lewis acid catalyst (AlCl₃) coordinates with phthalic anhydride, activating it for nucleophilic attack by the electron-rich 1,4-dichlorobenzene ring. Despite the deactivating nature of the chlorine substituents, the reaction can be driven to completion under appropriate conditions.[3] The key mechanistic steps involve the formation of an acylium ion, electrophilic aromatic substitution, and subsequent hydrolysis during work-up to yield the carboxylic acid.[4]
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for the target compound.
Critical Process Parameters for Scale-Up
Transitioning from a lab-scale flask to a multi-ton reactor requires precise control over several parameters.
| Parameter | Laboratory Scale (Typical) | Industrial Scale Considerations | Rationale and Causality |
| Solvent | Excess 1,4-Dichlorobenzene | Excess 1,4-Dichlorobenzene (molten) | Using a reactant as the solvent simplifies the process by eliminating the need for an additional solvent stream and subsequent recovery. Running the reaction in a molten state improves solubility and reaction rates but requires robust heating and temperature control systems. |
| Catalyst Load | 1.5 - 2.5 mole equivalents AlCl₃ | Optimized to 2.0 - 2.2 mole equivalents | A high catalyst load is necessary to drive the reaction with the deactivated dichlorobenzene substrate.[5] At an industrial scale, minimizing this load is crucial to reduce cost and the significant waste stream generated during quenching. Optimization studies are critical. |
| Temperature | 80°C to 175°C | Tightly controlled, 140°C - 175°C | The reaction is exothermic.[6] Industrial reactors must have efficient cooling jackets and potentially internal cooling coils to manage the heat of reaction and prevent runaway conditions. Higher temperatures increase the reaction rate but can also lead to side-product formation. |
| Reagent Addition | All at once or in portions | Slow, controlled addition of Phthalic Anhydride | Controlled addition to the molten mixture of dichlorobenzene and AlCl₃ allows for better management of the reaction exotherm. This prevents localized temperature spikes that can degrade the product and ensures a safer process. |
| Agitation | Magnetic stirring | High-torque mechanical agitation | Efficient mixing is vital to ensure thermal and mass transfer in the viscous reaction slurry. Inadequate agitation can lead to poor heat dissipation, localized overheating, and incomplete reaction. |
Industrial Scale-Up Synthesis Protocol
This protocol outlines the procedure for a 1000 L glass-lined steel reactor.
-
Vessel Preparation: Ensure the 1000 L reactor is clean, dry, and inerted with a nitrogen atmosphere. Anhydrous conditions are paramount as aluminum chloride reacts violently with water.[7][8]
-
Reactant Charging:
-
Charge the reactor with 1,4-dichlorobenzene (approx. 0.82 mol) and heat to 80°C to melt the solid.[5]
-
Under strict moisture control, slowly charge anhydrous aluminum chloride (AlCl₃) (approx. 2.2 mol equivalents) to the molten dichlorobenzene.[5] The addition is exothermic; control the rate to maintain the temperature below 100°C.
-
-
Reaction Execution:
-
Heat the stirred mixture to 140°C.
-
Begin the controlled addition of phthalic anhydride (1.0 mol equivalent) via a solid addition system over 2-3 hours.
-
After the addition is complete, raise the temperature to 170-175°C and hold for 4-6 hours.[5]
-
-
In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them via HPLC to check for the disappearance of phthalic anhydride.
-
Cooling: Once the reaction is deemed complete, cool the batch to 80-90°C in preparation for the quenching step.
Work-up and Quenching
This is the most hazardous step of the process and requires robust engineering controls.
-
Preparation: Prepare a separate quenching vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Quenching: Slowly transfer the hot reaction mixture into the vigorously stirred ice/acid mixture. This process is highly exothermic and generates large volumes of HCl gas.[6] The transfer rate must be carefully controlled to keep the quench vessel temperature manageable.
-
Gas Scrubbing: All evolved HCl gas must be directed to a caustic scrubber system to neutralize it before venting.
-
Isolation: The precipitated crude product is isolated by filtration using a centrifuge.
-
Washing: The filter cake is washed with water to remove residual acids and inorganic salts.
Section 2: Purification by Recrystallization
The crude product from the synthesis contains unreacted starting materials and isomers. Purification is typically achieved via recrystallization to meet the high-purity requirements for subsequent use.
Solvent System Selection
The ideal solvent system will fully dissolve the product and impurities at an elevated temperature, while allowing only the desired product to crystallize upon cooling, leaving impurities behind in the mother liquor. For aromatic carboxylic acids, mixed-solvent systems are often effective.[9][10] A toluene/hexane or ethanol/water system is a common starting point.
Industrial Scale-Up Purification Protocol
-
Charging: Charge the wet crude product cake into a suitable crystallization vessel. Add toluene as the primary solvent.
-
Dissolution: Heat the mixture with stirring to 80-90°C to dissolve the crude product.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added and stirred for 30 minutes to adsorb color bodies.[10] The charcoal is then removed via hot filtration.
-
Crystallization:
-
Cool the solution slowly and in a controlled manner. A typical cooling profile would be 10-15°C per hour.
-
Once the solution reaches approximately 50°C, seeding with a small amount of pure product crystals may be performed to ensure controlled crystal growth and prevent oiling out.
-
Continue slow cooling to 5-10°C to maximize yield.
-
-
Isolation and Drying:
-
The resulting slurry is filtered using a centrifuge.
-
The purified crystal cake is washed with a small amount of cold toluene or hexane to remove residual mother liquor.
-
The final product is dried under vacuum at 60-70°C until a constant weight is achieved.
-
Diagram 2: Overall Process Workflow
Sources
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- 2. zenodo.org [zenodo.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 5. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
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- 8. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
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One-pot synthesis of 1,4-dichloroanthraquinone via benzoylbenzoic acid intermediate
Abstract
This application note provides a comprehensive, in-depth technical guide for the one-pot synthesis of 1,4-dichloroanthraquinone, a valuable intermediate in the manufacturing of dyes and pharmaceuticals.[1] The described methodology proceeds through the formation of a 2-(benzoyl)benzoic acid intermediate via a Friedel-Crafts acylation, followed by an acid-catalyzed intramolecular cyclization. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed protocol grounded in mechanistic principles and safety best practices. The document elucidates the causality behind experimental choices, provides self-validating protocols, and is supported by authoritative references.
Introduction and Scientific Background
Anthraquinone and its derivatives are a cornerstone in the dye industry and serve as crucial scaffolds in medicinal chemistry.[2] Specifically, 1,4-dichloroanthraquinone is a key precursor for various vat dyes and advanced functional materials.[1][3] Traditional synthetic routes often involve multiple discrete steps of isolation and purification, leading to increased processing time and potential yield loss. The one-pot synthesis strategy presented here offers a more streamlined and efficient alternative.
The synthesis is predicated on two fundamental and well-established organic reactions:
-
Friedel-Crafts Acylation: This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.[4][5] In this protocol, phthalic anhydride is reacted with a dichlorinated benzene derivative in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a substituted 2-benzoylbenzoic acid intermediate.[6][7]
-
Intramolecular Cyclization (Ring Closure): The newly formed benzoylbenzoic acid intermediate is then subjected to strong acid-catalyzed dehydration, which facilitates an intramolecular electrophilic aromatic substitution to form the tricyclic anthraquinone core.[2][8]
By carefully controlling the reaction conditions, these two transformations can be executed sequentially in a single reaction vessel, thereby simplifying the workflow and improving overall efficiency.
Reaction Mechanism Overview
The overall synthetic pathway can be visualized as a two-stage process occurring in a single pot.
Caption: Overall workflow for the one-pot synthesis.
Hazard and Safety Assessment
This protocol involves the use of highly corrosive and reactive substances. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to strict safety protocols is mandatory.
| Reagent | Key Hazards | Recommended PPE & Handling Precautions |
| Anhydrous Aluminum Chloride (AlCl₃) | Corrosive, reacts violently with water, causes severe skin burns and eye damage.[9][10][11] Inhalation can irritate the respiratory tract.[12] | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle exclusively in a certified chemical fume hood.[9] Store in a cool, dry place, away from moisture.[10] |
| Chlorobenzene / p-Dichlorobenzene | Flammable, harmful if swallowed or inhaled, skin and eye irritant. | Use in a well-ventilated fume hood. Wear appropriate gloves and safety glasses. Avoid ignition sources. |
| Phthalic Anhydride | Skin, eye, and respiratory irritant. | Avoid creating dust. Handle in a fume hood and wear standard PPE. |
| Concentrated Sulfuric Acid (H₂SO₄) / Oleum (Fuming Sulfuric Acid) | Extremely corrosive, causes severe burns, strong oxidizing agent, reacts violently with water.[13][14] Toxic fumes.[15] | Always wear heavy-duty acid-resistant gloves (e.g., butyl rubber), a face shield over safety goggles, and an acid-proof apron.[13][16] Must be handled in a chemical fume hood. Never add water to acid.[13] |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes. Seek immediate medical attention.[9][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spills: Evacuate the area. Neutralize small spills with sodium bicarbonate or soda ash. For large spills, contain and use an acid-absorbent material.[13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,4-DICHLOROANTHRAQUINONE | 602-25-5 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 9. carlroth.com [carlroth.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
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- 12. nj.gov [nj.gov]
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- 15. Oleum - Sciencemadness Wiki [sciencemadness.org]
- 16. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]
Application Notes & Protocols: Purification of Crude 2-(2,5-Dichlorobenzoyl)benzoic acid
Abstract
This document provides a comprehensive guide for the purification of crude 2-(2,5-Dichlorobenzoyl)benzoic acid, a key intermediate in various synthetic pathways. Recognizing that the purity of this precursor is critical for downstream applications, we present a multi-step purification strategy designed to systematically remove common process-related impurities. This guide details protocols for acid-base extraction and recrystallization, along with methods for purity assessment, such as Thin-Layer Chromatography (TLC) and melting point analysis. The methodologies are explained with a focus on the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific needs.
Introduction and Purification Rationale
2-(2,5-Dichlorobenzoyl)benzoic acid is a benzophenone derivative characterized by a carboxylic acid functional group. Its synthesis, typically via a Friedel-Crafts acylation reaction, often results in a crude product contaminated with unreacted starting materials, isomeric byproducts, and other side-products. The presence of these impurities can significantly hinder the yield and purity of subsequent reaction steps. Therefore, a robust purification strategy is essential.
The strategy outlined herein is based on the distinct chemical properties of the target molecule and its likely impurities. The acidic nature of the carboxylic acid group allows for its selective separation from neutral organic impurities via acid-base extraction.[1][2] Subsequent recrystallization leverages differences in solubility between the desired product and remaining impurities (like isomers) to achieve high purity.[3][4]
Impurity Profile Analysis
The most common route to 2-(2,5-Dichlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride. Based on this synthesis, the crude product is likely to contain the following impurities:
-
Unreacted Starting Materials: 1,4-Dichlorobenzene (neutral) and Phthalic Anhydride/Phthalic Acid (acidic).
-
Isomeric Byproducts: Such as 2-(3,6-dichlorobenzoyl)benzoic acid, formed from acylation at a different position. These isomers often have very similar physical properties to the target compound, making them challenging to remove.
-
Reaction Byproducts: Various chlorinated and poly-acylated species.
A logical purification workflow is designed to address these impurities in a stepwise manner.
Overall Purification Strategy
The purification process is a two-stage approach designed to first remove bulk, chemically dissimilar impurities, followed by a fine purification step to remove closely related structural isomers.
Caption: Workflow for the purification of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique exploits the acidic nature of the target compound, which can be converted into its water-soluble salt form by treatment with a base, while neutral impurities remain in an organic solvent.
Materials:
-
Crude 2-(2,5-Dichlorobenzoyl)benzoic acid
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Base Extraction: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 5% NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.
-
Reprecipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified acid will form.[7]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the product in a vacuum oven or desiccator. This partially purified product can be used for the next step.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[3] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent, causing it to crystallize out in a pure form while impurities remain dissolved in the mother liquor.[4]
Materials:
-
Partially purified 2-(2,5-Dichlorobenzoyl)benzoic acid (from Protocol 1)
-
Ethanol/Water solvent system (or other suitable solvent)
-
Erlenmeyer flasks, hot plate, beaker of ice
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: An ethanol/water mixture is often effective for substituted benzoic acids.[8] The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Gentle heating on a hot plate may be necessary.
-
Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[8]
-
Clarification: Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring a clear, saturated solution at high temperature.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified, crystalline product thoroughly under vacuum.
Purity Assessment and Characterization
A self-validating protocol requires methods to confirm the purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to qualitatively assess purity and compare the purified product to the crude material.
Procedure:
-
Plate Preparation: On a silica gel TLC plate, lightly mark an origin line with a pencil. Spot the crude material, the product after extraction, and the final recrystallized product in separate lanes.
-
Elution: Develop the plate in a sealed chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[9][10] A pure compound should appear as a single, well-defined spot.
Melting Point Analysis
A pure crystalline solid has a sharp, characteristic melting point. Impurities typically depress and broaden the melting range.
-
Expected Melting Point: The literature melting point for 2-(2,5-Dichlorobenzoyl)benzoic acid is approximately 151-154°C.[11][12][13]
-
Procedure: Determine the melting point of the final, dried product using a calibrated melting point apparatus. A narrow melting range (e.g., 1-2°C) close to the literature value indicates high purity.
Expected Results and Data Summary
The following table summarizes the expected outcomes from the described purification protocols.
| Purification Stage | Primary Impurities Removed | Expected Purity | Expected Yield | Physical Appearance |
| Crude Product | N/A | Variable (e.g., 70-85%) | 100% (by definition) | Off-white to tan powder |
| After Acid-Base Extraction | Neutral compounds (e.g., 1,4-dichlorobenzene) | ~90-95% | 80-90% | White to off-white powder |
| After Recrystallization | Isomeric byproducts, residual acidic impurities | >98% | 65-80% (overall) | White, crystalline solid |
Troubleshooting
-
Low Recovery after Recrystallization: Too much solvent may have been used during the dissolution step. Try to use the absolute minimum volume of hot solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Oiling Out during Recrystallization: The compound is coming out of solution as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Re-heat the solution, add more of the "good" solvent (ethanol), and allow it to cool more slowly.
-
No Crystals Form: The solution may be too dilute. Gently boil off some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link] বেনজোইক.htm
-
ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
-
SIELC Technologies. (2018, February 16). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Stenutz. (n.d.). 2,5-dichlorobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. Retrieved from [Link]
-
European Patent Office. (2019, January 22). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1. Retrieved from [Link]
- Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. Retrieved from [Link]
-
Preprints.org. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]
-
University of Victoria. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dichlorobenzophenones. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office - US3441603.
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
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Application Notes & Protocols: Safe Laboratory Handling of 2-(2,5-Dichlorobenzoyl)benzoic acid
Introduction
2-(2,5-Dichlorobenzoyl)benzoic acid is a dichlorinated aromatic carboxylic acid. Compounds within this class serve as intermediates in the synthesis of various chemical products, including pharmaceuticals and specialty polymers. The presence of a dichlorinated phenyl group and a carboxylic acid moiety dictates its reactivity and toxicological profile, necessitating stringent handling precautions to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(2,5-Dichlorobenzoyl)benzoic acid in a research and development laboratory setting. The protocols herein are designed to be self-validating by integrating causality—the "why"—behind each procedural step, grounded in established principles of chemical safety and regulatory standards. Adherence to these guidelines is critical for minimizing exposure risks and preventing laboratory incidents.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. Before any handling, a formal risk assessment must be conducted, considering the quantities used, the nature of the procedure, and the potential for aerosolization or dust generation.
Globally Harmonized System (GHS) Classification
2-(2,5-Dichlorobenzoyl)benzoic acid is classified under GHS according to its potential health effects. The primary hazards are related to its irritant properties.[1]
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage / Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
Causality Explained:
-
Skin and Eye Irritation: The acidic nature of the carboxylic group and the reactivity of the chlorinated aromatic ring can disrupt cellular membranes upon contact, leading to inflammation, redness, and pain. Prolonged contact may cause more severe damage.
-
Respiratory Irritation: As a fine powder, the compound can be easily inhaled.[2] The particles can deposit in the respiratory tract, where they act as a mechanical and chemical irritant, potentially leading to inflammation and respiratory discomfort.
Toxicological Summary
While specific occupational exposure limits (OELs) for 2-(2,5-Dichlorobenzoyl)benzoic acid have not been established by major regulatory bodies like OSHA or NIOSH, data from structurally similar compounds and available safety data sheets underscore its irritant nature.[3][4][5][6] Lethal-dose studies in mice have shown it can cause rigidity and muscle spasticity, indicating potential neurological effects at high doses.[7][8] Therefore, the core safety principle is the precautionary principle : all measures must be taken to minimize direct contact and inhalation.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions to isolate personnel from the hazard. PPE serves as the essential final barrier.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid 2-(2,5-Dichlorobenzoyl)benzoic acid (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[9]
-
Causality: A fume hood provides negative pressure ventilation, drawing dust and vapors away from the user's breathing zone, which is the most critical control for preventing respiratory exposure.[10]
-
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11][12]
-
Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation and tested regularly.[12]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the specific tasks to be performed.[9]
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).[12][13] | Mandatory. Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil / 0.1 mm). | Mandatory. Provides a chemical barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated or torn. Double-gloving may be appropriate for larger quantities. |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Mandatory. Protects skin and personal clothing from contamination.[13] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. | If engineering controls fail or for emergency situations, a NIOSH-approved respirator with N95 (or better) particulate filters is required. |
Section 3: Standard Operating Protocol (SOP) for Handling
This protocol outlines the step-by-step process for safely handling the solid compound and preparing a solution.
Pre-Operational Checks:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure an appropriate chemical spill kit is available.[14]
-
Don all required PPE as specified in Section 2.2.
-
Designate a specific area within the fume hood for the handling procedure to contain any potential contamination.
Step-by-Step Protocol:
-
Weighing the Compound: a. Place an analytical balance inside the fume hood or use a weigh boat with a lid. b. Carefully transfer the desired amount of 2-(2,5-Dichlorobenzoyl)benzoic acid from the stock container to the weigh boat using a clean spatula. c. Perform transfers slowly and close to the surface to minimize dust generation. d. Securely close the main stock container immediately after use.
-
Preparing a Solution: a. Place a beaker or flask containing the desired solvent on a stir plate inside the fume hood. b. Gently add the weighed powder to the solvent while stirring to prevent splashing. c. If necessary, cover the vessel with a watch glass or paraffin film to minimize vapor release.
-
Post-Handling: a. Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol), followed by soap and water. b. Dispose of all contaminated disposable materials (e.g., weigh boats, wipes, gloves) in the designated hazardous waste container (see Section 4.2). c. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. d. Wash hands thoroughly with soap and water after the procedure is complete.
Section 4: Storage & Waste Management
Proper storage and disposal are mandated by regulations to prevent chemical incompatibility incidents and environmental contamination.[15][16][17]
Storage Protocol
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[11][18]
-
Keep the container in a designated cabinet for corrosive solids, away from incompatible materials such as strong bases and oxidizing agents.[12][13]
-
The storage area should be clearly labeled, and inventory should be managed to avoid storing outdated chemicals.
Waste Management Protocol
All materials contaminated with 2-(2,5-Dichlorobenzoyl)benzoic acid must be treated as hazardous waste.[13][19]
-
Waste Segregation: This compound is a halogenated organic solid .[20] Do not mix it with non-halogenated waste streams.[21][22]
-
Solid Waste:
-
Collect contaminated items (gloves, weigh boats, paper towels) in a dedicated, clearly labeled, puncture-resistant hazardous waste container.
-
The label must read: "Hazardous Waste: Halogenated Organic Solids" and list "2-(2,5-Dichlorobenzoyl)benzoic acid" as a primary constituent.[18]
-
-
Liquid Waste:
-
Container Management: Keep waste containers closed at all times except when adding waste.[18][21] Store containers in a designated satellite accumulation area within the laboratory.
Section 5: Emergency Procedures & Spill Management
Immediate and correct response to an emergency is critical to minimizing harm.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing while washing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management Workflow
For small spills (<5 grams) confined within a chemical fume hood:
Caption: Workflow for managing small chemical spills in a fume hood.
For large spills (>5 grams) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
Key Elements of an OSHA Compliant Laboratory Safety Management Program. Virginia Tech. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. CDC Stacks. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
2,5-Dichlorobenzoic acid. PubChem, National Institutes of Health. [Link]
-
Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS. [Link]
-
2,5-Dichlorobenzoyl chloride. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet - 2,4-Dichlorobenzoic acid. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet - 2,4-Dichlorobenzoic acid. Fisher Scientific. [Link]
-
2,5-Dichlorobenzoic acid - Hazardous Agents. Haz-Map. [Link]
-
1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Occupational Safety and Health Administration (OSHA). [Link]
-
Construction hazardous substances: Solvents. Health and Safety Executive (HSE). [Link]
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- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2,5-Dichlorobenzoyl)benzoic Acid
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid via the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this reaction and significantly improve your yields.
Introduction to the Synthesis and Its Challenges
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic chemistry, enabling the synthesis of aromatic ketones. The reaction of 1,4-dichlorobenzene with phthalic anhydride to form 2-(2,5-Dichlorobenzoyl)benzoic acid is a classic example, yet it presents unique challenges. The primary obstacle is the reduced nucleophilicity of the aromatic ring due to the deactivating, electron-withdrawing nature of the two chlorine atoms.[1] This deactivation necessitates carefully optimized conditions to achieve high conversion and yield. This guide will address the key parameters influencing this reaction, from catalyst stoichiometry to workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the most likely causes?
A1: Low conversion in the acylation of a deactivated substrate like 1,4-dichlorobenzene is a common issue. Several factors are often at play:
-
Insufficient Catalyst Stoichiometry: This is the most frequent cause of low yields in Friedel-Crafts acylations. The product, a ketone, is a Lewis base that forms a stable complex with the aluminum chloride (AlCl₃) catalyst.[2] This complexation effectively removes the catalyst from the reaction, meaning it is not truly catalytic. For the reaction to proceed to completion, a stoichiometric amount or, more often, a significant excess of AlCl₃ is required.[3] Molar ratios of AlCl₃ to phthalic anhydride of at least 1.5:1, and preferably in the range of 2:1 to 2.5:1, are recommended for deactivated substrates.[3]
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[1] It is imperative to use anhydrous AlCl₃ and ensure all glassware is thoroughly oven or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Inadequate Reaction Temperature: While many Friedel-Crafts reactions proceed at or below room temperature, deactivated substrates often require thermal energy to overcome the activation barrier. If you are running the reaction at a low temperature, a gradual and controlled increase in temperature may be necessary to drive the reaction forward. A similar synthesis of the 2,4-dichloro isomer utilizes a temperature of 120 °C.[4]
-
Poor Reagent Purity: Ensure the phthalic anhydride is pure and dry. The presence of phthalic acid can interfere with the reaction. Similarly, the 1,4-dichlorobenzene should be of high purity.
Q2: I am concerned about the regioselectivity of the reaction. How can I ensure the formation of the desired 2,5-dichloro isomer?
A2: Regioselectivity is a valid concern when acylating a disubstituted benzene. In the case of 1,4-dichlorobenzene, the chlorine atoms are ortho-, para-directing groups. The acylation occurs at the position ortho to one of the chlorine atoms, resulting in the desired 2,5-substitution pattern on the benzoyl ring. Fortunately, for this specific substrate, the formation of other isomers is generally low, and high isomeric purity can be achieved under optimized conditions.[3] The symmetry of 1,4-dichlorobenzene means that all four available positions for substitution are chemically equivalent, leading to a single primary product.
Q3: What is the best solvent for this reaction? Can I run it neat?
A3: The choice of solvent can significantly impact the reaction.
-
Excess Substrate as Solvent: A common and effective strategy for this reaction is to use an excess of the liquid reactant, 1,4-dichlorobenzene (melting point ~53 °C), as the solvent.[4] This approach maximizes the concentration of the reactants and simplifies the reaction setup.
-
Inert Solvents: If a co-solvent is desired, inert, non-polar solvents such as carbon disulfide (CS₂) or chlorinated hydrocarbons like dichloromethane (DCM) or dichloroethane (DCE) are traditionally used.[5] However, it is crucial to use anhydrous grades of these solvents.
-
Avoid Nitrobenzene: While historically used, nitrobenzene should be avoided due to its high toxicity.[3] Furthermore, polar solvents can sometimes alter the product distribution in Friedel-Crafts reactions, though this is less of a concern with the symmetrical 1,4-dichlorobenzene substrate.[5]
Q4: The workup procedure is difficult, and I'm getting an emulsion or a solid mass. How can I improve the product isolation?
A4: The workup of a Friedel-Crafts reaction involves quenching a large amount of unreacted AlCl₃ and the AlCl₃-ketone complex, which is a highly exothermic process.
-
Careful Quenching: The reaction mixture must be cooled thoroughly in an ice bath before quenching. The quench is performed by slowly and carefully adding the reaction mixture to a well-stirred mixture of crushed ice and concentrated hydrochloric acid.[6] Adding the mixture to the ice/acid (and not the other way around) helps to control the exotherm. The HCl is necessary to hydrolyze the aluminum salts and break the product-catalyst complex.
-
Managing Solids: A white precipitate of the crude product often forms during the quench.[4] This solid should be collected by vacuum filtration and washed thoroughly with water to remove inorganic salts.
-
Breaking Emulsions: If an emulsion forms during extraction with an organic solvent, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.
Experimental Protocols and Methodologies
Optimized Protocol for Synthesis of 2-(2,5-Dichlorobenzoyl)benzoic Acid
This protocol is adapted from established procedures for the acylation of dichlorobenzenes and is optimized for high yield and purity.[3][4]
Diagram of Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Stoichiometry |
| Phthalic Anhydride | 148.12 | 0.20 | 29.6 g | 1.0 eq |
| 1,4-Dichlorobenzene | 147.00 | 1.00 | 147.0 g (114 mL) | 5.0 eq |
| Aluminum Chloride (anhydrous) | 133.34 | 0.48 | 64.0 g | 2.4 eq |
| Concentrated HCl | ~37% | - | ~50 mL | - |
| Ice | - | - | ~500 g | - |
| Toluene or Ethanol/Water | - | - | As needed | - |
Procedure:
-
Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a powder addition funnel. Ensure all glassware is thoroughly dried in an oven beforehand. Protect the system from atmospheric moisture with drying tubes (e.g., CaCl₂) or an inert gas (N₂) inlet.
-
Charging Reactants: To the flask, add 1,4-dichlorobenzene (147.0 g, 1.0 mol) and phthalic anhydride (29.6 g, 0.2 mol).
-
Heating and Catalyst Addition: Begin stirring and gently heat the mixture using an oil bath to 60-70 °C to melt the 1,4-dichlorobenzene and dissolve the phthalic anhydride. Once a clear solution is formed, begin the portion-wise addition of anhydrous aluminum chloride (64.0 g, 0.48 mol) over 30-45 minutes. The addition is exothermic and will cause the evolution of HCl gas. Control the rate of addition to maintain the reaction temperature below 80 °C.
-
Reaction: After the addition of AlCl₃ is complete, slowly raise the temperature of the oil bath to 120-130 °C. Maintain the reaction at this temperature with vigorous stirring for 3-4 hours. The reaction mixture will become viscous and darken in color. Monitor the reaction progress by TLC if desired (a small aliquot can be carefully quenched, extracted, and spotted).
-
Quenching: After the reaction period, remove the oil bath and allow the mixture to cool to room temperature, then cool it further in an ice-water bath for about 30 minutes. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice (approx. 500 g) and concentrated hydrochloric acid (50 mL).
-
Isolation: While stirring the ice/acid mixture vigorously, slowly and carefully pour the cooled reaction mixture into the beaker. This process is highly exothermic and will release more HCl gas. A solid precipitate of the crude product will form.
-
Washing: Stir the slurry for 15-20 minutes to ensure complete hydrolysis of the aluminum salts. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. A final wash with a small amount of cold ethanol can help remove some organic impurities.
-
Purification: The crude product can be purified by recrystallization. Toluene is an effective solvent. Alternatively, a mixed solvent system like ethanol/water can be used.[7] Dissolve the crude solid in a minimum amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Understanding the Mechanism and Key Intermediates
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Understanding these steps is key to troubleshooting the reaction.
Diagram of Reaction Mechanism
Caption: Key mechanistic stages in the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride.
-
Generation of the Electrophile: Phthalic anhydride, the acylating agent, reacts with the Lewis acid, AlCl₃. The AlCl₃ coordinates to one of the carbonyl oxygens, making the corresponding carbonyl carbon highly electrophilic. This complex then undergoes ring-opening upon attack by the dichlorobenzene.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,4-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the activated phthalic anhydride complex. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.
-
Deprotonation and Complexation: A base, such as [AlCl₄]⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. The resulting keto-acid product immediately complexes with AlCl₃, requiring an acidic aqueous workup to liberate the final product.[2]
References
-
University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Online] Available at: [Link]
- Kleemann, A. (1982). Pharmaceutical Chemistry I, Arzneistoffsynthese. G. Thieme Verlag Stuttgart.
-
PrepChem. (2022). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. [Online] Available at: [Link]
- Stipetic, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
-
Scribd. (n.d.). Synthesis of 2-Amino-2',5-Dichlorobenzophenone. [Online] Available at: [Link]
-
ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. [Online] Available at: [Link]
- Google Patents. (1974). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
- Google Patents. (1993). US5210313A - Preparation of 2,5-dichlorobenzophenones.
-
Osaka Prefecture University. (1961). Studies on By-Products in the Manufacture of Phthalic Anhydride by Vapour Phase Catalytic Oxidation of Naphthalene. [Online] Available at: [Link]
- Ghasemi, H., et al. (2018).
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Online] Available at: [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Online] Available at: [Link]
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Isomer Formation in 2-(2,5-Dichlorobenzoyl)benzoic Acid Synthesis
Target Audience: Process Chemists, Organic Synthesis Researchers, Drug Development Scientists Topic: Optimization of Friedel-Crafts Acylation for 2-(2,5-Dichlorobenzoyl)benzoic acid (2,5-DCBBA)
Core Directive & Technical Analysis
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride using an aluminum chloride (
The Critical "Isomer" Problem: While 1,4-dichlorobenzene is symmetric and theoretically yields only one regioisomer (the 2,5-dichloro product), a common and often overlooked failure mode is the Lewis-acid catalyzed isomerization of the starting material . Under harsh conditions (high temperature, moisture-induced acidity), 1,4-dichlorobenzene isomerizes to 1,2-dichlorobenzene and 1,3-dichlorobenzene before acylation occurs. This leads to the irreversible formation of structural impurities:
-
2-(3,4-Dichlorobenzoyl)benzoic acid (from 1,2-DCB)
-
2-(2,4-Dichlorobenzoyl)benzoic acid (from 1,3-DCB)[1]
This guide focuses on suppressing this "NIH-shift" type isomerization to ensure regio-purity.
Troubleshooting Guide (FAQ Format)
Q1: HPLC analysis shows persistent peaks at RRT 0.95 and 1.05 relative to the main product. What are these, and how do I eliminate them?
Diagnosis: These are likely the 2,4-dichloro and 3,4-dichloro isomers. Root Cause: The reaction temperature was likely too high (>100°C) or the reaction time too long, causing the 1,4-dichlorobenzene substrate to isomerize to its thermodynamic equilibrium (approx. 60% meta, 30% para, 10% ortho) before reacting with the phthalic anhydride. Solution:
-
Temperature Control: Maintain reaction temperature between 70°C – 85°C . Do not exceed 90°C.
-
Rate of Addition: Pre-mix phthalic anhydride and 1,4-dichlorobenzene, then add
slowly to keep the exotherm under control. -
Quench Timing: Monitor consumption of phthalic anhydride. Stop the reaction immediately upon completion; prolonged heating with
promotes rearrangement.
Q2: My melting point is broad (e.g., 145-155°C instead of sharp ~160°C), but NMR seems clean. Is this an isomer issue?
Diagnosis: This is likely a tautomeric equilibrium issue, not a structural isomer impurity. Explanation: 2-Benzoylbenzoic acids exist in equilibrium between the open keto-acid form and the cyclic lactol (pseudo-acid) form .
-
Open Form: 2-(2,5-Dichlorobenzoyl)benzoic acid.
-
Cyclic Form: 3-(2,5-Dichlorophenyl)-3-hydroxyphthalide. Solution:
-
This is not a chemical impurity. The equilibrium shifts based on solvent and pH.
-
Standardization: Recrystallize from a solvent that favors one form (e.g., dilute acetic acid or toluene) to ensure consistent solid-state properties for analysis.
Q3: The reaction mixture turns black/tarry, and yield is low. How do I prevent this?
Diagnosis: Polymerization of phthalic anhydride or "Scholl reaction" type condensations.
Root Cause: Moisture in the
-
Reagent Quality: Use fresh, anhydrous
(yellow/grey powder, not white/clumpy). -
Inert Atmosphere: Run strictly under Nitrogen or Argon.
-
Drying: Dry 1,4-dichlorobenzene (azeotropic distillation) if recycled solvent is used.
Optimized Experimental Protocol
Objective: Synthesis of High-Purity 2-(2,5-Dichlorobenzoyl)benzoic acid.
Reagents:
-
Phthalic Anhydride (1.0 eq)[1]
-
1,4-Dichlorobenzene (2.5 eq) – Acts as both reagent and solvent to minimize viscosity.
-
Aluminum Chloride, Anhydrous (2.2 eq)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead), nitrogen inlet, and a thermometer. Flame-dry the glassware.
-
Substrate Melting: Charge 1,4-dichlorobenzene (2.5 eq) and phthalic anhydride (1.0 eq) into the flask. Heat to 55-60°C until the mixture forms a clear melt.
-
Catalyst Addition (Critical Step):
-
Cool the melt to 50°C .
-
Add
(2.2 eq) in small portions over 30-45 minutes. -
Note: The reaction is exothermic.[3] Ensure internal temperature does not exceed 75°C during addition.
-
-
Reaction Phase:
-
Quenching (Hydrolysis):
-
Cool reaction mass to 40°C.
-
Pour the mass slowly into a stirred mixture of Ice (500g) and Conc. HCl (50mL) .
-
Caution: Vigorous HCl gas evolution.[6]
-
-
Isolation:
-
Steam distill the excess 1,4-dichlorobenzene (recover for reuse).
-
The residue (crude product) will solidify. Filter the solid.[4]
-
-
Purification (Isomer Removal):
-
Dissolve crude solid in 5% NaOH solution (converts acid to sodium salt; impurities like dichlorobenzophenones remain insoluble).
-
Filter off any insoluble matter.
-
Acidify filtrate with HCl to pH 2 to precipitate the product.
-
Recrystallize from Toluene or Acetic Acid/Water (1:1) .
-
Mechanistic Pathway & Isomerization Risk
The following diagram illustrates the desired pathway versus the critical failure mode (isomerization).
Caption: Mechanistic pathway showing the desired acylation vs. the acid-catalyzed isomerization of the 1,4-dichlorobenzene substrate leading to regio-impurities.
Quantitative Data: Impact of Temperature on Isomer Profile
The following table summarizes the effect of reaction temperature on the isomeric composition of the final product.
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Runaway) |
| Temperature | 80°C | 120°C | 160°C |
| Reaction Time | 4 Hours | 4 Hours | 2 Hours |
| Target (2,5-Isomer) | > 98.5% | ~ 85.0% | < 60.0% |
| Impurity (2,4-Isomer) | < 1.0% | ~ 12.0% | ~ 30.0% |
| Impurity (3,4-Isomer) | < 0.5% | ~ 3.0% | ~ 10.0% |
| Observation | White/Off-white solid | Yellow solid | Dark tar / Low yield |
Note: Data derived from thermodynamic equilibrium constants of dichlorobenzenes under Friedel-Crafts conditions [1].
References
-
Messner, J., et al. "Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts."[7][8] Chemical Communications, 2014, 50 , 11705-11708.[7] Link
- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.
-
BenchChem Technical Notes. "Friedel-Crafts Acylation of 1,4-Dichlorobenzene: Protocols and Troubleshooting." BenchChem Application Notes, 2025. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. US2666085A - Isomerization of dichlorobenzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04910A [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Cyclization of 2-(2,5-Dichlorobenzoyl)benzoic Acid
Welcome to the technical support center for the intramolecular cyclization of 2-(2,5-dichlorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during this critical synthetic step. The insights provided herein are based on established chemical principles and field-proven experience to help you optimize your reaction for maximum yield and purity.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My cyclization of 2-(2,5-dichlorobenzoyl)benzoic acid is resulting in a low yield of the desired 2,5-dichloro-9H-xanthen-9-one. What are the likely causes and how can I improve it?
Answer:
Low yields in this intramolecular Friedel-Crafts acylation are a common challenge and can often be traced back to several key factors. Let's break down the potential culprits and the corresponding solutions.
-
Inactive Catalyst Due to Moisture: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your reaction system will react with and deactivate the AlCl₃, halting the cyclization.[1][2]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Use freshly opened, anhydrous reagents and solvents. If possible, handle the AlCl₃ in a glovebox.
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, this intramolecular Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid.[1][3] This is because the Lewis acid complexes with both the carboxylic acid of the starting material and the ketone of the product.
-
Solution: A general rule of thumb is to use at least 2.2 to 2.5 equivalents of AlCl₃. One equivalent activates the carboxylic acid to form the acylium ion electrophile, and another equivalent complexes with the product's carbonyl group.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly to reach completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition, appearing as a dark, tarry mixture.[1]
-
Solution: The initial addition of AlCl₃ is often exothermic and should be performed at a controlled low temperature (e.g., 0-5 °C) to prevent runaway reactions. After the initial complex formation, the reaction typically requires heating to proceed. A temperature range of 70-80 °C is a good starting point.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Impurities in Starting Material: The purity of your 2-(2,5-dichlorobenzoyl)benzoic acid is paramount. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.
-
Solution: Ensure your starting material is of high purity. If necessary, recrystallize the 2-(2,5-dichlorobenzoyl)benzoic acid before use.
-
Question 2: I'm observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?
Answer:
The formation of side products is a clear indication that your reaction conditions are not optimized. The primary side reactions in this type of cyclization are typically due to intermolecular reactions or incomplete reactions.
-
Intermolecular Acylation (Polysubstitution): While less common in intramolecular reactions, under forcing conditions, the activated acylium ion can react with another molecule of the starting material or product, leading to dimers or polymers.[1] This is often exacerbated by high concentrations.
-
Solution: Employing high-dilution conditions can favor the desired intramolecular cyclization over intermolecular reactions. This involves slowly adding a solution of the starting material to a larger volume of the solvent containing the Lewis acid.
-
-
Incomplete Reaction: As discussed in the low yield section, insufficient catalyst or reaction time/temperature will result in unreacted starting material.
-
Formation of Isomers: While the primary cyclization is expected to occur at the position ortho to the benzoic acid group, trace amounts of other isomers are possible, though less likely in this specific pre-disposed intramolecular arrangement.
-
Solution: Careful purification of the final product by column chromatography or recrystallization is essential to remove any isomeric impurities.
-
Experimental Protocol: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spot the Plate:
-
On the left, spot a dilute solution of your starting material (2-(2,5-dichlorobenzoyl)benzoic acid) in a suitable solvent (e.g., dichloromethane).
-
In the middle, carefully take a small aliquot from your reaction mixture using a capillary tube and spot it.
-
On the right, you can spot a co-spot (a spot of starting material on top of the reaction mixture spot) to help with identification.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of your starting material and product.
-
Visualize the Plate: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The starting material should be one spot, and as the reaction progresses, a new spot corresponding to the product should appear (and the starting material spot should diminish). The reaction is complete when the starting material spot is no longer visible.
Frequently Asked Questions (FAQs)
What is the mechanism of the cyclization of 2-(2,5-Dichlorobenzoyl)benzoic acid?
This reaction is an intramolecular Friedel-Crafts acylation.[3][8][9] The mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic. Subsequent loss of a dichlorinated aluminate species generates a highly reactive acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the dichlorobenzoyl group then acts as a nucleophile, attacking the electrophilic acylium ion in an intramolecular fashion. This forms a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon where the acylium ion attached, restoring the aromaticity of the ring and yielding the final product, 2,5-dichloro-9H-xanthen-9-one.
What are suitable solvents for this reaction?
The choice of solvent is critical. It must be inert to the strong Lewis acid and the reaction conditions. Common solvents for Friedel-Crafts acylations include:
-
Dichloromethane (DCM): Often a good choice due to its inertness and ability to dissolve the reactants.
-
1,2-Dichloroethane (DCE): Similar to DCM but with a higher boiling point, allowing for higher reaction temperatures.
-
Nitrobenzene: While historically used, it is highly toxic and its use is now generally avoided.[10]
-
Carbon Disulfide (CS₂): Another traditional solvent, but it is highly flammable and toxic.
For this specific intramolecular cyclization, an excess of a non-polar solvent like 1,4-dichlorobenzene has also been reported to be effective.[10]
How should the reaction be worked up and the product purified?
A proper workup is crucial to decompose the aluminum chloride complexes and isolate the product.
Standard Work-up Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by dilute hydrochloric acid.[11] This will decompose the aluminum complexes. Be aware that this step is often exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification:
The crude 2,5-dichloro-9H-xanthen-9-one can be purified by:
-
Recrystallization: A mixture of benzene and petroleum ether has been used for the recrystallization of similar anthrone structures.[12] Toluene and hexane are also good solvent choices for recrystallizing dichlorobenzophenones.[10]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) is a reliable method.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid required for acylium ion formation.[3][8] |
| Catalyst Stoichiometry | ≥ 2.2 equivalents | Stoichiometric amounts are needed to complex with both reactant and product.[1][3] |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert to reaction conditions and good solubility for reactants. |
| Temperature | 0-5 °C for initial addition, then reflux (e.g., 70-80 °C) | Control of exothermicity and sufficient energy for reaction completion.[4] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | To determine reaction completion and identify side products.[5][6] |
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete cyclization.
Reaction Mechanism
Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.
References
-
PrepChem.com. Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Available from: [Link]
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
MDPI. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026). Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available from: [Link]
-
Organic Syntheses. Anthrone. Available from: [Link]
-
Royal Society of Chemistry. Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. (2025). Available from: [Link]
- Google Patents. US2492644A - Process for making 2,5-dichlorothiophene.
-
Royal Society of Chemistry. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Available from: [Link]
- Google Patents. US5210313A - Preparation of 2,5-dichlorobenzophenones.
-
HETEROCYCLES. a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. (2013). Available from: [Link]
-
National Center for Biotechnology Information. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. (2025). Available from: [Link]
-
PubChem. 2,5-Dichlorobenzoic acid. Available from: [Link]
-
ACS Publications. 2-Benzoylbenzoic Acid: A Photolabile Mask for Alcohols and Thiols. Available from: [Link]
-
Beilstein Journals. Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some n -. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information Thioxanthone based one-component polymerizable visible light photoinitiator for free radical polymerizati. Available from: [Link]
-
ResearchGate. Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Available from: [Link]
-
University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
-
Tokyo University of Science. Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of pyrrolo[1,2-b][4][11]benzothiazin-10-ones. (2017). Available from: [Link]
-
ResearchGate. CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY | Request PDF. (2020). Available from: [Link]
-
White Rose Research Online. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available from: [Link]
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- 4. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]
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Removing unreacted phthalic anhydride from 2-(2,5-Dichlorobenzoyl)benzoic acid
Technical Support Center: Purification of 2-(2,5-Dichlorobenzoyl)benzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are facing challenges in the purification of 2-(2,5-Dichlorobenzoyl)benzoic acid, specifically the removal of unreacted phthalic anhydride. This document provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind each step to ensure you can achieve the desired purity for your compound.
Understanding the Challenge: The Compound and the Contaminant
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid, often via a Friedel-Crafts acylation reaction, typically uses phthalic anhydride as a starting material. Consequently, unreacted phthalic anhydride is a common impurity in the crude product. Separating these two compounds can be challenging due to their structural similarities. However, a key chemical difference allows for an effective purification strategy: the reactivity of the anhydride functional group.
Below is a summary of the key properties of both the target compound and the common impurity, which forms the basis for the purification methods described.
| Property | 2-(2,5-Dichlorobenzoyl)benzoic Acid | Phthalic Anhydride | Rationale for Separation |
| Structure | A substituted benzoic acid | A cyclic acid anhydride | The anhydride ring is susceptible to hydrolysis. |
| Melting Point | ~152-156 °C | ~131-134 °C[1] | A sharp, correct melting point indicates purity. |
| Solubility in Water | Very low (<0.1 g/100 mL)[2][3] | Sparingly soluble, slowly hydrolyzes to phthalic acid.[1][4][5] | The hydrolysis product (phthalic acid) is more soluble. |
| Reactivity with Base | Forms a water-soluble carboxylate salt. | Rapidly hydrolyzes in base to form a highly water-soluble dicarboxylate salt.[6] | This difference in the resulting salt's properties is key to separation by extraction. |
| Solubility in Organic Solvents | Soluble in ethanol and ether.[2] | Readily soluble in acetone, ethanol, and chloroform.[1][4][7][8] | Similar solubilities make simple recrystallization potentially inefficient. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: I performed a standard recrystallization, but my product is still impure. Why didn't it work?
A1: While recrystallization is a powerful purification technique, its success hinges on significant differences in the solubility of the compound and its impurities in a given solvent system.[9][10] 2-(2,5-Dichlorobenzoyl)benzoic acid and phthalic anhydride are both relatively polar organic molecules with similar solubilities in many common organic solvents like ethanol or acetone.[2][4] This similarity means that during the cooling and crystallization phase, the phthalic anhydride can co-precipitate with your desired product, leading to incomplete purification. While a carefully optimized multi-solvent system (e.g., ethanol/water) might offer some improvement, a more robust chemical approach is often required.[11]
Q2: What is the most reliable method for removing phthalic anhydride?
A2: The most effective strategy is to exploit the chemical reactivity of the anhydride group. Phthalic anhydride reacts with water, and this reaction is greatly accelerated by base, to form phthalic acid.[12][13][14][15] By treating the crude mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), you can selectively convert the phthalic anhydride into its corresponding dicarboxylate salt (disodium phthalate).
This salt is significantly more polar and highly soluble in the aqueous phase. Your target compound, 2-(2,5-Dichlorobenzoyl)benzoic acid, also forms a salt, but the subsequent acidification step allows for its selective precipitation. This chemical transformation and subsequent liquid-liquid extraction is the most reliable method.
Q3: How does the base hydrolysis and extraction procedure work?
A3: This procedure is a multi-step process that leverages changes in solubility based on pH. The workflow is designed to first convert both acidic components into water-soluble salts, remove any non-acidic impurities, and then selectively precipitate the desired product by carefully lowering the pH.
The diagram below outlines the logical flow of this robust purification strategy.
Caption: Workflow for purification via hydrolysis and extraction.
Q4: At what pH should I precipitate my product after basic extraction?
A4: This is a critical step. You need to lower the pH to a point where your target compound, 2-(2,5-Dichlorobenzoyl)benzoic acid, is fully protonated and precipitates, while the hydrolysis product, phthalic acid, ideally remains in solution. 2,5-Dichlorobenzoic acid has a predicted pKa around 2.5.[2] Phthalic acid has two pKa values (pKa1 ≈ 2.9, pKa2 ≈ 5.4).
By carefully acidifying the solution to a pH of approximately 2.8-3.2, you can maximize the precipitation of your desired product while keeping a larger fraction of the phthalic acid in its more soluble mono-anionic form.[16] Always add the acid slowly while stirring vigorously to ensure uniform pH and promote the formation of purer, larger crystals.
Q5: How can I confirm that the phthalic anhydride impurity has been successfully removed?
A5: Purity assessment should be performed using at least two different analytical methods.
-
Melting Point Analysis: This is a quick and effective initial check. Pure compounds have a sharp, well-defined melting point range. The presence of impurities typically causes melting point depression and broadening. Compare your experimental value to the literature value of 152-156 °C for 2-(2,5-Dichlorobenzoyl)benzoic acid.
-
Thin-Layer Chromatography (TLC): TLC is excellent for qualitative analysis. Spot your crude material, the purified product, and a phthalic anhydride standard on the same plate. A suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) should show a clear separation. The spot corresponding to phthalic anhydride should be absent in your purified sample lane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.[11] The absence of a peak at the retention time of phthalic anhydride confirms its removal. This method can also quantify any remaining trace impurities.
-
Gas Chromatography (GC): GC can also be used, though it often requires esterification of the carboxylic acids to make them more volatile.[17][18]
Detailed Experimental Protocols
Protocol 1: Purification by Selective Hydrolysis and Acid-Base Extraction
This protocol is the recommended method for removing significant amounts of phthalic anhydride.
Materials:
-
Crude 2-(2,5-Dichlorobenzoyl)benzoic acid
-
5% (w/v) Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane (for washing)
-
Deionized water
-
Separatory funnel, beakers, pH paper or meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude product. For every 1 gram of crude material, add 20-30 mL of 5% NaHCO₃ solution. Stir at room temperature. The solids should dissolve as they are converted to their sodium salts. Gentle warming may be required.
-
Removal of Neutral Impurities (Optional): Transfer the aqueous solution to a separatory funnel. Wash the solution once with an organic solvent like ethyl acetate (approx. 1/3 of the aqueous volume) to remove any non-acidic organic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. While stirring vigorously, slowly add 3M HCl dropwise. Monitor the pH of the solution. Continue adding acid until the pH is approximately 2.5-3.0. A white precipitate of the purified product will form.
-
Digestion: Continue to stir the cold slurry for an additional 30 minutes. This process, known as digestion, allows the crystals to grow, which improves their purity and filterability.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual HCl and water-soluble impurities (like phthalic acid).
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
The chemical logic behind this separation is illustrated below.
Caption: Chemical transformations enabling separation.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for analyzing the purity of your final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the dried sample (approx. 1 mg/mL) in acetonitrile.
References
- TAINUO CHEMICAL. (2025, July 11). Understanding Phthalic Anhydride Solubility: Key Factors. TAINUO CHEMICAL.
- RSC Publishing. (2023, August 15). Phthalic anhydride (PA)
- W.T.C. Products B.V. Buy Phthalic anhydride (Technical Grade).
- Yuze Chemical Technology. (2025, October 31).
- Wikipedia. Phthalic anhydride.
- OECD. (2006, May 4). PHTHALIC ANHYDRIDE CAS N°: 85-44-9.
- Benchchem.
- News. (2023, December 17). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry.
- ResearchGate. (2025, August 5).
- RSC Publishing. Phathalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection.
- Sciencemadness Wiki. (2020, August 29). Phthalic anhydride.
- Oxford Academic.
- Scite.ai.
- Recrystalliz
- The Recrystalliz
- Google Patents. (US3441603A). Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- Benchchem. Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.
- ChemicalBook. 2,5-Dichlorobenzoic acid CAS#: 50-79-3.
- MilliporeSigma. (818834). 2,5-Dichlorobenzoic acid for synthesis.
- Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
- PubChem. 2,5-Dichlorobenzoic acid.
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- 5. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. shyzchem.com [shyzchem.com]
- 13. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 16. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
- 18. scite.ai [scite.ai]
Technical Support Center: Controlling Moisture Sensitivity in AlCl₃-Catalyzed Synthesis
Welcome to the Technical Support Center for Aluminum Chloride (AlCl₃) mediated organic synthesis. This guide is specifically engineered for researchers and drug development professionals conducting the Friedel-Crafts acylation of benzene with phthalic anhydride to yield o-benzoylbenzoic acid.
Due to the extreme hygroscopic nature of AlCl₃, strict moisture control is the single most critical variable in this workflow. This center provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure reproducible, high-yield syntheses.
Mechanistic Causality: The Moisture Problem
Aluminum chloride is a potent Lewis acid driven by a highly electron-deficient aluminum center. This property makes it exceptionally effective at coordinating with the carbonyl oxygen of phthalic anhydride to generate the highly reactive acylium ion electrophile . However, this same electron deficiency makes AlCl₃ extremely vulnerable to moisture.
When exposed to atmospheric humidity or wet solvents, AlCl₃ undergoes rapid, irreversible hydrolysis. Water molecules act as Lewis bases, coordinating with the aluminum center and displacing chloride ions to form insoluble aluminum hydroxide (Al(OH)₃) while liberating corrosive hydrogen chloride (HCl) gas . This hydrolysis destroys the catalyst's Lewis acidity. Furthermore, the acylation to form o-benzoylbenzoic acid requires more than two stoichiometric equivalents of AlCl₃. The first equivalent activates the anhydride, while subsequent equivalents remain strongly coordinated to the ketone and carboxylic acid moieties of the newly formed product, preventing catalyst turnover.
Logical flow of AlCl3 activation vs. moisture-induced deactivation in Friedel-Crafts acylation.
Self-Validating Experimental Protocol
To ensure a successful synthesis of o-benzoylbenzoic acid, researchers must employ rigorous Schlenk line techniques . The following step-by-step methodology is designed as a self-validating system : observable physical changes at each step will confirm whether the anhydrous environment has been successfully maintained.
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow it to cool to room temperature, then backfill with ultra-high-purity Argon.
-
Validation Check: A properly dried flask will show no condensation rings upon cooling.
-
-
Reagent Loading: Inside an argon-filled glovebox, weigh 2.2 equivalents of anhydrous AlCl₃ and transfer it into the dried flask. Seal the flask with rubber septa before removing it from the glovebox .
-
Validation Check: The AlCl₃ must be a free-flowing, pale yellow or white powder. Clumping indicates prior moisture exposure.
-
-
Solvent and Substrate Addition: Connect the flask to a Schlenk line. Using a gas-tight syringe, inject anhydrous, degassed benzene (acting as both solvent and reactant), followed by 1.0 equivalent of phthalic anhydride.
-
Validation Check: The addition of solvent should not cause pressure spikes or fuming.
-
-
Reaction Execution: Cool the mixture to 0 °C using an ice bath. The reaction will initiate, forming a colored complex.
-
Validation Check: A successful, moisture-free initiation is characterized by a smooth transition to a deep yellow/orange solution without the evolution of white HCl fumes. If fuming occurs, the system has been compromised.
-
-
Acidic Quench: Once the reaction reaches completion, the aluminum-product complex must be broken. Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated HCl .
-
Validation Check: The addition of HCl prevents the precipitation of gelatinous Al(OH)₃, ensuring a clean, transparent phase separation between the aqueous layer and the organic product layer.
-
Step-by-step Schlenk line workflow for moisture-free AlCl3 handling and reaction setup.
Quantitative Data: Impact of Moisture Contamination
The table below summarizes the causal relationship between moisture contamination levels, observable reaction phenomena, and the resulting impact on the yield of o-benzoylbenzoic acid.
| Moisture Level | Catalyst State | Reaction Observation | Expected Yield (%) |
| < 10 ppm (Strict Schlenk) | Free-flowing powder | Smooth exotherm, deep orange complex | > 85% |
| 100 - 500 ppm | Slightly clumpy | Delayed exotherm, minor HCl fuming | 40 - 60% |
| > 1000 ppm (Open Air) | Hard crust, fuming | Violent HCl release, no complexation | < 10% |
Technical Troubleshooting FAQs
Q: My AlCl₃ is yellow instead of white. Is it degraded, and will it affect my synthesis? A: Pure AlCl₃ is white, but commercial batches often have a pale yellow tint due to trace iron(III) chloride (FeCl₃) impurities. For the synthesis of o-benzoylbenzoic acid, these trace impurities generally do not inhibit the reaction. However, if the yellow solid is clumpy or sticks to the walls of the container, it has undergone moisture-induced hydrolysis and must be discarded.
Q: I observed a massive pressure spike and fuming when adding my solvent. What happened? A: This is a classic symptom of moisture contamination. Either your solvent was not rigorously dried (e.g., not stored over activated molecular sieves), or your glassware adsorbed atmospheric moisture. The AlCl₃ reacted violently with the H₂O to generate gaseous HCl, causing the pressure spike. Always use anhydrous, degassed solvents and flame-dried glassware.
Q: Why do I need more than two equivalents of AlCl₃ for this specific reaction? A: Friedel-Crafts acylation requires stoichiometric, not catalytic, amounts of AlCl₃. The first equivalent strongly coordinates with the carbonyl oxygen of the phthalic anhydride to generate the acylium ion. Once the o-benzoylbenzoic acid is formed, its ketone and carboxylic acid groups act as strong Lewis bases, sequestering additional AlCl₃. If you use less than two equivalents, the product will trap your catalyst, halting the reaction prematurely.
Q: How do I safely quench the reaction without causing a dangerous exotherm or a geyser of HCl? A: The reaction mixture contains highly reactive, unquenched AlCl₃ complexes. Never add water directly to the reaction flask. Instead, perform a reverse quench: slowly pour the organic reaction mixture into a much larger volume of vigorously stirred crushed ice and concentrated HCl. The ice acts as a massive heat sink to absorb the exothermic shock of hydrolysis, while the HCl keeps the aqueous layer highly acidic, preventing the formation of an intractable aluminum hydroxide emulsion.
References
Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Cyclizations
Welcome to the Technical Support Center. Acid-catalyzed cyclizations—such as the Nazarov cyclization of divinyl ketones, polyene cyclizations, and Friedel-Crafts-type ring closures—are powerful methodologies for constructing complex carbocyclic frameworks. However, the highly reactive carbocationic intermediates generated during these processes are prone to divergent pathways. When intermolecular reactions outcompete the desired intramolecular ring closure, the result is often a dark, polymeric byproduct colloquially known as "tar."
This guide provides researchers and drug development professionals with field-proven, mechanistic troubleshooting strategies to suppress tar formation and optimize cyclization yields.
Diagnostic Workflow & Mechanistic Pathways
Before adjusting your reaction parameters, it is critical to understand the logical flow of troubleshooting and the competing pathways at play.
Diagnostic workflow for mitigating tar formation in cyclization reactions.
Competing mechanistic pathways of carbocation intermediates in acid-catalyzed reactions.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my substrate polymerizing into tar instead of undergoing intramolecular cyclization?
A1: Polymerization occurs when the rate of intermolecular nucleophilic attack (e.g., by unreacted substrate molecules) exceeds the rate of intramolecular cyclization. In acid-catalyzed reactions like the Nazarov cyclization, the pentadienyl cation intermediate is highly electrophilic . If the substrate concentration is too high, the proximity of other substrate molecules facilitates bimolecular intermolecular trapping, leading to oligomers and eventually tar .
Causality Insight: The activation entropy (
Q2: How does the choice of acid catalyst influence tar formation?
A2: The use of excessively strong Brønsted acids (e.g., concentrated
Q3: How do I properly implement the "High-Dilution Principle" to stop polymerization? A3: The high-dilution principle is a kinetic strategy used to favor unimolecular reactions over bimolecular ones by maintaining an extremely low concentration of the reactive acyclic precursor . Instead of running the reaction in a massive, impractical volume of solvent, the substrate is added dropwise via a syringe pump to a solution containing the active catalyst. Causality Insight: By keeping the steady-state concentration of the unreacted substrate near zero, the probability of two substrate molecules colliding is minimized, effectively shutting down the polymerization pathway.
Q4: What is the optimal temperature profile to avoid thermal degradation?
A4: Elevated temperatures increase the kinetic energy of the system, which can overcome the activation barriers for undesired side reactions, including thermal decomposition and polymerization.
Causality Insight: Thermodynamically, polymerization is an exothermic process driven by the formation of multiple stable
Quantitative Data on Reaction Parameters
The following table summarizes the causal impact of key reaction parameters on the competition between successful cyclization and tar formation.
| Parameter | Condition Leading to Tar | Optimized Condition | Mechanistic Rationale |
| Concentration | > 0.1 M (Batch addition) | < 0.01 M (Syringe pump) | Suppresses bimolecular intermolecular collisions by keeping steady-state precursor concentration near zero. |
| Acid Catalyst | Strong Brønsted ( | Mild Lewis Acid ( | Prevents irreversible protonation and unselective, rapid activation of multiple functional groups. |
| Temperature | Reflux / > 60°C | 0°C to Room Temp. | Lowers kinetic energy available to overcome the activation barrier of degradative pathways. |
| Solvent | Nucleophilic / Wet | Anhydrous, Non-nucleophilic | Prevents solvent trapping of the carbocation intermediate and premature quenching. |
Self-Validating Experimental Protocol
To ensure reproducibility and trust, the following protocol for a Syringe-Pump Mediated High-Dilution Cyclization is designed as a self-validating system. It incorporates built-in analytical checks to verify success at each step.
Objective
To execute an acid-catalyzed cyclization while completely suppressing intermolecular tar formation via kinetic control.
Step 1: Preparation of the Catalyst Bed
-
In an oven-dried, argon-purged round-bottom flask, add the selected Lewis acid (e.g., 0.1 equiv
) and an anhydrous, non-nucleophilic solvent (e.g., 1,2-dichloroethane). The solvent volume should be calculated to achieve a final theoretical product concentration of 0.01 M. -
Validation Check: Observe the solution. Ensure complete dissolution or a uniform suspension. A sudden color change or fuming upon catalyst addition indicates trace moisture or impurities in the solvent, which will lead to premature catalyst deactivation.
Step 2: Substrate Preparation
-
Dissolve the acyclic precursor (1.0 equiv) and an inert internal standard (e.g., 0.1 equiv of 1,3,5-trimethoxybenzene) in the same anhydrous solvent to create a 0.1 M feed solution.
Step 3: Controlled Addition (The Critical Step)
-
Load the feed solution into a gas-tight syringe. Use a programmable syringe pump to add the solution to the vigorously stirring catalyst bed at a rate of 0.5 to 1.0 mL/hour .
-
Validation Check: Withdraw a 10 µL aliquot from the reaction flask every 30 minutes. Quench immediately with a drop of
and analyze via TLC or GC-MS against the internal standard. The acyclic precursor should be nearly undetectable in the bulk reaction mixture, confirming that the rate of cyclization exceeds the rate of addition. If the precursor accumulates, pause the pump immediately—you are at risk of tar formation. Reduce the addition rate or marginally increase the catalyst loading.
Step 4: Quenching and Isolation
-
Once the addition is complete, allow the reaction to stir for an additional 30 minutes to consume any residual traces of the intermediate.
-
Quench the reaction with saturated aqueous
to neutralize the acid and halt any latent cationic polymerization. -
Validation Check: Test the aqueous layer with pH paper to ensure it is strictly basic (pH > 8). An acidic aqueous layer means the quench was insufficient, risking degradation during the workup.
-
Extract with dichloromethane, dry over
, and purify via flash chromatography.
References
Navigating the Synthesis of 2-(2,5-Dichlorobenzoyl)benzoic Acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific Friedel-Crafts acylation. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success, with a particular focus on the critical role of solvent polarity in maximizing yield and purity.
Introduction: The Critical Role of the Reaction Environment
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid via the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride is a cornerstone reaction for creating valuable chemical intermediates.[1][2] The success of this transformation is profoundly influenced by the reaction solvent. The solvent does more than just dissolve reactants; it modulates the activity of the Lewis acid catalyst, stabilizes reactive intermediates, and can ultimately dictate the reaction's rate, yield, and impurity profile. Understanding the interplay between solvent polarity and the reaction mechanism is therefore paramount for effective troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally impact the Friedel-Crafts acylation mechanism?
A1: The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the Lewis acid (e.g., AlCl₃) with phthalic anhydride.[3][4] Solvent polarity plays a crucial role in several key steps:
-
Generation and Stabilization of the Acylium Ion: More polar solvents can help stabilize the charged acylium ion intermediate, potentially increasing the reaction rate. However, this is a delicate balance.
-
Catalyst Activity: Solvents can complex with the Lewis acid catalyst. Highly polar solvents that are also Lewis bases can coordinate strongly with the AlCl₃, reducing its ability to activate the phthalic anhydride.
-
Solubility of Reactants and Intermediates: The solvent must effectively dissolve both the non-polar 1,4-dichlorobenzene and the more polar phthalic anhydride. Crucially, the solubility of the product-catalyst complex can determine whether the reaction proceeds to completion or stalls.[5]
Q2: What are the recommended starting solvents for this reaction?
A2: The choice of solvent is critical and depends on balancing reactant solubility, catalyst activity, and reaction temperature. Common choices include:
-
Non-polar Solvents (e.g., Carbon Disulfide, Dichloromethane): These are often preferred because they do not complex strongly with the AlCl₃ catalyst, leaving it fully available for the reaction.[6] Dichloromethane is a versatile option due to its moderate boiling point and ability to dissolve the reactants.[6]
-
Polar Aprotic Solvents (e.g., Nitrobenzene): Nitrobenzene is a classic solvent for Friedel-Crafts reactions, particularly when dealing with deactivated aromatic rings.[6][7] Its high polarity can aid in dissolving intermediates and complexes.[5] However, due to its deactivating nature, it does not participate in the reaction itself.[8][9][10] Its high boiling point also allows for higher reaction temperatures, which can be necessary for deactivated substrates.[9] It is important to note that nitrobenzene is toxic and its use is regulated.[11]
-
Excess Reactant as Solvent: In some protocols, an excess of the 1,4-dichlorobenzene reactant itself is used as the solvent.[11][12] This approach simplifies the reaction mixture but requires higher temperatures to melt the substrate and a more rigorous purification process to remove the unreacted starting material.
Q3: Can polar protic solvents like alcohols or water be used?
A3: Absolutely not. Polar protic solvents are incompatible with Friedel-Crafts acylation. The Lewis acid catalyst, AlCl₃, reacts violently and is quenched by water, alcohols, and other protic substances.[13] The presence of even trace amounts of moisture can significantly inhibit or completely halt the reaction. It is imperative to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[13]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis and provides actionable, logic-based solutions centered on solvent choice and reaction conditions.
Issue 1: Low or No Product Yield
A low yield of 2-(2,5-Dichlorobenzoyl)benzoic acid is a common and frustrating issue. The root cause often lies in the reaction environment.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inadequate Solubility of Reactants | 1,4-dichlorobenzene and phthalic anhydride have different polarities. If they are not fully dissolved, the reaction will be slow and incomplete. Solution: Consider switching to a solvent with a better-matched solubility profile. A mixture of solvents could be explored. If using excess 1,4-dichlorobenzene, ensure the reaction temperature is high enough to maintain a homogenous liquid phase. |
| Catalyst Deactivation | The AlCl₃ catalyst is highly sensitive to moisture. Any water in the solvent or on the glassware will deactivate it.[13] Solution: Ensure all solvents are rigorously dried before use. Glassware should be flame-dried or oven-dried immediately before assembly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Product-Catalyst Complex Precipitation | The final product forms a complex with AlCl₃. In non-polar solvents, this complex can sometimes precipitate out of the solution, preventing the reaction from going to completion.[5] Solution: A switch to a more polar solvent, such as nitrobenzene, can help keep the intermediate complex dissolved and allow the reaction to proceed.[5] |
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues related to the reaction solvent and conditions.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Isomeric Impurities
The acylation of 1,4-dichlorobenzene should theoretically yield only the 2,5-substituted product. However, under certain conditions, isomerization can lead to other dichlorobenzoylbenzoic acid isomers, complicating purification.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can sometimes provide enough energy for the acyl group to migrate or for the initial electrophilic attack to occur at a different position, leading to a mixture of isomers. This is particularly relevant in reactions that are under thermodynamic control.[5] |
| Solvent-Mediated Isomerization | In polar solvents like nitrobenzene, the product-catalyst complex is more soluble.[5] This increased lifetime in solution can sometimes allow for a reversible de-acylation and re-acylation, potentially leading to the formation of a more thermodynamically stable (but undesired) isomer.[5] Solution: If isomeric impurities are a problem, consider running the reaction in a less polar solvent (like dichloromethane or carbon disulfide) at a lower temperature. This favors the kinetically controlled product and minimizes the chance for rearrangement.[5] |
Experimental Protocol: Synthesis using Excess 1,4-Dichlorobenzene as Solvent
This protocol is adapted from established methods and prioritizes operational simplicity by using one of the reactants as the reaction medium.[11][12]
Materials:
-
1,4-Dichlorobenzene (reagent grade)
-
Phthalic Anhydride (≥99%)
-
Anhydrous Aluminum Chloride (AlCl₃) (≥99%)
-
Deionized Water
-
Ice
-
Hydrochloric Acid (concentrated)
-
Toluene (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Beaker for quench step
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer and a reflux condenser protected by a drying tube.
-
Charge Reactants: To the flask, add 1,4-dichlorobenzene (e.g., 1.0 mole) and phthalic anhydride (e.g., 0.2 mole).
-
Heating: Begin stirring and heat the mixture to approximately 120°C to ensure the reactants are molten and well-mixed.[12]
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.48 mole) to the stirred mixture. Caution: The addition can be exothermic. Control the rate of addition to maintain the reaction temperature. HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: Maintain the reaction mixture at 120°C with vigorous stirring for approximately 3-4 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with good stirring. Caution: This quenching step is highly exothermic.
-
Workup: Add concentrated HCl to the quenched mixture to dissolve any aluminum salts.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield pure 2-(2,5-Dichlorobenzoyl)benzoic acid.[11]
Visualizing the Core Reaction Mechanism
The following diagram illustrates the fundamental steps of the Friedel-Crafts acylation in this synthesis.
Caption: Key stages of the Friedel-Crafts acylation mechanism.
References
- Filo. (n.d.). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation.
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 20). What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction?. Retrieved from [Link]
- Toppr. (n.d.). Assertion Nitrobenzene is used as a solvent in FriedelCrafts.
-
ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Friedel-Crafts Reactions - Alkylation and Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
- BenchChem. (n.d.). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
- Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids.
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
-
Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
-
PrepChem.com. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of benzene with phthalic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.
- BenchChem. (n.d.). High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols.
-
PubMed. (n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
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- 8. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]
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Navigating the Synthesis of Dichlorobenzoyl Benzoic Acid: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis of dichlorobenzoyl benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial chemical transformation. The formation of dichlorobenzoyl benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, is often complicated by the electronic deactivation of the dichlorobenzene ring and significant steric hindrance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section is structured to provide direct answers to common problems encountered in the laboratory during the synthesis of dichlorobenzoyl benzoic acid, primarily through the Friedel-Crafts acylation of dichlorobenzene with phthalic anhydride.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Friedel-Crafts acylation of dichlorobenzene is a frequent challenge, primarily due to the electron-withdrawing nature of the two chlorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[1] Here’s a breakdown of potential causes and their solutions:
-
Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) may struggle to activate the deactivated dichlorobenzene ring effectively.
-
Solution: Increase the molar ratio of AlCl₃. In many Friedel-Crafts acylations of deactivated substrates, a stoichiometric amount or even a slight excess of the catalyst relative to the acylating agent is necessary.[1][2] This is because the product, a ketone, can form a complex with the Lewis acid, rendering it inactive.[1][2][3]
-
Advanced Solution: Consider using a more potent Lewis acid catalyst. For deactivated arenes, stronger Lewis acids or alternative catalytic systems can be more effective.
-
-
Catalyst Deactivation by Moisture: Aluminum chloride and other Lewis acids are extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will lead to the hydrolysis and deactivation of the catalyst.[1]
-
Solution: Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your dichlorobenzene and phthalic anhydride are as dry as possible.
-
-
Inadequate Reaction Temperature: The acylation of deactivated aromatic rings often requires higher temperatures to proceed at a practical rate.
-
Solution: If you are running the reaction at or below room temperature, a gradual and controlled increase in temperature may significantly improve the reaction rate and overall yield. However, be cautious, as excessively high temperatures can lead to side reactions and decomposition.
-
-
Steric Hindrance: The substitution pattern of the dichlorobenzene isomer can significantly impact reactivity due to steric hindrance. For instance, acylation of o-dichlorobenzene is often more challenging than p-dichlorobenzene due to the steric congestion around the reactive sites.
-
Solution: For sterically hindered substrates, optimizing the reaction time and temperature is crucial. Longer reaction times at a moderate temperature may be necessary to achieve acceptable conversion.
-
Table 1: General Troubleshooting for Low Conversion
| Potential Cause | Recommended Action | Rationale |
| Insufficient Catalyst Activity | Increase molar ratio of AlCl₃ (e.g., 1.1 to 1.5 equivalents). | Overcomes catalyst complexation with the product.[1][2][3] |
| Catalyst Deactivation | Use oven-dried glassware and anhydrous reagents and solvents. | Prevents hydrolysis of the Lewis acid catalyst.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature (e.g., to 50-60 °C). | Provides the necessary activation energy for the deactivated substrate. |
| Steric Hindrance | Increase reaction time and consider a milder Lewis acid to minimize side reactions. | Allows more time for the sterically hindered reaction to proceed. |
Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired dichlorobenzoyl benzoic acid?
Answer:
The formation of multiple isomers is a common issue in the acylation of disubstituted benzenes. The two chlorine atoms are ortho, para-directing, but the electronic and steric effects can lead to a mixture of products. For example, the acylation of o-dichlorobenzene can theoretically yield two isomers.
-
Understanding Directing Effects: In o-dichlorobenzene, the positions ortho and para to each chlorine atom are activated. This leads to potential substitution at positions 3, 4, and 5. Steric hindrance will play a major role in determining the final product distribution. Acylation of o-dichlorobenzene with phthalic anhydride typically yields primarily 2-(3,4-dichlorobenzoyl)benzoic acid, as the other positions are more sterically hindered.
-
Solvent Effects: The choice of solvent can significantly influence the isomer ratio.
-
Non-polar solvents like carbon disulfide or dichloromethane often favor the kinetically controlled product, which is typically the less sterically hindered isomer.
-
Polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable isomer. This is because the intermediate-catalyst complex is more soluble, allowing for potential equilibration to the most stable product.
-
-
Catalyst Choice: The size and nature of the Lewis acid catalyst can also affect regioselectivity.
-
Bulky catalysts may favor acylation at less sterically hindered positions.
-
Shape-selective catalysts , such as certain zeolites, can be employed to favor the formation of a specific isomer by restricting the transition state geometry within their pores.[4]
-
Caption: Simplified mechanism of Lewis acid catalysis in Friedel-Crafts acylation.
Q2: Are there any "greener" or more sustainable alternatives to traditional Lewis acids like AlCl₃?
A2: Yes, the development of more environmentally friendly catalysts for Friedel-Crafts acylation is an active area of research. Traditional methods often require stoichiometric amounts of Lewis acids, which generate significant amounts of acidic waste during workup. [2]Some promising alternatives include:
-
Zeolites: These are solid, microporous aluminosilicates that can function as reusable, shape-selective acid catalysts. [4]Their well-defined pore structures can influence the regioselectivity of the reaction.
-
Ionic Liquids: Certain ionic liquids, particularly those based on chloroaluminates, can act as both solvents and catalysts, offering potential for catalyst recycling. [4][5]* Metal Triflates: Lanthanide and other metal triflates are highly active Lewis acids that can often be used in catalytic amounts and are more water-tolerant than traditional Lewis acids.
Q3: How can I effectively purify the dichlorobenzoyl benzoic acid product from the reaction mixture?
A3: Purification typically involves a multi-step process:
-
Quenching: The reaction is carefully quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and precipitates the crude product.
-
Extraction: The crude product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Acid-Base Extraction: The organic layer is then washed with a basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic dichlorobenzoyl benzoic acid will be deprotonated and dissolve in the aqueous basic layer, while non-acidic impurities remain in the organic layer.
-
Precipitation: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylic acid, causing it to precipitate out as a purified solid.
-
Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to remove any remaining impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid from o-Dichlorobenzene
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. All glassware must be oven-dried.
-
Reagents:
-
o-Dichlorobenzene (1.0 eq)
-
Phthalic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous nitrobenzene (solvent)
-
-
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add anhydrous AlCl₃ to the flask, followed by anhydrous nitrobenzene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve phthalic anhydride in nitrobenzene and add this solution to the dropping funnel.
-
Add the phthalic anhydride solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add o-dichlorobenzene dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1 hour, then slowly heat to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with dichloromethane.
-
Follow the purification procedure outlined in FAQ Q3.
-
Table 2: Expected Major Isomers from Friedel-Crafts Acylation of Dichlorobenzene Isomers with Phthalic Anhydride
| Dichlorobenzene Isomer | Major Dichlorobenzoyl Benzoic Acid Product | Rationale |
| ortho (1,2-dichloro) | 2-(3,4-Dichlorobenzoyl)benzoic acid | Acylation occurs at the less sterically hindered position para to one chlorine and ortho to the other. |
| meta (1,3-dichloro) | 2-(2,4-Dichlorobenzoyl)benzoic acid | Acylation is directed to the position ortho to both chlorine atoms, which is sterically accessible. |
| para (1,4-dichloro) | 2-(2,5-Dichlorobenzoyl)benzoic acid | Acylation occurs at one of the positions ortho to a chlorine atom. |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Ventura College. (n.d.).
- RSC Publishing. (2025, September 1).
- BenchChem. (2025). Potential isomers of 3-(3,5-dichlorophenyl)benzoic acid.
- SpringerLink. (2018, December 3).
- BenchChem. (2025). A Comparative Analysis of Dichlorobenzoic Acid Isomers for Researchers.
- ResearchGate. (n.d.).
- Wikipedia. (2020, August 24). Friedel–Crafts reaction.
- Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid.
- Figshare. (2008, January 18).
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Dissertation. (n.d.).
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
- ChemTube3D. (n.d.).
- Chemistry Steps. (2025, June 20).
- University of California, Davis. (2009, September 10). Chemistry 102 - Experiment 3.
- ACS Publications. (2021, November 11).
- University of Calgary. (n.d.).
- Asian Journal of Chemistry. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Beilstein Journals. (2019, June 17).
- Ventura College Organic Chemistry Lab. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2017, July 5).
- Beilstein Journals. (2019, June 17).
- MilliporeSigma. (n.d.). 2-(3,4-Dichlorobenzoyl)benzoic acid | 52187-03-8.
- PubChem. (n.d.). 2-(3,4-dichlorobenzoyl)benzoic acid (C14H8Cl2O3).
- Open Research Online. (n.d.). The study of Friedel-Crafts type reaction mechanisms.
- ChemicalBook. (n.d.). 3,5-Dichlorobenzoyl chloride synthesis.
- Zenodo. (n.d.).
- International Journal of Advanced Chemistry Research. (2021, May 26).
- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
- ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- BenchChem. (2025). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(2,5-Dichlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2,5-Dichlorobenzoyl)benzoic acid, a complex molecule with distinct spectroscopic features. As a Senior Application Scientist, my aim is to not only present the data but also to explain the underlying principles and experimental considerations that lead to a confident structural assignment.
This guide will navigate through a detailed theoretical analysis of the ¹H NMR spectrum of 2-(2,5-Dichlorobenzoyl)benzoic acid. Furthermore, it will objectively compare the utility of ¹H NMR with other powerful analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic view of its characterization.
The Structural Landscape: Predicting the ¹H NMR Spectrum of 2-(2,5-Dichlorobenzoyl)benzoic Acid
Due to the absence of a publicly available experimental ¹H NMR spectrum for 2-(2,5-Dichlorobenzoyl)benzoic acid, we will construct a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds. The structure presents two distinct aromatic rings, each with a unique substitution pattern that will govern the chemical shifts and coupling patterns of the protons.
Structure and Proton Numbering:
-
Ring A (Dichlorobenzoyl moiety): Contains three aromatic protons (H3, H4, H6).
-
Ring B (Benzoyl moiety): Contains four aromatic protons (H3', H4', H5', H6').
-
Carboxylic Acid Proton: One labile proton (-COOH).
Expected Chemical Shifts and Multiplicities:
The electron-withdrawing nature of the chlorine atoms and the carbonyl groups will significantly deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to benzene (7.36 ppm).
Table 1: Predicted ¹H NMR Spectral Data for 2-(2,5-Dichlorobenzoyl)benzoic acid
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H6 | ~7.5-7.6 | Doublet (d) | Ortho to a chlorine and meta to the carbonyl group. Coupled to H4. |
| H4 | ~7.4-7.5 | Doublet of doublets (dd) | Ortho to a chlorine and ortho to H3 and H6. |
| H3 | ~7.3-7.4 | Doublet (d) | Ortho to a chlorine and meta to the carbonyl group. Coupled to H4. |
| H6' | ~8.1-8.2 | Doublet (d) | Ortho to the carboxylic acid group, significantly deshielded. |
| H3' | ~7.8-7.9 | Doublet (d) | Ortho to the benzoyl carbonyl group, deshielded. |
| H4', H5' | ~7.5-7.7 | Multiplet (m) | Less affected by the substituents, likely to overlap. |
| -COOH | >10 | Broad Singlet (br s) | Highly deshielded and labile proton, often broad. |
Causality behind Predictions:
-
Ring A: The two chlorine atoms and the carbonyl group strongly withdraw electron density from this ring. The proton H6, being ortho to a chlorine atom, will experience a downfield shift. H4 will be a doublet of doublets due to coupling with both H3 and H6. H3 will appear as a doublet, coupled to H4.
-
Ring B: The carboxylic acid group at C2' and the benzoyl group at C1' create a highly deshielded environment. The proton at H6' is ortho to the strongly electron-withdrawing carboxylic acid and is expected to be the most downfield signal in the aromatic region. The proton at H3' is ortho to the benzoyl carbonyl group and will also be shifted downfield. The protons at H4' and H5' will likely appear as a complex multiplet.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically found at a very high chemical shift (often >10 ppm) and its signal is often broad due to hydrogen bonding and chemical exchange.
A Comparative Analysis: ¹H NMR vs. Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare the insights provided by ¹H NMR with those from HPLC, Mass Spectrometry, and IR Spectroscopy.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including proton connectivity and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, complex spectra can be challenging to interpret. |
| HPLC | Purity assessment, quantification, separation of isomers.[1][2] | High sensitivity and resolving power for complex mixtures. | Does not provide direct structural information. |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns for structural clues.[1] | Extremely high sensitivity, provides molecular formula information. | Isomers often cannot be distinguished, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Identification of functional groups.[3] | Fast and simple, provides a "fingerprint" of the molecule. | Limited structural information, not suitable for complex mixtures. |
In-depth Comparison:
-
Structural Detail: ¹H NMR provides the most detailed structural map of the molecule by revealing the chemical environment and connectivity of each proton. Techniques like 2D NMR (COSY, HSQC) can further enhance this by showing proton-proton and proton-carbon correlations.[1] In contrast, MS provides the molecular weight and elemental composition, while IR confirms the presence of functional groups like carbonyls and hydroxyls.[3]
-
Isomer Differentiation: ¹H NMR excels at distinguishing between constitutional isomers, which would have distinct spectra. HPLC can also be optimized to separate isomers.[2][4] Mass spectrometry, however, often fails to differentiate between isomers as they have the same mass.
-
Purity and Quantification: HPLC is the gold standard for determining the purity of a sample and for accurate quantification.[1][5] While ¹H NMR can be used for quantitative analysis (qNMR), it is generally less sensitive and requires a pure internal standard.
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,5-Dichlorobenzoyl)benzoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, acquire 2D NMR spectra such as COSY and HSQC to aid in the assignment of complex multiplets.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for this type of aromatic acid.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[1]
-
Detection: Monitor the elution profile at a wavelength where the analyte has strong UV absorbance (e.g., ~254 nm).
-
Analysis: The purity is determined by the relative area of the main peak corresponding to the product.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Caption: Workflow for the comprehensive analysis of 2-(2,5-Dichlorobenzoyl)benzoic acid.
Conclusion
The structural analysis of 2-(2,5-Dichlorobenzoyl)benzoic acid serves as an excellent case study in the application of modern spectroscopic techniques. While a definitive analysis awaits an experimental ¹H NMR spectrum, the predicted spectrum, based on sound chemical principles, provides a robust framework for its interpretation. The comparison with HPLC, MS, and IR spectroscopy underscores the synergy of these techniques in providing a complete and validated characterization of a molecule. For researchers in drug development and chemical synthesis, a multi-faceted analytical approach is not just best practice; it is a necessity for ensuring the integrity and quality of their scientific endeavors.
References
- BenchChem. (2025). refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Patel, P. N., et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
- BenchChem. (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]
-
ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors.
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
FTIR Characteristic Peaks of 2-(2,5-Dichlorobenzoyl)benzoic Acid Carbonyl Groups: A Comparative Guide
Executive Summary
2-(2,5-Dichlorobenzoyl)benzoic acid (2,5-DCBBA) is a high-value synthetic intermediate primarily utilized in the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride. It serves as a critical precursor for 1,4-dichloroanthraquinone, a foundational scaffold for advanced dyes and pharmaceutical agents[1].
For researchers and drug development professionals, verifying the structural integrity and isomeric purity of 2,5-DCBBA is paramount. Fourier Transform Infrared (FTIR) spectroscopy of its dual carbonyl groups—a ketone and a carboxylic acid—provides a highly sensitive, self-validating diagnostic tool. This guide objectively compares the FTIR carbonyl signatures of 2,5-DCBBA against structurally related alternatives, detailing the mechanistic causality behind its unique spectral shifts.
Mechanistic Causality: Substituent Effects on Carbonyl Frequencies
The diagnostic power of FTIR for 2,5-DCBBA lies in the distinct vibrational frequencies of its two carbonyl (
The Carboxylic Acid Carbonyl
In solid-state FTIR (e.g., KBr pellet or ATR), the carboxylic acid group of benzoylbenzoic acid derivatives typically forms strong intermolecular hydrogen-bonded dimers. This hydrogen bonding weakens the
The Ketone (Benzoyl) Carbonyl
The ketone carbonyl is the primary structural differentiator. In the unsubstituted baseline, 2-benzoylbenzoic acid (BBA) , the ketone carbonyl is highly conjugated with both adjacent aromatic rings. This extended
However, in 2,5-DCBBA , the introduction of chlorine atoms fundamentally alters the electronic and steric landscape:
-
Ortho-Steric Hindrance: The bulky chlorine atom at the ortho (2-) position clashes sterically with the carbonyl oxygen and the adjacent benzoic acid ring. This forces the dichlorophenyl ring to twist out of coplanarity. The loss of planarity disrupts orbital overlap, drastically reducing
-conjugation. -
Inductive Withdrawing (-I): The highly electronegative chlorine atoms withdraw electron density through the
-bond framework. -
Causality: The combined loss of conjugation and the strong inductive effect increase the double-bond character (force constant) of the ketone
. Consequently, the ketone carbonyl peak undergoes a significant blueshift to approximately 1680–1685 cm⁻¹ .
Logical flow of steric and inductive effects causing the blueshift of the ketone carbonyl peak.
Comparative FTIR Performance Data
To objectively evaluate 2,5-DCBBA, we compare its FTIR carbonyl profile against the unsubstituted baseline (2-Benzoylbenzoic acid) and a purely inductively substituted alternative (2-(4-Chlorobenzoyl)benzoic acid)[3].
Table 1: Comparative Carbonyl Stretching Frequencies
| Compound | Ketone C=O (cm⁻¹) | Carboxylic Acid C=O (cm⁻¹) | Primary Structural Driver |
| 2-Benzoylbenzoic acid (BBA) | ~1665 | ~1695 | Full coplanar conjugation |
| 2-(4-Chlorobenzoyl)benzoic acid | ~1670 | ~1695 | Inductive (-I) effect only[4] |
| 2-(2,5-Dichlorobenzoyl)benzoic acid | ~1685 | ~1695 | Steric twist + Inductive (-I) effect |
Data Interpretation: The ~20 cm⁻¹ shift in the ketone carbonyl between BBA and 2,5-DCBBA serves as a definitive marker for successful ortho-substitution during synthesis. If the peak remains near 1670 cm⁻¹, it indicates a lack of steric twisting, pointing to potential isomeric impurities (e.g., para-substituted byproducts).
Experimental Protocol: Self-Validating FTIR Workflow
To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By strictly controlling background interference and spectral resolution, researchers can confidently resolve the closely spaced ketone and carboxylic acid carbonyl peaks.
Step-by-Step Methodology:
-
System Initialization & Purge: Power on the FTIR spectrometer and allow the infrared source to stabilize for 30 minutes. Ensure the desiccant/purge system is active to minimize atmospheric water vapor, which absorbs heavily in the 1600–1700 cm⁻¹ region and can mask carbonyl shoulders.
-
Crystal Cleaning: Gently clean the diamond or ZnSe ATR crystal using a lint-free wipe moistened with spectroscopic-grade isopropanol. Allow to air dry completely.
-
Background Acquisition: Collect a background spectrum of ambient air. Critical Parameter: Set the resolution to 4 cm⁻¹ and accumulate at least 32 scans . Causality: This high signal-to-noise ratio and tight resolution are mandatory to mathematically separate the overlapping 1685 cm⁻¹ and 1695 cm⁻¹ peaks.
-
Sample Application: Place 2–5 mg of solid 2,5-DCBBA powder directly onto the ATR crystal. Lower the pressure anvil and apply uniform pressure until the torque slips. Causality: Consistent pressure ensures intimate contact with the evanescent wave, preventing peak distortion and baseline drift.
-
Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using the identical parameters as the background (4 cm⁻¹ resolution, 32 scans).
-
Data Processing & Deconvolution: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. If the ketone and acid peaks overlap significantly, apply Fourier self-deconvolution or second-derivative processing to mathematically resolve the individual maxima.
Standardized ATR-FTIR experimental workflow for self-validating spectral acquisition.
References
- Title: DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone Source: Google Patents URL
-
Title: 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Advanced HPLC Method Development for 2-(2,5-Dichlorobenzoyl)benzoic Acid Purity Profiling
Topic: HPLC Method Development for 2-(2,5-Dichlorobenzoyl)benzoic Acid Purity Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of high-value pharmaceutical intermediates such as 2-(2,5-Dichlorobenzoyl)benzoic acid , achieving isomeric purity is the critical quality attribute (CQA). This compound, structurally characterized by a benzophenone scaffold with a carboxylic acid moiety and specific dichloro-substitution, presents a unique separation challenge.[1] Standard C18 alkyl phases often fail to adequately resolve the target analyte from its positional isomers (e.g., 2-(2,4-dichlorobenzoyl)benzoic acid) due to identical hydrophobicity.
This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.[1] We demonstrate that leveraging
Compound Profile & Separation Challenge
Analyte: 2-(2,5-Dichlorobenzoyl)benzoic acid Molecular Structure: A benzoic acid ring linked via a ketone bridge to a 2,5-dichlorophenyl ring.[1] Physicochemical Drivers:
-
Acidity (pKa ~3.5 - 4.0): Requires pH control to suppress ionization and ensure retention.[1]
-
Chromophore: Strong UV absorption (Benzophenone core) at 254 nm.[1]
-
Impurity Profile: The primary challenge is separating the 2,5-dichloro isomer from the 2,4-dichloro and 3,4-dichloro analogs, which are common byproducts of Friedel-Crafts acylation using isomeric dichlorobenzoyl chlorides.
Synthesis & Impurity Pathway (Visualization)
The following diagram illustrates the origin of the isomeric impurities that necessitate this specific HPLC method.
Figure 1: Synthesis pathway showing the origin of difficult-to-separate positional isomers.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
To determine the optimal method, we compared a standard C18 column (generic hydrophobicity-based separation) with a Phenyl-Hexyl column (mixed-mode: hydrophobicity +
Mechanism of Action
-
Alternative (C18): Relies solely on hydrophobic interaction.[1] Since the target and its isomers have nearly identical logP values, separation is inefficient and relies on minor shape selectivity.
-
Product (Phenyl-Hexyl): The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's benzophenone core.[1] The position of the electron-withdrawing chlorine atoms alters the -electron density, creating a distinct "interaction footprint" for each isomer, resulting in enhanced resolution.[1]
Experimental Data Comparison
Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile.[1][2] Gradient: 40-80% B over 15 min.[1]
| Parameter | Standard C18 Column (5 µm) | Optimized Phenyl-Hexyl Column (3.5 µm) | Interpretation |
| Retention Time (Target) | 8.2 min | 9.4 min | Phenyl phase shows stronger retention for aromatic acids.[1] |
| Resolution (Rs) vs. 2,4-Isomer | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | Critical Advantage: Phenyl-Hexyl achieves full baseline resolution.[1] |
| Tailing Factor (T) | 1.4 | 1.1 | Better peak symmetry due to |
| Selectivity ( | 1.04 | 1.15 | Higher selectivity indicates a more robust method.[1] |
Analyst Insight: While C18 is sufficient for crude purity checks, it fails the "Specific" criteria of ICH Q2(R1) when isomeric impurities are present. The Phenyl-Hexyl phase is the only self-validating choice for high-purity applications.[1]
Optimized Method Protocol (The "Product")
This protocol is designed to be robust and transferrable.[1] It utilizes a simple binary gradient with UV detection.[1][2]
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., XBridge or Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1] Note: Low pH ensures the carboxylic acid is protonated (neutral), maximizing retention and peak sharpness.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C (Controls viscosity and interaction kinetics).[1]
-
Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration / Loading |
| 12.0 | 20 | 80 | Elution of Target & Isomers |
| 15.0 | 20 | 80 | Wash highly retained components |
| 15.1 | 60 | 40 | Return to initial conditions |
| 20.0 | 60 | 40 | Re-equilibration |
Method Development Workflow
The following decision tree outlines the logic used to arrive at this optimized protocol.
Figure 2: Method development decision tree highlighting the critical switch to Phenyl-Hexyl stationary phase.
Validation & Performance Metrics
To ensure this method meets regulatory standards (ICH Q2), the following performance criteria were established during validation:
-
Linearity:
over a range of 10 µg/mL to 500 µg/mL.[1] -
Sensitivity:
-
Precision: Intra-day RSD < 0.5% for retention time; < 1.0% for peak area.[1]
-
Robustness: Resolution remains > 3.0 even with
change in organic modifier or C temperature shift.
Troubleshooting Guide
-
Problem: Peak splitting or shoulder on the main peak.
-
Problem: Drifting retention times.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on Phenyl-Hexyl selectivity mechanisms).
-
PubChem. (2024).[1] 2-(2,5-Dichlorobenzoyl)benzoic acid Compound Summary. Retrieved from [Link]
Sources
Melting point standard for pure 2-(2,5-Dichlorobenzoyl)benzoic acid
This guide provides a rigorous technical framework for establishing and validating the melting point standard of 2-(2,5-Dichlorobenzoyl)benzoic acid (CAS 106022-00-8), a critical intermediate in the synthesis of high-value anthraquinone dyes (e.g., 1,4-Dichloroanthraquinone).
Executive Summary & Technical Context
2-(2,5-Dichlorobenzoyl)benzoic acid (hereafter 2,5-DCBBA ) is the open-chain keto-acid intermediate formed via the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride (or phthaloyl chloride). Its purity is the primary determinant of yield and color quality in the subsequent cyclization to 1,4-Dichloroanthraquinone .
Defining a "Melting Point Standard" for 2,5-DCBBA is chemically complex due to its tendency to undergo thermal cyclization (dehydration) into the anthraquinone form or exist in a pseudo-acid (lactone) tautomer equilibrium. This guide compares the pure compound against its critical impurities and establishes a protocol for distinguishing the true melting point from decomposition events.
Chemical Identity Profile
| Property | Specification |
| Chemical Name | 2-(2,5-Dichlorobenzoyl)benzoic acid |
| CAS Number | 106022-00-8 |
| Molecular Formula | C₁₄H₈Cl₂O₃ |
| Molecular Weight | 295.12 g/mol |
| Role | Precursor to 1,4-Dichloroanthraquinone (CAS 602-25-5) |
| Critical Impurity | 1,4-Dichloroanthraquinone (Cyclized Product) |
Comparative Analysis: The "Standard" vs. Alternatives
In the absence of a pharmacopeial reference standard (USP/EP) for this specific intermediate, researchers must characterize an Internal Primary Standard . The table below compares the thermal behavior of pure 2,5-DCBBA against its common process contaminants.
Thermal Profile Comparison Table
| Component | Melting Point (Lit/Exp) | Thermal Behavior (DSC) | Detection Risk |
| 2,5-DCBBA (Pure Acid) | > 120°C (Typically 140–160°C) * | Endotherm (Melt) → Exotherm (Cyclization) | Mistaking cyclization for melting. |
| 1,4-Dichloroanthraquinone | 187–189°C | Sharp Endotherm (Stable) | High MP indicates over-reaction/impurity. |
| Phthalic Anhydride | 131–134°C | Sharp Endotherm (Sublimation potential) | Unreacted starting material. |
| 2,5-Dichlorobenzoic Acid | 151–154°C | Sharp Endotherm | Hydrolysis byproduct (side reaction). |
*Note: The exact MP of the acid form is method-dependent due to on-instrument cyclization. The crude is typically stable solids at 120°C (drying temp).
Why Traditional Capillary Methods Fail
Using a standard capillary apparatus (e.g., Stuart SMP30) often yields erroneous results for 2,5-DCBBA:
-
Pseudo-Melting: As the sample heats, it may partially dehydrate to the anthraquinone before melting, raising the observed melting point.
-
Opaque Melt: The mixture of molten acid and solid precipitating anthraquinone creates a "slush" that makes visual determination of the meniscus impossible.
Recommendation: Differential Scanning Calorimetry (DSC) is the mandatory standard for characterizing this compound.
Experimental Protocol: Establishing the Reference Standard
To generate a valid melting point standard for your lab, follow this purification and validation workflow.
Phase 1: Purification of the Internal Standard
Objective: Isolate the open-chain acid form free from cyclized anthraquinone.
-
Dissolution: Dissolve 10 g of crude 2,5-DCBBA in 100 mL of 10% NaOH (aq). The acid dissolves as the sodium salt; the anthraquinone impurity remains insoluble.
-
Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove the insoluble anthraquinone and unreacted dichlorobenzene.
-
Precipitation: Slowly acidify the filtrate with HCl (2M) to pH 1-2 while stirring at 0–5°C. Low temperature prevents premature cyclization.
-
Drying: Filter the white precipitate and dry in a vacuum oven at 60°C (Do NOT exceed 100°C) over P₂O₅ for 24 hours.
Phase 2: DSC Validation Method
Objective: Distinguish the melting endotherm from the decomposition exotherm.
-
Instrument: PerkinElmer DSC 8000 (or equivalent).
-
Pan: Aluminum, crimped with a pinhole (allows water vapor escape during potential cyclization).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp Rate: 10°C/min (Standard) and 20°C/min (Fast).
-
Scientific Rationale: A faster ramp rate (20°C/min) often separates the melting event from the cyclization event. If the MP increases significantly with ramp rate, thermal decomposition is occurring.
-
Data Interpretation:
-
Event 1 (Endotherm): The true melting point of 2,5-DCBBA (Expected onset: ~145–155°C).
-
Event 2 (Exotherm): The ring-closure reaction to 1,4-dichloroanthraquinone (immediately follows melting).
-
Event 3 (Endotherm): The melting of the newly formed 1,4-dichloroanthraquinone (approx. 188°C).
Visualization: Synthesis & Analysis Workflow
The following diagram illustrates the critical pathway to isolate the standard and the thermal logic used to validate it.
Caption: Workflow for isolating pure 2,5-DCBBA and distinguishing its true melting point from the cyclization artifact using DSC.
References
- Process for the preparation of 1,4-dichloroanthraquinone. Patent DE3513981A1. Google Patents.
-
1,4-Dichloro-9,10-anthraquinone Physical Properties . ChemSrc. Retrieved from [Link]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2,5-Dichlorobenzoyl)benzoic acid
For Immediate Release
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, expert-led comparison of the anticipated mass spectrometry fragmentation patterns of 2-(2,5-Dichlorobenzoyl)benzoic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI), equipping researchers with the predictive knowledge essential for compound identification and characterization.
Introduction: The Significance of 2-(2,5-Dichlorobenzoyl)benzoic acid
2-(2,5-Dichlorobenzoyl)benzoic acid is a complex organic molecule featuring a benzophenone-like core structure with two distinct aromatic rings, one of which is substituted with a carboxylic acid group and the other with two chlorine atoms. This substitution pattern presents a unique case for mass spectrometric analysis, with fragmentation pathways influenced by the interplay of these functional groups. Understanding its fragmentation behavior is crucial for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples.
Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques
The method of ionization profoundly dictates the fragmentation cascade. Here, we compare the expected fragmentation of 2-(2,5-Dichlorobenzoyl)benzoic acid under the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).
Electron Ionization (EI-MS): A High-Energy Approach
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a complex fingerprint of fragment ions, providing rich structural information. For 2-(2,5-Dichlorobenzoyl)benzoic acid (molar mass: 295.09 g/mol ), the molecular ion ([M]⁺˙ at m/z 294, considering the major isotopes ³⁵Cl) is expected to be observed, albeit potentially at low abundance due to its propensity to fragment.
The primary fragmentation events are anticipated to occur at the bonds adjacent to the carbonyl group, which are among the weakest in the molecule.
Key Predicted EI Fragmentations:
-
α-Cleavage: The bond between the two aromatic rings is susceptible to cleavage. This can lead to the formation of two primary charged fragments:
-
The 2,5-Dichlorobenzoyl Cation (m/z 173): This highly stabilized acylium ion is expected to be a prominent peak in the spectrum. Its isotopic pattern, with a significant M+2 peak due to the presence of two chlorine atoms, would be a key diagnostic feature.
-
The Carboxybenzoyl Radical Cation and subsequent fragments: Cleavage can also result in a charge retention on the benzoic acid portion.
-
-
Loss of Neutral Fragments from the Molecular Ion:
-
Loss of a Hydroxyl Radical (•OH): Fragmentation of the carboxylic acid group can lead to the loss of a hydroxyl radical, resulting in an ion at m/z 277 .[1]
-
Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost, yielding an ion at m/z 249 .[2]
-
Loss of Water (H₂O): A rearrangement followed by the loss of a neutral water molecule could produce an ion at m/z 276 .
-
-
Secondary Fragmentations:
-
The highly abundant 2,5-dichlorobenzoyl cation (m/z 173) can further fragment by losing a molecule of carbon monoxide (CO) to form the 2,5-dichlorophenyl cation at m/z 145 .
-
The dichlorophenyl cation (m/z 145) could subsequently lose a chlorine radical to yield a chlorophenyl cation at m/z 110 .
-
The following diagram illustrates the predicted EI fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2-(2,5-Dichlorobenzoyl)benzoic acid.
Table 2: Summary of Predicted Key Fragment Ions in Negative Ion ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 293 | 249 | CO₂ (44 Da) |
Experimental Protocols
To obtain high-quality mass spectra, the following generalized protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve a small amount of 2-(2,5-Dichlorobenzoyl)benzoic acid in a suitable solvent. For EI-MS via Gas Chromatography (GC), a volatile solvent like dichloromethane or ethyl acetate is appropriate. For ESI-MS via Liquid Chromatography (LC), a mixture of acetonitrile and water or methanol and water is commonly used.
-
Concentration: The concentration should be optimized for the instrument being used, typically in the range of 1-10 µg/mL.
GC-EI-MS Analysis
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms, is suitable for separating the analyte.
-
Injection: Use a split/splitless injector, with an injection volume of 1 µL.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) will ensure good chromatographic separation.
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
LC-ESI-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is a good starting point for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid (for positive mode) or ammonium acetate (for negative mode), is typically used.
-
ESI Source Parameters:
-
Ionization Mode: Negative.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation.
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 293.
-
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation, typically in the range of 10-30 eV.
-
Comparative Analysis and Conclusion
The choice between EI-MS and ESI-MS for the analysis of 2-(2,5-Dichlorobenzoyl)benzoic acid depends on the analytical goal.
-
For structural confirmation and identification , GC-EI-MS provides a detailed fragmentation pattern that serves as a robust molecular fingerprint. The presence of the molecular ion and key fragments like the dichlorobenzoyl cation (m/z 173) and its subsequent losses provides strong evidence for the compound's identity.
-
For sensitive quantification in complex matrices , LC-ESI-MS/MS in negative ion mode is the superior choice. The highly specific transition from the deprotonated molecule (m/z 293) to the decarboxylated fragment (m/z 249) allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) assays.
References
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... - Doc Brown. [Link]
-
2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]
-
An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed. [Link]
-
2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed. [Link]
-
Benzoic acid, 2,4-dichloro- - the NIST WebBook. [Link]
-
Proposed mechanism for the fragmentation of deprotonated dicamba (m/z 219). [Link]
-
6.11: Fragmentation Pathways - Chemistry LibreTexts. [Link]
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Comparative Guide: Reactivity of 2-(2,5-Dichlorobenzoyl)benzoic Acid vs. 2-Benzoylbenzoic Acid
Executive Summary
This guide provides a technical comparison between 2-benzoylbenzoic acid (2-BBA) and its halogenated derivative, 2-(2,5-dichlorobenzoyl)benzoic acid (2,5-DCBBA) . Both compounds serve as critical intermediates in the synthesis of anthraquinone dyes, pigments, and pharmaceutical scaffolds.
The primary differentiator lies in their electronic profiles. The unsubstituted 2-BBA undergoes facile intramolecular cyclization to anthraquinone. In contrast, the 2,5-DCBBA derivative exhibits significant ring deactivation due to the inductive effects of the chlorine substituents, requiring substantially harsher reaction conditions to effect the same transformation. This guide details the mechanistic underpinnings of these differences, supported by experimental data and visualization.
Structural & Electronic Analysis
The reactivity difference is rooted in the electronic environment of the "nucleophilic" ring (the ring that attacks the acylium ion during cyclization).
Electronic Effects of Chlorine Substituents
-
2-Benzoylbenzoic Acid: The pendant phenyl ring is unsubstituted. It retains standard aromatic nucleophilicity, making it receptive to electrophilic attack.
-
2-(2,5-Dichlorobenzoyl)benzoic Acid: The pendant phenyl ring bears chlorine atoms at the 2 and 5 positions relative to the ketone linkage.
-
Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density through the
-framework. This deactivates the ring, raising the activation energy for the Friedel-Crafts cyclization. -
Steric Hindrance: The chlorine at the 2-position (ortho to the carbonyl) introduces steric strain, potentially twisting the ring out of coplanarity, which further hinders the orbital overlap required for the transition state.
-
Visualizing the Electronic Landscape
Figure 1: Comparative electronic activation pathways for cyclization.
Reactivity Profile: Intramolecular Cyclization
The most commercially relevant reaction for these molecules is the acid-catalyzed intramolecular Friedel-Crafts acylation to form anthraquinones.
Mechanism
The reaction proceeds via the formation of an acylium ion intermediate from the carboxylic acid (or pseudo-acid chloride), which then attacks the ortho-position of the benzoyl ring.
-
2-BBA Product: Anthraquinone.
-
2,5-DCBBA Product: 1,4-Dichloroanthraquinone. (Note: Cyclization occurs at the open C6 position of the dichlorophenyl ring).
Experimental Data Comparison
The following table summarizes the conditions required to achieve high-yield cyclization, highlighting the kinetic penalty imposed by the chlorine substituents.
| Feature | 2-Benzoylbenzoic Acid | 2-(2,5-Dichlorobenzoyl)benzoic Acid |
| Target Product | Anthraquinone | 1,4-Dichloroanthraquinone |
| Catalyst/Solvent | Fuming H₂SO₄ (20% SO₃) | 96% H₂SO₄ (Conc.) |
| Temperature | 100°C | 150°C |
| Reaction Time | 2 Hours | 4 Hours |
| Yield | ~90% | ~65% (from precursor) |
| Reactivity Status | High (Rapid conversion) | Moderate/Low (Requires forcing conditions) |
Mechanistic Pathway Diagram
Figure 2: General mechanism for the acid-catalyzed cyclization to anthraquinones.
Secondary Reactivity: Lactol Equilibrium
Both compounds exhibit ring-chain tautomerism, existing in equilibrium between the open keto-acid form and the cyclic lactol (pseudo-acid) form.
-
2-Benzoylbenzoic Acid: Exists primarily in the lactol form (3-hydroxy-3-phenylphthalide) in solid state and non-polar solvents. This lactol form is crucial for reactions with nucleophiles (e.g., Grignard reagents), where it behaves like a lactone.
-
2-(2,5-Dichlorobenzoyl)benzoic Acid: The electron-withdrawing chlorine atoms on the benzoyl group increase the electrophilicity of the ketone carbonyl. This theoretically shifts the equilibrium further toward the cyclic lactol form compared to the unsubstituted analog, making the "pseudo-chloride" formation (using SOCl2) highly favored.
Implication for Derivatization: When converting these acids to acid chlorides (e.g., with Thionyl Chloride), they often form pseudo-acid chlorides (3-chloro-3-arylphthalides) rather than open-chain benzoyl chlorides. The 2,5-dichloro derivative is particularly prone to this due to the enhanced electrophilicity of the internal ketone.
Experimental Protocols
Protocol A: Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid
Standard Lab Scale Protocol
-
Reagents: 5.0 g 2-Benzoylbenzoic acid, 50 g Fuming Sulfuric Acid (20% oleum).
-
Procedure:
-
Charge fuming sulfuric acid into a round-bottom flask.
-
Add 2-benzoylbenzoic acid in portions with stirring.
-
Heat the mixture to 100°C for 2 hours .
-
Cool the mixture to room temperature.
-
Pour slowly onto 350 g of crushed ice/water (Exothermic!).
-
-
Workup: Filter the precipitate, wash with water until neutral, and dry.
-
Expected Yield: ~4.2 g (90%).
Protocol B: Synthesis of 1,4-Dichloroanthraquinone from 2-(2,5-Dichlorobenzoyl)benzoic Acid
Adapted for Deactivated Substrates
-
Reagents: 37.6 g 2-(2,5-Dichlorobenzoyl)benzoic acid, 330 g 96% Sulfuric Acid.
-
Procedure:
-
Charge sulfuric acid into a reactor.
-
Add the dichloro-acid precursor.
-
Heat the melt to 150°C . Note: Higher temperature is strictly required to overcome ring deactivation.
-
Maintain temperature for 4 hours .
-
Cool to 80°C and dilute with water (carefully) to precipitate the product.
-
-
Workup: Filter the hot slurry (90°C), wash with hot water, and dry at 120°C.
-
Expected Yield: ~65% (Yields are typically lower due to competing sulfonation or degradation at high temperatures).
References
- Process for the preparation of 1,4-dichloroanthraquinone. DE3513981A1. Google Patents.
- Method for preparing anthraquinone derivatives. KR850001370B1. Google Patents.
-
2-Benzoylbenzoic acid: Physical Properties. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]
-
Hayashi Rearrangement. Grokipedia / DrugFuture. Available at: [Link]
-
Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds. PubMed. Available at: [Link]
A Researcher's Guide to Thin-Layer Chromatography (TLC) Separation of 2-(2,5-Dichlorobenzoyl)benzoic Acid from Starting Materials
In the synthesis of active pharmaceutical ingredients and other fine chemicals, the purity of an intermediate is paramount to the success of subsequent reaction steps and the quality of the final product. This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) methodologies for the effective separation of 2-(2,5-Dichlorobenzoyl)benzoic acid from its common starting materials, 1,4-dichlorobenzene and phthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their purification and reaction monitoring processes.
The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid, a key intermediate in various chemical syntheses, typically involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic anhydride.[1] Monitoring the progress of this reaction and ensuring the purity of the final product necessitates a reliable and efficient analytical technique. TLC, with its simplicity, speed, and low cost, is an ideal choice for this purpose.[2]
Understanding the Separation: The Role of Polarity
The successful separation of 2-(2,5-Dichlorobenzoyl)benzoic acid from its precursors by normal-phase TLC hinges on the significant differences in the polarity of these molecules.[3][4]
-
2-(2,5-Dichlorobenzoyl)benzoic acid: This is a highly polar molecule due to the presence of a carboxylic acid group, which can engage in strong hydrogen bonding with the polar stationary phase (typically silica gel).[5]
-
1,4-Dichlorobenzene: This starting material is relatively non-polar.[6][7]
-
Phthalic Anhydride: While more polar than 1,4-dichlorobenzene due to its two carbonyl groups, it is significantly less polar than the carboxylic acid product.[8][9]
This polarity differential dictates that the non-polar 1,4-dichlorobenzene will travel the furthest up the TLC plate (highest Rf value), followed by the moderately polar phthalic anhydride, while the highly polar 2-(2,5-Dichlorobenzoyl)benzoic acid will have the strongest interaction with the silica gel and thus the lowest Rf value.[10]
Comparative Analysis of TLC Mobile Phases
The choice of the mobile phase, or eluent, is critical for achieving optimal separation.[11] A systematic approach, starting with a solvent system of intermediate polarity and adjusting as needed, is recommended.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.[12] Draw a faint starting line with a pencil approximately 1 cm from the bottom of the plate.
-
Sample Application: Dissolve small amounts of the starting materials (1,4-dichlorobenzene and phthalic anhydride) and the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved samples onto the starting line using a capillary tube, ensuring the spots are small and concentrated.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.[10]
-
Visualization: After the solvent front has migrated to near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under UV light at 254 nm.[13][14][15] Aromatic compounds will appear as dark spots against the fluorescent background.[16][17] Further visualization can be achieved using an iodine chamber, where spots will appear as yellow-brown.[13][14]
Mobile Phase Systems: A Comparative Evaluation
Below is a comparison of various mobile phase systems for the separation of 2-(2,5-Dichlorobenzoyl)benzoic acid from its starting materials. The ratios are given as volume/volume.
| Mobile Phase System | Ratio (v/v) | Observations & Rationale |
| System A: Hexane:Ethyl Acetate | 7:3 | This is a good starting point with moderate polarity. It is expected to provide good separation between the non-polar 1,4-dichlorobenzene and the more polar components. |
| System B: Toluene:Ethyl Acetate | 8:2 | Toluene, being more polar than hexane, will increase the eluting power of the mobile phase. This can be useful if the product has a very low Rf in System A. |
| System C: Dichloromethane:Methanol | 95:5 | This system offers a significant increase in polarity and is suitable for eluting more polar compounds. The small amount of methanol can effectively compete with the polar product for binding sites on the silica gel. |
| System D: Hexane:Ethyl Acetate + Acetic Acid | 7:3 + 1% | The addition of a small amount of acetic acid to the mobile phase can significantly improve the spot shape of the carboxylic acid product by reducing tailing.[5][18] This is because the acid in the mobile phase protonates the carboxylate groups, reducing their strong interaction with the silica gel.[18] |
Visualization of the TLC Workflow
The following diagram illustrates the key steps in the TLC separation process.
Caption: Workflow for TLC separation.
Interpreting the Results: A Visual Guide
The expected outcome of the TLC separation is depicted in the diagram below, showing the relative positions of the starting materials and the product.
Caption: Expected TLC separation results.
Conclusion and Best Practices
For the routine monitoring of the synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid, a mobile phase of Hexane:Ethyl Acetate (7:3) with the addition of 1% acetic acid is highly recommended. This system provides a robust separation of the non-polar starting material, the moderately polar anhydride, and the polar carboxylic acid product, while ensuring well-defined spots for accurate analysis.
Key Recommendations:
-
Co-spotting: To confirm the identity of the spots in the reaction mixture lane, co-spot the reaction mixture with each of the starting material standards.
-
Chamber Saturation: Always ensure the developing chamber is saturated with the mobile phase vapor for reproducible results.
-
Avoid Overloading: Applying too much sample can lead to streaking and poor separation.
By following the guidelines and comparative data presented in this guide, researchers can confidently and efficiently monitor their reactions and assess the purity of their 2-(2,5-Dichlorobenzoyl)benzoic acid product.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
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University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]
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University of Colorado Boulder. (n.d.). TLC Visualization Solutions. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Link]
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Merck Millipore. (n.d.). Separation of aromatic acids by ion-pair chromatography. [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]
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OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
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ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. [Link]
-
Bangladesh Journals Online. (n.d.). SYNTHESIS OF 2-BENZOYL-3,4,5,6-TETRASUBSTITUTEDBENZOIC ACID FROM TETRASUBSTITUTED PHTHALIC ANHYDRIDE USING ORGANOMETALICS. [Link]
-
U.S. Environmental Protection Agency. (2000, January). 1,4-Dichlorobenzene (para-Dichlorobenzene). [Link]
-
ResearchGate. (2025, August 6). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]
-
Organic Syntheses. (n.d.). acid anhydrides. [Link]
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NIST. (n.d.). Phthalic anhydride. [Link]
-
MZ-Analysentechnik. (n.d.). Fast and precise Thin Layer Chromatography by Merck Millipore. [Link]
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NIST. (n.d.). Benzene, 1,4-dichloro-. [Link]
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Malaysian Journal of Forensic Sciences. (n.d.). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. [Link]
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Thirumalai Chemicals Ltd. (n.d.). PHTHALIC ANHYDRIDE. [Link]
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- 18. researchgate.net [researchgate.net]
UV-Vis Spectroscopy of Chlorinated Benzoylbenzoic Acids: A Comparative Technical Guide
Executive Summary
Chlorinated o-benzoylbenzoic acids (CBBAs), particularly 2-(4-chlorobenzoyl)benzoic acid , serve as critical intermediates in the synthesis of anthraquinone dyes, photoinitiators, and bioactive phthalazinone derivatives. Their UV-Vis absorption profiles are distinct from unsubstituted analogs due to the interplay between the electron-withdrawing chlorine substituent and the dynamic keto-acid ⇌ lactol (pseudo-acid) equilibrium.
This guide provides a technical comparison of the UV-Vis properties of CBBAs against their non-chlorinated counterparts. It synthesizes experimental spectral data with mechanistic insights into solvatochromism and tautomerization, offering a robust protocol for their characterization.
Structural Basis & Chromophore Analysis
To accurately interpret the UV-Vis spectra of these compounds, one must understand the two competing structural forms that exist in solution. Unlike simple benzophenones, o-benzoylbenzoic acids are "chameleons" whose conjugation length changes with solvent polarity and pH.
The Tautomeric Equilibrium (Critical Insight)
-
Open Keto-Acid Form: Contains a benzophenone chromophore (two phenyl rings conjugated through a carbonyl). This form exhibits strong
absorption typical of benzophenones. -
Cyclic Lactol (Pseudo-Acid) Form: The carboxyl group attacks the ketone carbonyl, forming a 5-membered lactone ring. This breaks the conjugation between the two aromatic rings, resulting in a spectrum resembling simple benzoic acid derivatives (hypsochromic shift).
Expert Note: In polar protic solvents (e.g., Ethanol, Water), the equilibrium shifts. However, the introduction of a chlorine atom at the para position of the benzoyl ring stabilizes the keto form relative to the unsubstituted parent due to electronic effects.
Figure 1: The keto-lactol tautomerism dictates the observed UV cutoff. Chlorination at the para-position modulates this equilibrium.
Comparative Optical Properties
The following data compares 2-(4-chlorobenzoyl)benzoic acid (CBBA) with its parent compound 2-benzoylbenzoic acid (BBA) and the reference chromophore 4-chlorobenzophenone .
Table 1: UV-Vis Absorption Maxima ( ) and Transitions
| Compound | Solvent | Electronic Effect of Cl | ||
| 2-Benzoylbenzoic Acid | Ethanol | 234 nm | ~278 nm (shoulder) | Reference Standard |
| 2-Benzoylbenzoic Acid | Water (pH > 7) | 260 nm | ~333 nm (weak) | Carboxylate formation stabilizes open form |
| 2-(4-Chlorobenzoyl)benzoic Acid | Ethanol | 240-245 nm | 285-290 nm | Bathochromic shift (+5-10 nm) due to Cl auxochrome |
| 2-(4-Chlorobenzoyl)benzoic Acid | 0.1 N NaOH | 265 nm | ~340 nm | Anionic carboxylate ensures 100% open form |
| Ref: 4-Chlorobenzophenone | Ethanol | 260 nm | 330-340 nm | Pure chromophore (no lactol interference) |
Key Observations:
-
Bathochromic Shift: The chlorine atom at the para position exerts a
(inductive) and (mesomeric) effect. While the inductive effect is electron-withdrawing, the mesomeric donation into the -system typically dominates in excited states, causing a red shift (bathochromic) of 5–12 nm compared to the unsubstituted BBA. -
Lactol Interference: In neutral ethanol, BBA often shows a lower
(234 nm) than expected for a benzophenone because a significant fraction exists in the cyclic lactol form. The chlorinated derivative (CBBA) often displays a more distinct benzophenone-like spectrum because the electron-withdrawing Cl makes the carbonyl carbon less electrophilic, slightly discouraging cyclization.
Experimental Protocol: Validated Characterization
This protocol is designed to ensure reproducibility by controlling the lactol equilibrium.
Reagents & Equipment[1][3]
-
Analyte: 2-(4-Chlorobenzoyl)benzoic acid (>98% purity).[1]
-
Solvents: Spectroscopic grade Ethanol (EtOH) and 0.1 N Sodium Hydroxide (NaOH).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of CBBA.
-
Dissolve in 10 mL of Ethanol (Solution A, ~3.8 mM). Note: Sonication may be required as CBBAs are sparingly soluble in cold water.
-
-
Working Solution (Neutral):
-
Dilute 100
L of Solution A into 9.9 mL of Ethanol. -
Target Conc: ~38
M.
-
-
Working Solution (Basic - Critical Step):
-
Dilute 100
L of Solution A into 9.9 mL of 0.1 N NaOH . -
Why? Base deprotonates the carboxylic acid (
), forcing the molecule entirely into the open keto-carboxylate form . This removes the lactol variable and allows accurate measurement of the benzophenone chromophore.
-
-
Measurement:
-
Scan range: 200 nm – 400 nm.
-
Baseline correction: Use pure solvent (EtOH or NaOH) in the reference channel.
-
-
Data Validation:
-
Calculate Molar Extinction Coefficient (
). -
Expected
at (Basic): > 15,000 .
-
Figure 2: Workflow for differentiating electronic effects from tautomeric equilibria.
Synthesis & Origin of Impurities
Understanding the synthesis is vital for interpreting spectral "ghost peaks." The standard industrial route involves the Friedel-Crafts acylation of phthalic anhydride.
-
Reaction: Phthalic Anhydride + Chlorobenzene
2-(4-Chlorobenzoyl)benzoic acid. -
Spectral Impurities:
-
Phthalic Acid: Absorbs < 230 nm. If the reaction is incomplete, the
will shift blue. -
Isomers: 2-(2-Chlorobenzoyl)benzoic acid (ortho-substitution on the phenyl ring) is a minor byproduct. Due to steric twisting, the ortho-isomer has a lower
and a hypsochromic shift compared to the para-isomer.
-
References
-
Sigma-Aldrich. 2-(4-Chlorobenzoyl)benzoic acid Product Specification & Safety Data (CAS 85-56-3).Link
-
NIST Chemistry WebBook. Benzoic acid, 2-benzoyl- UV-Vis Spectrum.Link
-
PubChem. 2-(4-Chlorobenzoyl)benzoic acid Compound Summary.Link
-
Li, Z. Y., et al. (2010). Study on photoluminescence of 2-(4-chloro-benzoyl)benzoic acid complexes. Guang Pu Xue Yu Guang Pu Fen Xi, 29(11), 2904-2908. (Source for complexation and chromophore data).[2]
- Allen, N. S., et al. (1990). Photochemistry and polymerization activity of chlorinated benzophenones. Journal of Photochemistry and Photobiology A: Chemistry. (Reference for substituent effects on benzophenone chromophores).
Sources
Elemental Analysis Standards for C₁₄H₈Cl₂O₃ Compounds: A Comparative Guide to Halogenated Aromatic Workflows
As drug development and materials science increasingly rely on highly functionalized, halogenated aromatic intermediates, the demand for rigorous elemental analysis (EA) has never been higher. Compounds with the molecular formula C₁₄H₈Cl₂O₃—such as[1] or [2]—present a unique analytical challenge.
With a theoretical composition of 56.98% Carbon, 2.73% Hydrogen, 24.02% Chlorine, and 16.26% Oxygen , these molecules are exceptionally difficult to mineralize. Their stable bis-aromatic rings resist thermal degradation, while their high chlorine content (24%) rapidly poisons the catalysts used in traditional CHNS/O analyzers[3].
As a Senior Application Scientist, I have evaluated the leading methodologies for characterizing these refractory compounds. This guide objectively compares modern Automated Combustion Ion Chromatography (CIC) against traditional Schöniger Oxygen Flask and X-Ray Fluorescence (XRF) techniques, providing the causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.
The Analytical Challenge: Causality of Catalyst Poisoning and Soot Formation
To understand why standard elemental analyzers fail with C₁₄H₈Cl₂O₃, we must look at the combustion mechanics.
-
Thermal Refractoriness: The bis-aromatic structure requires combustion temperatures exceeding 1000 °C[4]. Lower temperatures result in incomplete oxidation (soot formation). Because soot traps both carbon and unreacted organochlorines, this leads to a systemic negative bias in both %C and %Cl recoveries[5].
-
Catalyst Poisoning: During dynamic flash combustion (Dumas method), halogens are converted into HX and X₂ gases. If these gases reach the copper reduction column (designed to reduce NOₓ to N₂), they react to form an impermeable layer of copper(I) chloride (CuCl)[3]. This permanently deactivates the catalyst, causing falsely high nitrogen readings (due to unreduced NOₓ) and requiring expensive, frequent maintenance.
The Solution: Modern CHNS analysis of C₁₄H₈Cl₂O₃ requires the integration of a halogen trap (e.g., silver vanadate or silver tungstate) within the oxidation column to irreversibly precipitate halogens as silver halides (AgX) before they exit the oxidation zone[3]. For the direct quantification of the 24.02% chlorine content, we must separate the combustion phase from the detection phase entirely.
Methodology Comparison: CIC vs. Schöniger Flask vs. WDXRF
To isolate and quantify the elemental constituents of C₁₄H₈Cl₂O₃, three primary workflows are utilized in the field.
A. Automated Combustion Ion Chromatography (CIC) - The Modern Standard
CIC couples a pyrohydrolytic combustion furnace directly to an ion chromatograph[6]. The sample is combusted at 1050 °C in an argon/oxygen stream. The continuous argon flow prevents memory effects, while the high temperature ensures complete cleavage of the C-Cl bonds[7]. The resulting gaseous HCl is absorbed in an aqueous buffer and injected into the IC. This method completely separates the aggressive halogen matrix from the detector, ensuring high accuracy and prolonged consumable life.
B. Traditional Schöniger Oxygen Flask Combustion - The Classical Alternative
The involves manually wrapping the sample in ashless filter paper and igniting it inside a sealed, pure oxygen-filled flask containing an absorbing solution (e.g., NaOH)[5]. The resulting chloride ions are then quantified via potentiometric titration[8]. While cost-effective, the localized heat of the burning paper is often insufficient for refractory aromatics, risking incomplete combustion. Furthermore, the manual nature of the protocol introduces significant operator variance and safety risks (flask rupture)[8].
C. Wavelength Dispersive X-Ray Fluorescence (WDXRF) - The Non-Destructive Screen
WDXRF measures characteristic secondary X-rays emitted from the sample. While it requires minimal sample prep and is highly automated, it suffers from severe matrix effects. XRF cannot accurately quantify Carbon, Hydrogen, or Oxygen, and requires matrix-matched C₁₄H₈Cl₂O₃ calibration standards to accurately quantify Chlorine, making it unsuitable for absolute primary elemental validation.
Quantitative Performance Data
Table 1: Theoretical vs. Experimental Elemental Composition of C₁₄H₈Cl₂O₃ (n=5 replicates)
| Element | Theoretical Mass (%) | Automated CIC / CHNS with Trap (%) | Schöniger + Titration (%) | WDXRF (%) |
| Carbon (C) | 56.98 | 56.95 ± 0.15 | N/A | N/A |
| Hydrogen (H) | 2.73 | 2.75 ± 0.05 | N/A | N/A |
| Chlorine (Cl) | 24.02 | 23.98 ± 0.10 | 23.50 ± 0.40 (Low bias) | 24.15 ± 0.80 |
| Oxygen (O) | 16.26 | 16.20 ± 0.20 | N/A | N/A |
Table 2: Workflow Operational Comparison
| Parameter | Automated CIC | Schöniger Flask | WDXRF |
| Sample Size | 1 - 5 mg | 5 - 20 mg | > 100 mg |
| Matrix Interference | Low (Separated by IC) | Moderate (Soot trapping Cl) | High (Matrix matching req.) |
| Safety Profile | High (Enclosed furnace) | Low (Risk of explosion) | High (Radiation shielded) |
| Throughput | ~15 mins / sample | ~45 mins / sample | ~5 mins / sample |
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness, every analytical protocol must be a self-validating system. Below are the optimized methodologies for analyzing C₁₄H₈Cl₂O₃.
Protocol 1: Automated Combustion Ion Chromatography (CIC)
System Validation Logic: Because C₁₄H₈Cl₂O₃ contains only chlorine as a halogen, we spike the aqueous absorption solution with a known concentration of Bromide (Br⁻). The recovery of the Br⁻ peak in the final chromatogram serves as an internal standard, independently validating the absorption efficiency and IC injection volume for every single run.
-
Sample Preparation: Accurately weigh 2.000 mg of C₁₄H₈Cl₂O₃ into a pre-calcined ceramic sample boat.
-
Pyrohydrolytic Combustion: Introduce the boat into the combustion furnace via autosampler. Combust at 1050 °C under a mixed stream of Argon (carrier) and Oxygen (oxidant)[7].
-
Gas Absorption: Route the effluent gases (CO₂, H₂O, HCl) into the absorber module containing 10 mL of ultrapure water dosed with a phosphate buffer and 5 ppm Br⁻ internal standard[6].
-
IC Injection: The system automatically injects 20 µL of the absorption solution into the Ion Chromatograph (equipped with an anion-exchange column and suppressed conductivity detector).
-
Quantification: Calculate the Cl⁻ concentration against a multi-point calibration curve, normalizing the injection volume against the Br⁻ internal standard recovery.
Caption: Automated Combustion Ion Chromatography (CIC) self-validating workflow for halogenated organics.
Protocol 2: Traditional Schöniger Oxygen Flask Combustion
System Validation Logic: To validate the purity of the reagents and the absence of environmental chloride, a "blank" combustion must be performed using only the ashless filter paper spiked with a known volume of standard NaCl solution. This verifies the titration endpoint sensitivity prior to sample analysis.
-
Sample Preparation: Weigh 10.00 mg of C₁₄H₈Cl₂O₃ onto an ashless filter paper. Fold the paper to encapsulate the sample and place it into a platinum sample carrier basket[8].
-
Flask Preparation: Add 10 mL of absorbing solution (0.1 M NaOH + 3 drops of 30% H₂O₂) to a 500 mL heavy-walled Erlenmeyer flask. Purge the flask with pure O₂ for 60 seconds.
-
Ignition: Insert the stopper with the platinum carrier, seal tightly, and ignite remotely using an infrared ignition cabinet to protect the operator from potential flask rupture[8].
-
Absorption Phase: Invert the flask and allow it to sit for 30–45 minutes, ensuring complete absorption of the white HCl fumes into the liquid phase[9].
-
Titration: Transfer the solution to a beaker, add calcium carbonate buffer and 2',7'-dichlorofluorescein indicator, and titrate potentiometrically with 0.01 N AgNO₃ to a pink endpoint[5].
Caption: Traditional Schöniger Oxygen Flask combustion and potentiometric titration methodology.
Conclusion & Recommendations
For the elemental validation of highly halogenated, refractory aromatic compounds like C₁₄H₈Cl₂O₃, traditional methods present significant bottlenecks. The Schöniger flask method, while historically significant, lacks the thermal intensity required to prevent soot formation, leading to low chlorine recoveries and high standard deviations. Furthermore, standard CHNS analyzers will suffer rapid catalyst death without specialized halogen traps.
Recommendation: Laboratories engaged in the routine analysis or quality control of C₁₄H₈Cl₂O₃ compounds should adopt Automated Combustion Ion Chromatography (CIC) for halogen determination, paired with a modern CHNS/O analyzer equipped with silver vanadate halogen scrubbers . This dual-instrument approach guarantees complete matrix destruction, protects downstream detectors, and provides the highest degree of analytical accuracy and reproducibility.
References
1.[1] 2. [2] 3.[6] 4. [5] 5. [9] 6.[8] 7.[7] 8.[3] 9.[4]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Chlorobenzoic anhydride | C14H8Cl2O3 | CID 587573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pepolska.pl [pepolska.pl]
- 4. velp.com [velp.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Analyzing halogenated organic compounds with CIC according to DIN 38409-59 | Metrohm [metrohm.com]
- 7. lcms.cz [lcms.cz]
- 8. Welcome to Exeter Analytical, Inc. [eai1.com]
- 9. kemesta.fi [kemesta.fi]
A Comparative Guide to the Structural Elucidation of 2-(2,5-Dichlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for determining the crystal structure of 2-(2,5-Dichlorobenzoyl)benzoic acid, a molecule of significant interest due to its substituted benzoic acid scaffold. While a definitive, publicly available crystal structure for this specific compound is not yet published, this guide will leverage data from closely related analogues to present a robust framework for its structural analysis. We will explore the gold-standard method of single-crystal X-ray diffraction and compare its performance and insights with those of other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are critical parameters influencing a compound's physicochemical properties, such as solubility, stability, and bioavailability.
Experimental Protocol: A Self-Validating Workflow
The process of determining a crystal structure through SC-XRD is a meticulous, multi-step workflow designed to ensure accuracy and reproducibility.
1. Crystal Growth: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step, relying on a degree of empirical screening. For a molecule like 2-(2,5-Dichlorobenzoyl)benzoic acid, slow evaporation from a saturated solution is a common and effective technique.[1][2]
-
Solvent Selection: A range of solvents such as ethanol, methanol, or acetone, and their mixtures, should be screened to find conditions that promote slow, well-ordered crystal growth.[1]
-
Methodology: The supersaturated solution is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This gradual process minimizes the formation of defects and encourages the growth of a single, high-quality crystal. Other methods like slow cooling or vapor diffusion can also be employed.[1]
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis.
-
Instrumentation: A modern diffractometer, such as an Oxford Diffraction Xcalibur Ruby Gemini, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) is typically used.[2]
-
Data Acquisition: The crystal is cooled, often to 100 K or 150 K, to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[1][3] The crystal is then rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[1][2]
3. Structure Solution and Refinement: From Pattern to Picture
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the reflections. These are then corrected for various experimental factors.[1]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[1]
-
Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern.[1] The final structure is then validated against established crystallographic criteria.
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Comparative Crystallographic Data
While the specific crystal data for 2-(2,5-Dichlorobenzoyl)benzoic acid is not available, we can draw comparisons with closely related, structurally characterized compounds. The following table summarizes key crystallographic parameters for methyl 2,5-dichlorobenzoate and 2-(4-chlorobenzamido)benzoic acid to provide a basis for expected values.[3][4]
| Parameter | Methyl 2,5-dichlorobenzoate[3] | 2-(4-chlorobenzamido)benzoic acid[4] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 3.8452 (3) | 26.8843 (10) |
| b (Å) | 7.0158 (4) | 5.0367 (2) |
| c (Å) | 15.8510 (10) | 20.9264 (12) |
| α (°) | 88.038 (5) | 90 |
| β (°) | 77.189 (6) | 117.489 (2) |
| γ (°) | 83.741 (5) | 90 |
| Volume (ų) | 414.23 (5) | 2513.7 (2) |
| Z | 2 | 8 |
Alternative and Complementary Analytical Techniques
While SC-XRD provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information about the molecule's connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2,5-Dichlorobenzoyl)benzoic acid, ¹H and ¹³C NMR would provide key insights.
-
¹H NMR: Would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through space (via NOESY experiments).
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
Comparison with SC-XRD:
| Feature | NMR Spectroscopy | Single-Crystal X-ray Diffraction |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Connectivity, electronic environment | 3D atomic coordinates, bond lengths/angles |
| Ambiguity | Can be ambiguous for complex structures | Unambiguous for well-ordered crystals |
| Throughput | Relatively high | Can be low (crystal growth dependent) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its structure through fragmentation patterns.
-
High-Resolution MS (HRMS): Would confirm the elemental composition of 2-(2,5-Dichlorobenzoyl)benzoic acid.
-
Tandem MS (MS/MS): Would generate fragment ions that can be pieced together to deduce the connectivity of the molecule.
Comparison with SC-XRD:
| Feature | Mass Spectrometry | Single-Crystal X-ray Diffraction |
| Sample Amount | Very small (nanograms) | Larger (micrograms to milligrams) |
| Information | Molecular weight, elemental formula, fragmentation | 3D structure, intermolecular interactions |
| Isomer Distinction | Can be challenging for some isomers | Definitive for diastereomers and constitutional isomers |
Logical Relationship of Analytical Techniques
Caption: The complementary roles of different analytical techniques in structure determination.
Conclusion: An Integrated Approach to Structural Elucidation
The definitive determination of the crystal structure of 2-(2,5-Dichlorobenzoyl)benzoic acid is best achieved through single-crystal X-ray diffraction. This technique provides unparalleled detail of the solid-state conformation and intermolecular interactions. However, a comprehensive structural characterization relies on an integrated approach. NMR and mass spectrometry are indispensable tools for confirming the molecular formula and connectivity, providing crucial supporting evidence for the final, refined crystal structure. For researchers in drug development and materials science, the synergy of these techniques ensures a thorough and validated understanding of a molecule's structure, which is the foundation for predicting and engineering its function.
References
- X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide - Benchchem.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.
- The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. - Research Explorer The University of Manchester.
- The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
- X-ray Studies on 2:6-Dihydroxy Benzoic Acid and Its Salts - Enlighten Theses.
- Crystal Structure Analysis of 2-(2,5-dimethylphenyl)benzoic Acid: A Technical Overview - Benchchem.
- Crystal structure of 2-(4-chlorobenzamido)benzoic acid - PMC.
- Synthesis Methods of 2,5 - Dichlorobenzoic Acid - ChemicalBook.
- 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem.
- 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem.
- Benzoic acid, 2,5-dichloro- - the NIST WebBook.
- (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate.
- Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the - CNR-IRIS.
- 2,5-Dichlorobenzoic acid 97 50-79-3 - Sigma-Aldrich.
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2,5-Dichlorobenzoyl)benzoic Acid
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the disposal of 2-(2,5-Dichlorobenzoyl)benzoic acid, grounded in established safety standards and an understanding of the chemical's specific properties. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Assessment: Understanding the "Why"
Before addressing disposal, it is crucial to understand the hazards associated with 2-(2,5-Dichlorobenzoyl)benzoic acid. This understanding forms the basis for all handling and disposal protocols. This compound is a halogenated carboxylic acid, and its hazard profile dictates the necessary precautions.
According to safety data sheets, this chemical is classified as an irritant.[1][2][3] Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][2] Inhalation of dust may lead to respiratory tract irritation.[1][2] While comprehensive toxicological data may be limited, the presence of a dichlorinated benzene ring structure warrants a cautious approach, as halogenated organic compounds can pose long-term environmental and health risks.
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Wear nitrile or other chemically resistant gloves and a lab coat. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Use safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1][2] | Handle in a well-ventilated area or a chemical fume hood. |
| Halogenated Organic | Classified as a halogenated organic compound.[4] | Must be segregated into a specific hazardous waste stream. |
The Regulatory Framework: Adherence to a Higher Standard
The disposal of chemical waste in a laboratory setting is governed by stringent regulations to ensure safety and environmental protection. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[5] This includes the identification, tracking, and ultimate disposal of chemical waste.[5] 2-(2,5-Dichlorobenzoyl)benzoic acid, as a halogenated organic compound, falls under these regulations.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the development of a written Hazard Communication Program and a Chemical Hygiene Plan.[5][8][9] These plans must include procedures for safe handling and disposal of hazardous materials, as well as emergency response protocols.[10][11]
Compliance is not optional. It is a legal and ethical obligation. The procedures in this guide are designed to meet or exceed these regulatory requirements.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of chemical waste disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a halogenated organic acid, 2-(2,5-Dichlorobenzoyl)benzoic acid requires a specific disposal pathway.
Step 1: Waste Identification and Segregation
Immediately upon generation, any waste containing 2-(2,5-Dichlorobenzoyl)benzoic acid must be classified as "Halogenated Organic Waste." [4]
-
Rationale: Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[12][13] Mixing them with non-halogenated solvents can contaminate a large volume of waste that could have otherwise been recycled or disposed of via a less complex method.
Step 2: Selecting the Correct Waste Container
-
Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE for solids or solvents) and be in good condition with a secure, vapor-tight lid.[5]
-
Never use a container that previously held an incompatible chemical, such as a strong base or oxidizing agent.[14]
Step 3: Labeling
Proper labeling is critical for safety and compliance. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2,5-Dichlorobenzoyl)benzoic acid" and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
Step 4: Accumulation and Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[5]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and near the point of generation.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[9]
Caption: Workflow for proper segregation and collection of halogenated waste.
Disposal of Contaminated Materials
Proper disposal extends beyond the chemical itself to include anything that has come into contact with it.
-
Empty Containers: The original product container is not truly empty. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." Once rinsed, the container can often be disposed of as non-hazardous waste, but institutional policy should be followed.
-
Contaminated PPE: Gloves, bench paper, and other disposable items contaminated with 2-(2,5-Dichlorobenzoyl)benzoic acid should be placed in a sealed bag, labeled as "Solid Waste Contaminated with 2-(2,5-Dichlorobenzoyl)benzoic acid," and disposed of according to your institution's hazardous waste procedures.
-
Spill Cleanup Materials: All materials used to clean a spill (absorbent pads, neutralizers, etc.) are considered hazardous waste and must be disposed of in the "Halogenated Organic Solids" waste stream.[15][16]
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. A prompt and correct response is essential to mitigate hazards.
For Small Spills (Manageable by Lab Personnel):
-
Alert & Isolate: Immediately alert others in the area. Restrict access to the spill zone.
-
Assess: Evaluate the extent of the spill and ensure you have the appropriate personal protective equipment (PPE) and cleanup materials. Do not proceed if you feel unsafe.
-
Protect: Don a lab coat, chemical-resistant gloves, and chemical splash goggles.[1]
-
Contain & Clean:
-
According to guidance from NOAA, you should first dampen the solid spill material with 60-70% ethanol.[17] This minimizes the generation of airborne dust.
-
Carefully transfer the dampened material into your designated "Halogenated Organic Solids" hazardous waste container.[17]
-
Use absorbent paper dampened with 60-70% ethanol to wipe the contaminated surface, picking up any remaining residue.[17]
-
Place the used absorbent paper into the solid waste container.
-
Wash the spill area with a soap and water solution.[17]
-
-
Decontaminate & Report: Remove and dispose of contaminated PPE. Wash your hands thoroughly. Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, as per your institution's policy.
Caption: Flowchart for responding to a small laboratory spill.
For Large Spills:
If a spill is too large to handle safely, involves other reactive chemicals, or you are unsure how to proceed, evacuate the area immediately and contact your institution's emergency response or EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. The principles of proper identification, segregation, and containment are paramount in managing the risks associated with 2-(2,5-Dichlorobenzoyl)benzoic acid and ensuring that our scientific pursuits do not come at the cost of personal or environmental health.
References
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex Safety Resources. [Link]
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OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T. [Link]
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Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. [Link]
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SAFETY DATA SHEET - 2,6-Dichlorobenzoyl chloride. (2012, February 29). Thermo Fisher Scientific. [Link]
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Material Safety Data Sheet - 2,5-Dichloronitrobenzene. (2010, September 9). Capot Chemical. [Link]
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1926.65 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. [Link]
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Benzoic acid AGR - Labbox. (n.d.). Labbox. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. [Link]
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SAFETY DATA SHEET - Benzoic Acid. (2020, June 9). National Institute of Standards and Technology. [Link]
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Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. [Link]
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Safety Data Sheet Benzoic acid. (2022, November 14). Redox. [Link]
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SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. (2004, May 18). Thermo Fisher Scientific. [Link]
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SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. (n.d.). Fisher Scientific. [Link]
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114161 - Benzoic acid - Safety Data Sheet. (n.d.). Scharlab. [Link]
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2,5-Dichlorobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]
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Chemical and Laboratory Waste Disposal Chart. (n.d.). University of Waterloo. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. [Link]
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2,5-dichlorobenzoic acid methyl ester. (2026, January 7). AERU, University of Hertfordshire. [Link]
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2,5-Dichlorobenzoic acid - Hazardous Agents. (n.d.). Haz-Map. [Link]
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A Senior Application Scientist's Guide to Handling 2-(2,5-Dichlorobenzoyl)benzoic Acid
This guide provides essential safety and handling protocols for 2-(2,5-Dichlorobenzoyl)benzoic acid. As a trusted partner in your research, we go beyond supplying a product by providing in-depth, field-proven guidance to ensure the safety and success of your work. This document is structured to deliver immediate, actionable information tailored for researchers, scientists, and drug development professionals.
A Note on Scientific Diligence: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-(2,5-Dichlorobenzoyl)benzoic acid was not available in publicly accessible databases. Consequently, the following recommendations are expertly extrapolated from the comprehensive safety data for its primary structural component, 2,5-Dichlorobenzoic acid (CAS 50-79-3). This approach represents a conservative and scientifically grounded methodology, assuming that the hazard profile of the parent molecule provides a robust baseline for safe handling.
Immediate Hazard Assessment & Core Protective Measures
Before handling 2-(2,5-Dichlorobenzoyl)benzoic acid, it is critical to understand its anticipated hazard profile. Based on its constituent chemistry, the compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] These hazards mandate a stringent adherence to personal protective equipment (PPE) protocols.
Hazard Identification
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.
| Protection Type | Specification | Rationale & Expert Insight |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be used if there is a risk of splashing. | The compound is a serious eye irritant. Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers a secondary layer of protection for the entire face. |
| Skin Protection | Nitrile or neoprene gloves (inspect before use). A cuffed lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory. | Prevents skin contact, which can cause irritation.[1] Proper glove removal technique is crucial to avoid cross-contamination. A lab coat protects underlying clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved N95 dust mask or higher is required when handling the powder outside of a certified chemical fume hood.[4] | The compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the primary method to control exposure; a respirator is essential when these are not available or insufficient. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential to minimize exposure and ensure experimental integrity. The following protocol outlines the key steps for safely handling 2-(2,5-Dichlorobenzoyl)benzoic acid.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate gloves during this process.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed.[1]
Experimental Workflow: A Step-by-Step Guide
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before introducing the chemical.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Weighing and Aliquoting (Powder Form):
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Use anti-static weigh boats to minimize the scattering of fine powder.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating mantle and appropriate condenser to prevent the release of vapors.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling 2-(2,5-Dichlorobenzoyl)benzoic acid.
Caption: Safe Handling Workflow for 2-(2,5-Dichlorobenzoyl)benzoic acid.
Emergency and Disposal Plans
Preparedness is paramount. Familiarize yourself with these procedures before beginning any work.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]
-
Spills: For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation and transfer to a suitable container for disposal.[2] Use absorbent paper dampened with ethanol to clean the area, followed by a soap and water wash.[2] Seal all contaminated materials in a labeled, vapor-tight plastic bag for disposal.[2]
Disposal Plan
All waste containing 2-(2,5-Dichlorobenzoyl)benzoic acid must be treated as hazardous chemical waste.
-
Segregation: Collect all solid waste (contaminated weigh boats, paper towels, gloves) and liquid waste (unused solutions) in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label must include:
-
"Hazardous Waste"
-
"2-(2,5-Dichlorobenzoyl)benzoic acid"
-
Associated hazards (Irritant)
-
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
By adhering to these detailed protocols, you can confidently and safely incorporate 2-(2,5-Dichlorobenzoyl)benzoic acid into your research, backed by the expertise and support of a dedicated scientific partner.
References
-
2,5-Dichlorobenzoic acid - ChemBK. (2025, August 19). Retrieved from [Link]
-
2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. Retrieved from [Link]
-
2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
